molecular formula C10H10FN3 B1276455 1-(3-fluorobenzyl)-1H-pyrazol-3-amine CAS No. 957480-06-7

1-(3-fluorobenzyl)-1H-pyrazol-3-amine

カタログ番号: B1276455
CAS番号: 957480-06-7
分子量: 191.2 g/mol
InChIキー: XOPASDJNVTZHCV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 20.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-fluorobenzyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-fluorobenzyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-[(3-fluorophenyl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-10(12)13-14/h1-6H,7H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPASDJNVTZHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424339
Record name 1-(3-fluorobenzyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804697
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

957480-06-7
Record name 1-(3-fluorobenzyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, featuring prominently in a wide array of pharmacologically active compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[1] Within this versatile family, aminopyrazoles serve as particularly valuable synthons and pharmacophores, providing a key framework for the development of targeted therapeutics.[2] This guide provides a detailed technical overview of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a specific derivative that combines the therapeutic potential of the aminopyrazole core with the modulatory effects of a fluorinated benzyl substituent. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a robust synthetic protocol, and its potential applications in modern drug discovery.

Physicochemical and Structural Characteristics

1-(3-fluorobenzyl)-1H-pyrazol-3-amine (IUPAC Name: 1-[(3-fluorophenyl)methyl]pyrazol-3-amine) is a substituted aminopyrazole with the molecular formula C₁₀H₁₀FN₃.[3] The strategic incorporation of a fluorine atom on the benzyl ring is a common tactic in medicinal chemistry to enhance metabolic stability and modulate pharmacokinetic properties such as lipophilicity and binding affinity.

Core Data Summary

A compilation of its known experimental and computed physicochemical properties is presented below. It is important to note that while the compound is commercially available, extensive experimental characterization is not widely published. Therefore, some properties are based on high-quality computational predictions.

PropertyValueSource
IUPAC Name 1-[(3-fluorophenyl)methyl]pyrazol-3-aminePubChem[3]
CAS Number 957480-06-7PubChem[3]
Molecular Formula C₁₀H₁₀FN₃PubChem[3]
Molecular Weight 191.20 g/mol PubChem[3]
Solubility 20.6 µg/mL (at pH 7.4)PubChem[3]
XLogP3-AA (Computed) 1.6PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 3PubChem[3]
Rotatable Bond Count 2PubChem[3]

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is the N-alkylation of the parent heterocycle, 3-aminopyrazole, with a suitable electrophile, 3-fluorobenzyl bromide. This reaction, while straightforward in concept, presents a significant regioselectivity challenge inherent to the chemistry of unsymmetrically substituted pyrazoles.

The Challenge of N-Alkylation Regioselectivity

The 3-aminopyrazole ring possesses two nucleophilic nitrogen atoms (N1 and N2) that can potentially be alkylated. This can lead to the formation of two regioisomers: the desired 1-substituted product and the undesired 2-substituted isomer. The outcome of the alkylation is influenced by several factors, including the nature of the solvent, the base used, and the steric and electronic properties of the substituents on the pyrazole ring.[4][5] Generally, alkylation at the N1 position is favored under thermodynamic control, while kinetic control can sometimes lead to mixtures or the N2 isomer. The presence of the amino group at the 3-position can further influence the electronic distribution within the ring, impacting the relative nucleophilicity of the two nitrogen atoms.

G cluster_0 Regioselectivity in Pyrazole Alkylation reagents 3-Aminopyrazole + 3-Fluorobenzyl Bromide (Base, Solvent) path1 N1 Attack (Thermodynamically Favored) reagents->path1 path2 N2 Attack (Kinetically Possible) reagents->path2 product1 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (Desired Product) path1->product1 product2 2-(3-fluorobenzyl)-2H-pyrazol-3-amine (Isomeric Impurity) path2->product2

Caption: Logical workflow for the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Experimental Protocol: N-Alkylation of 3-Aminopyrazole

This protocol is a representative procedure for the regioselective N1-alkylation of 3-aminopyrazole, optimized to favor the desired product. The choice of a strong base like sodium hydride (NaH) and an aprotic polar solvent such as dimethylformamide (DMF) is crucial for deprotonating the pyrazole ring and facilitating the Sₙ2 reaction.

Materials:

  • 3-Aminopyrazole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

  • 3-Fluorobenzyl bromide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of 3-aminopyrazole (1.0 eq) in anhydrous DMF dropwise over 30 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should be observed. Causality: This step generates the pyrazolate anion, a more potent nucleophile, which is key for the subsequent alkylation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add 3-fluorobenzyl bromide (1.1 eq) dropwise. Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C to neutralize any unreacted NaH. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-(3-fluorobenzyl)-1H-pyrazol-3-amine as the major product.

Spectroscopic Profile (Predicted)

  • ¹H NMR: The spectrum should feature distinct signals for the pyrazole and benzyl protons. The methylene protons (-CH₂-) linking the two rings would appear as a singlet around 5.2 ppm. The pyrazole ring protons at the C4 and C5 positions would appear as doublets, typically between 6.0 and 7.5 ppm. The aromatic protons of the 3-fluorobenzyl group would exhibit a complex multiplet pattern in the aromatic region (6.9-7.4 ppm) due to fluorine-proton coupling. The amine (-NH₂) protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show 10 distinct carbon signals. The methylene carbon should appear around 50-55 ppm. The pyrazole ring carbons would be in the range of 100-150 ppm. The aromatic carbons of the fluorobenzyl ring would be observed between 110-140 ppm, with the carbon directly attached to the fluorine atom showing a large one-bond C-F coupling constant.

  • FT-IR: Key vibrational bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups (around 2900-3100 cm⁻¹), C=N and C=C stretching from the pyrazole and benzene rings (1500-1600 cm⁻¹), and a strong C-F stretching band (1000-1100 cm⁻¹).

  • Mass Spectrometry: The nominal mass spectrum would show a molecular ion peak [M]⁺ at m/z 191. The high-resolution mass spectrum should correspond to the exact mass of C₁₀H₁₀FN₃. Common fragmentation patterns would likely involve the loss of the fluorobenzyl group.

Reactivity and Stability

  • Reactivity: The 1-(3-fluorobenzyl)-1H-pyrazol-3-amine molecule possesses two primary sites of reactivity: the exocyclic amino group and the pyrazole ring itself.

    • Amino Group: The primary amine at the C3 position is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. This functionality is a key handle for further derivatization in multi-step syntheses.

    • Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The electron-donating nature of the amino group activates the ring towards such reactions.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to oxidation over long-term storage and should be stored under an inert atmosphere, protected from light. It is incompatible with strong oxidizing agents and strong acids.

Applications in Drug Discovery

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting various enzymes and receptors.[1] The title compound, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, serves as a valuable building block for the synthesis of more complex, biologically active molecules.

Kinase Inhibition

A significant number of aminopyrazole derivatives have been developed as potent kinase inhibitors.[2] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The aminopyrazole core can act as a hinge-binding motif, forming key hydrogen bonds with the kinase active site. The 3-fluorobenzyl group can be directed towards a hydrophobic pocket within the enzyme, with the fluorine atom potentially forming favorable interactions to enhance binding affinity and selectivity.

G cluster_0 Hypothetical Kinase Inhibition Pathway ext_signal External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase ext_signal->receptor Activates ras_raf RAS/RAF/MEK/ERK Signaling Cascade receptor->ras_raf Phosphorylates proliferation Cell Proliferation, Survival, Angiogenesis ras_raf->proliferation Promotes inhibitor Aminopyrazole Derivative (e.g., derived from title compound) inhibitor->receptor Inhibits

Caption: Conceptual signaling pathway potentially targeted by aminopyrazole derivatives.

Other Therapeutic Areas

Beyond kinase inhibition, aminopyrazoles have shown promise as:

  • Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX).[6]

  • Anticancer agents: Through various mechanisms beyond kinase inhibition.[2]

  • Anti-infective agents: Demonstrating antibacterial and antiviral properties.[1]

The specific substitution pattern of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine makes it an attractive starting point for library synthesis to explore these and other therapeutic applications.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is not widely available. However, based on the known hazards of related aminopyrazoles, the following precautions should be observed:[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. While detailed experimental data on the compound itself is limited, its synthesis is achievable through established N-alkylation protocols, with careful consideration of regioselectivity. Its structural features—a nucleophilic amino group for further functionalization and a fluorinated benzyl moiety for modulating pharmacokinetic properties—make it a versatile tool for medicinal chemists. The broad biological activities associated with the aminopyrazole scaffold underscore the potential of derivatives of this compound to serve as leads in the discovery of new treatments for a range of human diseases, particularly in the fields of oncology and inflammation. Further public-domain research into its specific biological targets and physicochemical properties is warranted.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Marinozzi, M., & Signorello, M. G. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(8), 3535. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (n.d.). Open Ukrainian Citation Index. Retrieved from [Link]

  • Marinozzi, M., & Signorello, M. G. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]

  • Al-Ostath, A., Al-Assar, Z., & El-Sayed, R. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(9), 3866. [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). Wiley Online Library. [Link]

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. (n.d.). ResearchGate. Retrieved from [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (n.d.). ResearchGate. Retrieved from [Link]

  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. (n.d.). MDPI. [Link]

Sources

Spectroscopic data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Authored by: Your Senior Application Scientist
January 17, 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document outlines the theoretical spectroscopic profiles for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes information from closely related pyrazole derivatives to provide a robust predictive analysis.[1][2][3] Each section includes detailed, field-proven experimental protocols, structured data tables, and an in-depth interpretation of the expected spectral features, grounded in established principles of spectroscopic analysis.

Introduction to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

1-(3-fluorobenzyl)-1H-pyrazol-3-amine (C₁₀H₁₀FN₃) is a substituted pyrazole derivative.[4] The pyrazole moiety is a cornerstone in medicinal chemistry, found in a wide array of clinically approved drugs.[5] The introduction of a 3-fluorobenzyl group at the N1 position and an amine group at the C3 position creates a unique molecule with potential applications in kinase inhibition and other therapeutic areas. Accurate spectroscopic characterization is the foundational step in the quality control, structural verification, and further development of this and related compounds.[6] This guide serves as a practical resource for researchers by providing a detailed roadmap for the spectroscopic analysis of this molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is an essential technique for elucidating the proton environment of a molecule. For 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the benzyl group, and the amine group.

Expected ¹H NMR Data
Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (pyrazole)5.6 - 5.8d~2-3
H-5 (pyrazole)7.2 - 7.4d~2-3
-NH₂ (amine)3.8 - 4.2br s-
-CH₂- (benzyl)5.2 - 5.4s-
Ar-H (fluorobenzyl)6.9 - 7.5m-

Note: Chemical shifts are predictive and can vary based on the solvent and experimental conditions.[2]

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Weigh 5-10 mg of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation:

    • Utilize a Bruker Avance 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a standard probe temperature of 298 K.

    • Typical parameters include a spectral width of 12-16 ppm, a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans to ensure a good signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Integrate the peaks to determine the relative proton ratios.

    • Analyze the splitting patterns (multiplicities) to deduce proton-proton coupling.

Interpretation of the Expected ¹H NMR Spectrum

The expected ¹H NMR spectrum will provide a clear fingerprint of the molecule. The two protons on the pyrazole ring (H-4 and H-5) are expected to appear as doublets due to their coupling to each other. The amine protons are anticipated to be a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange. The benzylic methylene protons should appear as a sharp singlet, as there are no adjacent protons to couple with. The four aromatic protons of the 3-fluorobenzyl group will present as a complex multiplet in the aromatic region of the spectrum, with their chemical shifts and multiplicities influenced by the fluorine substituent.

Structural Correlation Diagram

G cluster_mol 1-(3-fluorobenzyl)-1H-pyrazol-3-amine cluster_h_nmr Expected ¹H NMR Correlations mol H4 H-4: 5.6-5.8 ppm (d) H4->mol H-4 H5 H-5: 7.2-7.4 ppm (d) H5->mol H-5 NH2 -NH₂: 3.8-4.2 ppm (br s) NH2->mol -NH₂ CH2 -CH₂-: 5.2-5.4 ppm (s) CH2->mol -CH₂- ArH Ar-H: 6.9-7.5 ppm (m) ArH->mol Ar-H

Caption: ¹H NMR structural correlations.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine will show a single peak for each unique carbon atom.

Expected ¹³C NMR Data
Carbon Assignment Expected Chemical Shift (δ, ppm)
C-3 (pyrazole)150 - 155
C-4 (pyrazole)90 - 95
C-5 (pyrazole)135 - 140
-CH₂- (benzyl)50 - 55
C-1' (Ar, ipso)138 - 142 (d, J ≈ 7 Hz)
C-2' (Ar)114 - 118 (d, J ≈ 21 Hz)
C-3' (Ar, C-F)161 - 164 (d, J ≈ 245 Hz)
C-4' (Ar)130 - 133 (d, J ≈ 8 Hz)
C-5' (Ar)122 - 126
C-6' (Ar)114 - 118 (d, J ≈ 22 Hz)

Note: The aromatic carbons will exhibit splitting due to coupling with the fluorine atom (¹⁹F-¹³C coupling).

Experimental Protocol: ¹³C NMR
  • Sample Preparation:

    • Weigh 20-50 mg of the compound.

    • Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Utilize a Bruker Avance 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Typical parameters include a spectral width of 200-240 ppm, a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the solvent peak or TMS.

Interpretation of the Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The three carbons of the pyrazole ring will have characteristic chemical shifts. The C-3 carbon, attached to the amine group, will be the most deshielded of the pyrazole carbons. The benzylic carbon will appear in the aliphatic region. A key feature will be the splitting of the aromatic carbon signals due to coupling with the fluorine atom. The carbon directly bonded to fluorine (C-3') will show a large coupling constant, while other aromatic carbons will exhibit smaller couplings depending on their proximity to the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.

Expected Mass Spectrometry Data
Ion Formula Calculated m/z Expected m/z (HRMS)
[M+H]⁺C₁₀H₁₁FN₃⁺192.09192.0931
[M]⁺˙C₁₀H₁₀FN₃⁺˙191.09191.0853

Note: The exact mass is calculated based on the most abundant isotopes.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range to scan from m/z 50 to 500.

  • Data Processing:

    • Process the raw data to obtain the mass spectrum.

    • Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Interpretation of the Expected Mass Spectrum

The mass spectrum should prominently feature the protonated molecular ion [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) will allow for the confirmation of the molecular formula C₁₀H₁₀FN₃. Fragmentation patterns, which can be studied using tandem mass spectrometry (MS/MS), would likely show the loss of the fluorobenzyl group as a primary fragmentation pathway.

Mass Spectrometry Workflow

G cluster_workflow Mass Spectrometry Workflow Sample Sample Preparation (in MeOH/ACN) Infusion Infusion into ESI Source Sample->Infusion Ionization Ionization (Positive Mode) Infusion->Ionization Analysis Mass Analysis (TOF or Orbitrap) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum ([M+H]⁺) Detection->Spectrum

Caption: General workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (amine)Stretch3400 - 3250 (two bands)Medium
C-H (aromatic)Stretch3100 - 3000Medium
C-H (aliphatic)Stretch3000 - 2850Medium
C=N, C=C (ring)Stretch1620 - 1450Medium-Strong
N-H (amine)Bend1650 - 1580Medium
C-NStretch1335 - 1250Medium
C-FStretch1250 - 1020Strong
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture in a die under high pressure to form a transparent pellet.[7]

  • Instrumentation:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the sample holder and record the IR spectrum over the mid-infrared range (4000-400 cm⁻¹).

Interpretation of the Expected IR Spectrum

The IR spectrum will provide confirmatory evidence for the key functional groups. The presence of a primary amine will be indicated by two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region.[8] Aromatic and aliphatic C-H stretches will be observed just above and below 3000 cm⁻¹, respectively.[9] The C=N and C=C stretching vibrations of the pyrazole and benzene rings will appear in the 1620-1450 cm⁻¹ region. A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy collectively provide a powerful toolkit for the comprehensive characterization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. This guide offers a predictive framework and standardized protocols to aid researchers in the structural elucidation and quality assessment of this and structurally related compounds. The synergistic use of these techniques ensures the scientific integrity of the data and provides a solid foundation for further research and development.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH. Available at: [Link]

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. PubChem. Available at: [Link]

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A Technical Guide to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its precise chemical identity, physicochemical properties, a robust and logical synthetic protocol, and its strategic application in modern drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile molecular scaffold.

Core Identification and Structure

Accurate identification is the foundation of all chemical research. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a disubstituted pyrazole, a class of heterocycles known for its broad pharmacological relevance.[1][2]

The formal IUPAC name for this compound is 1-[(3-fluorophenyl)methyl]pyrazol-3-amine .[3] It is comprised of a pyrazole ring, substituted at the N1 position with a 3-fluorobenzyl group and at the C3 position with a primary amine. This primary amine serves as a critical synthetic handle for further molecular elaboration.

Caption: 2D structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 1-[(3-fluorophenyl)methyl]pyrazol-3-amine PubChem[3]
Common Name 1-(3-fluorobenzyl)-1H-pyrazol-3-amine ChemicalBook[4]
CAS Number 957480-06-7 PubChem[3]
Molecular Formula C₁₀H₁₀FN₃ PubChem[3]
SMILES C1=CC(=CC(=C1)F)CN2C=CC(=N2)N PubChem[3]

| InChIKey | XOPASDJNVTZHCV-UHFFFAOYSA-N | PubChem[3] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is paramount for designing experimental conditions, from synthesis to biological assays. The data below, primarily computed from validated algorithms, provides a reliable profile for this molecule.

Table 2: Physicochemical Data Summary

Property Value Unit Source / Method
Molecular Weight 191.20 g/mol PubChem[3]
XLogP3-AA 1.6 PubChem (Computed)[3]
Topological Polar Surface Area (TPSA) 43.8 Ų PubChem (Computed)[3]
Hydrogen Bond Donors 1 PubChem (Computed)[3]
Hydrogen Bond Acceptors 3 PubChem (Computed)[3]
Rotatable Bonds 2 PubChem (Computed)[3]
Exact Mass 191.08587549 Da PubChem (Computed)[3]
Solubility (Experimental) 20.6 µg/mL Burnham Center (pH 7.4)[3]

| Complexity | 188 | | PubChem (Computed)[3] |

The XLogP value of 1.6 suggests moderate lipophilicity, indicating a good balance for potential cell permeability and aqueous solubility. The TPSA is well within the range typical for orally bioavailable drugs.

Synthesis and Mechanistic Considerations

The efficient and regioselective synthesis of substituted pyrazoles is a cornerstone of medicinal chemistry. For 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a highly logical and field-proven approach is the direct N-alkylation of the commercially available 1H-pyrazol-3-amine with 3-fluorobenzyl halide.

Causality Behind Experimental Choices:

  • Strategy: Direct N-alkylation is chosen for its simplicity and high functional group tolerance. It allows for the rapid generation of analogues by varying the benzyl halide.

  • Reagents: 1H-pyrazol-3-amine serves as the nucleophile. 3-fluorobenzyl bromide is an effective electrophile.

  • Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the pyrazole N-H, thereby activating it for nucleophilic attack. K₂CO₃ is often preferred for its ease of handling and moderate reactivity.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophile, thus accelerating the Sₙ2 reaction.

G start_materials Starting Materials: - 1H-pyrazol-3-amine - 3-fluorobenzyl bromide - K₂CO₃ (Base) dissolution Dissolve pyrazole in DMF start_materials->dissolution base_addition Add K₂CO₃ to form 'pyrazolide' anion dissolution->base_addition electrophile_addition Add 3-fluorobenzyl bromide base_addition->electrophile_addition reaction Heat reaction mixture (e.g., 60-80°C) Monitor by TLC electrophile_addition->reaction workup Quench with water Extract with Ethyl Acetate reaction->workup purification Dry organic layer Concentrate Purify via column chromatography workup->purification product Final Product: 1-(3-fluorobenzyl)-1H-pyrazol-3-amine purification->product

Caption: Experimental workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via N-Alkylation

This protocol is a representative procedure based on standard organic chemistry principles. Researchers should perform their own risk assessment and optimization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1H-pyrazol-3-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration relative to the pyrazole).

  • Electrophile Addition: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.

Applications in Drug Discovery

The true value of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine lies in its utility as a versatile scaffold for building libraries of bioactive molecules.

The Privileged Pyrazole Scaffold

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a vast array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] This is due to the pyrazole ring's ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) with biological targets and its metabolic stability.

Strategic Role of Substituents
  • 3-Fluorobenzyl Group: The introduction of a fluorine atom onto the benzyl ring is a common tactic in medicinal chemistry. Fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life. Its high electronegativity can also modulate the electronics of the aromatic ring and form key interactions (e.g., with backbone amides) in a protein's active site. The 3-fluorobenzyl motif is found in various kinase inhibitors, including ALK5 inhibitors, highlighting its utility in targeting specific enzyme families.[5]

  • 3-Amino Group: The primary amine at the C3 position is the key point for diversification. It is a potent nucleophile that can be readily acylated, sulfonated, or converted into ureas and guanidines. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide variety of R-groups to probe the binding pocket of a biological target.

G core 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (Core Scaffold) acylation Acylation (R-COCl, Acid) core->acylation sulfonylation Sulfonylation (R-SO₂Cl, Base) core->sulfonylation urea_formation Urea Formation (R-NCO) core->urea_formation amide_lib Amide Library acylation->amide_lib Explore SAR sulfonamide_lib Sulfonamide Library sulfonylation->sulfonamide_lib Explore SAR urea_lib Urea Library urea_formation->urea_lib Explore SAR

Caption: Diversification strategy for drug discovery using the title compound.

Safety and Handling

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a laboratory chemical. Standard safety precautions should be observed. Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

Conclusion

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is more than just a chemical compound; it is a strategic tool for innovation in the life sciences. Its structure combines the pharmacologically validated pyrazole core with substituents designed for metabolic stability and versatile chemical modification. The synthetic accessibility and clear pathways for diversification make it an exceptionally valuable building block for academic and industrial researchers aiming to develop novel therapeutics and agrochemicals.

References

  • 1H-PYRAZOL-3-AMINE | CAS 1820-80-0 - Matrix Fine Chemicals . Source: Matrix Fine Chemicals. URL: [Link]

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  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor . Source: ResearchGate. URL: [Link]

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The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] First described by Ludwig Knorr in 1883, this deceptively simple scaffold has given rise to a vast and diverse family of derivatives with a remarkable spectrum of pharmacological activities.[1] From the early analgesic and antipyretic pyrazolones like Antipyrine to the modern-day blockbuster Celecoxib, a selective COX-2 inhibitor, the pyrazole moiety has consistently demonstrated its therapeutic versatility.[2][3] This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrazole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. The content herein is tailored for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are fundamental to cancer cell proliferation, survival, and metastasis.[4][5]

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent anticancer strategy for pyrazole derivatives involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[4] CDKs are a family of protein kinases that regulate the progression of the cell cycle.[6] The CDK2/cyclin A2 complex, for instance, is crucial for the transition from the G1 to the S phase and for DNA replication.[6][7] In many cancers, the expression of cyclin A2 is dysregulated, leading to uncontrolled cell proliferation.[6] Pyrazole derivatives have been designed to bind to the ATP-binding pocket of CDK2, preventing its phosphorylation and activation, thereby inducing cell cycle arrest and apoptosis.[4]

CDK2_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK Activates CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 Upregulates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates (inactivates Rb) E2F E2F (Active) Rb_E2F->E2F Releases CyclinA2_CDK2 Cyclin A2 / CDK2 E2F->CyclinA2_CDK2 Promotes Transcription DNA_Replication DNA Replication CyclinA2_CDK2->DNA_Replication Drives Apoptosis Apoptosis CyclinA2_CDK2->Apoptosis Inhibition leads to Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->CyclinA2_CDK2 Inhibits

Caption: Inhibition of the CDK2/Cyclin A2 pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) in Anticancer Pyrazoles

The anticancer efficacy of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[2][8]

  • Substitution at N1: The presence of a large aromatic or heteroaromatic ring at the N1 position is often crucial for potent anticancer activity.

  • Substitution at C3 and C5: Aryl groups at these positions contribute significantly to the binding affinity with target proteins. Electron-withdrawing or electron-donating groups on these aryl rings can modulate the activity.

  • Substitution at C4: The C4 position is a key point for modification to enhance potency and selectivity. The introduction of different functional groups can influence the pharmacokinetic properties of the molecule.

Compound ClassTargetKey SubstituentsRepresentative IC50 Values
Indole-pyrazole hybridsCDK2Indole at C3, substituted phenyl at N10.074 - 0.095 µM (against CDK2)[2]
Selanyl-1H-pyrazolesEGFR, VEGFR-2Alkylated selanyl group at C513.85 - 15.98 µM (against HepG2 cells)[2]
Pyrazole-based heteroaromaticsCDK2Hybrid heteroaromatic systems42.79 - 55.73 µM (against A549 cells)[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[9][10][11][12]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases.[2] Pyrazole derivatives, most notably Celecoxib, are well-established anti-inflammatory agents.[2]

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[3] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[13] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation.[14] Selective COX-2 inhibitors reduce the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby minimizing gastrointestinal side effects associated with non-selective NSAIDs.[2]

COX2_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Signaling_Pathways Signaling Pathways (NF-κB, MAPKs) Inflammatory_Stimuli->Signaling_Pathways Activate COX2_Gene_Expression COX-2 Gene Expression Signaling_Pathways->COX2_Gene_Expression Induce COX2_Enzyme COX-2 Enzyme COX2_Gene_Expression->COX2_Enzyme Translates to Prostaglandins Prostaglandins (PGE2, etc.) COX2_Enzyme->Prostaglandins Catalyzes conversion to Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediate Pyrazole_Derivative Pyrazole Derivative Pyrazole_Derivative->COX2_Enzyme Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Structure-Activity Relationship (SAR) in Anti-inflammatory Pyrazoles

The SAR for anti-inflammatory pyrazoles has been extensively studied, with a focus on achieving COX-2 selectivity.[3][15]

  • 1,5-Diarylpyrazole Scaffold: This is the classic scaffold for COX-2 inhibitors like Celecoxib.

  • Sulfonamide/Methylsulfonyl Group: A sulfonamide or methylsulfonyl group at the para-position of one of the aryl rings is a key feature for COX-2 selectivity.

  • Trifluoromethyl Group: A trifluoromethyl group on the pyrazole ring can enhance potency.

Compound ClassKey FeaturesCOX-2 Selectivity
1,5-DiarylpyrazolesSulfonamide at para-position of one aryl ringHigh
1,3,4-Trisubstituted PyrazolesNon-acidic side chainsPromising selectivity
Pyrazole-chalcone hybridsVaries with substitutionCan exhibit dual COX-2/5-LOX inhibition[2]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[16][17][18][19][20][21]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling).[21] The ability of a test compound to reduce this edema is a measure of its anti-inflammatory potential.[21]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazole derivative. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the pyrazole derivative (suspended in a suitable vehicle like 1% carboxymethyl cellulose) orally or intraperitoneally. The control group receives only the vehicle, and the standard group receives the reference drug.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[16]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[16]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[9][22]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can include:

  • Inhibition of DNA Gyrase: Some pyrazoles interfere with the activity of bacterial DNA gyrase, an enzyme essential for DNA replication.[23]

  • Disruption of Cell Membrane Integrity: Certain derivatives can disrupt the structure and function of the microbial cell membrane, leading to cell death.

  • Inhibition of Essential Enzymes: Pyrazoles can inhibit other crucial enzymes involved in microbial metabolic pathways.

Structure-Activity Relationship (SAR) in Antimicrobial Pyrazoles
  • N-Phenylpyrazole Moiety: The presence of a substituted phenyl ring at the N1 position is often associated with good antimicrobial activity.[24]

  • Thiazole and Thiadiazine Hybrids: Incorporating other heterocyclic rings like thiazole or thiadiazine can enhance the antimicrobial spectrum and potency.[25]

  • Halogenation: The introduction of halogen atoms on the aryl rings can significantly increase antibacterial activity.[23]

Compound ClassTarget OrganismsKey SubstituentsMIC Values
Pyrazole-1-carbothiohydrazidesBacteria and FungiFree carbothiohydrazide moiety2.9 - 125 µg/mL[25]
N-Phenylpyrazole Curcumin DerivativesS. aureus, E. coliElectron-withdrawing groups on the N-phenyl ring10 - 50 µg/mL[24]
Pyrazole-imine hybridsA. baumanniiHalogenated aromatic rings1.56 - 12.5 µg/mL[23]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]

Step-by-Step Methodology:

  • Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 10^8 CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (broth without microbe).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: A New Frontier in Pyrazole Research

Recent studies have highlighted the potential of pyrazole derivatives as antiviral agents, with activity reported against various viruses, including coronaviruses.[16][26]

Mechanism of Action

The antiviral mechanisms are still under investigation but may involve:

  • Inhibition of Viral Entry: Some compounds may block the fusion of the viral envelope with the host cell membrane.

  • Inhibition of Viral Replication: Pyrazoles may inhibit key viral enzymes, such as proteases or polymerases, that are essential for viral replication.

Experimental Protocol: Plaque Reduction Assay

This is the gold standard for evaluating the efficacy of antiviral compounds against lytic viruses.[26][27][28][29][30]

Principle: Infectious virus particles create localized areas of cell death (plaques) in a confluent monolayer of host cells. An effective antiviral agent will reduce the number and/or size of these plaques.[27]

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer.[27]

  • Compound and Virus Preparation: Prepare serial dilutions of the pyrazole derivative. Prepare a viral stock with a known titer.

  • Infection and Treatment: Infect the cell monolayer with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques. Simultaneously, treat the cells with the different concentrations of the pyrazole derivative.[27]

  • Overlay: After a short adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus.[26]

  • Incubation: Incubate the plates for several days until plaques are visible in the control wells.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.[26]

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control. Determine the IC50 value.

Anticonvulsant Activity: Modulating Neuronal Excitability

Pyrazole derivatives have shown promise as anticonvulsant agents, offering potential new therapeutic options for epilepsy.[31][32][33][34]

Mechanism of Action

The precise mechanisms are not fully elucidated but may involve:

  • Modulation of Ion Channels: Pyrazoles may interact with voltage-gated sodium or calcium channels, reducing neuronal hyperexcitability.

  • Enhancement of GABAergic Neurotransmission: Some derivatives may enhance the inhibitory effects of the neurotransmitter GABA.

Experimental Protocol: Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-Induced Seizure Models in Mice

These are two standard preclinical models used to evaluate anticonvulsant activity.[32][33][35]

Maximal Electroshock (MES) Test:

  • Animal Preparation: Use male Swiss albino mice.

  • Compound Administration: Administer the pyrazole derivative at various doses.

  • Induction of Seizure: After a set time, induce a seizure by applying an electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection against this phase indicates anticonvulsant activity.

Pentylenetetrazole (PTZ)-Induced Seizure Test:

  • Animal Preparation: Use male Swiss albino mice.

  • Compound Administration: Administer the pyrazole derivative at various doses.

  • Induction of Seizure: After a set time, administer a subcutaneous or intraperitoneal injection of PTZ, a GABA antagonist that induces clonic and tonic-clonic seizures.[32][33]

  • Observation: Observe the mice for the onset and duration of seizures, as well as mortality. A delay in the onset of seizures or a reduction in their severity indicates anticonvulsant activity.[32]

Herbicidal and Insecticidal Activity: Applications in Agriculture

The utility of pyrazole derivatives extends beyond medicine into agriculture, where they are used as herbicides and insecticides.[36][37]

Mechanism of Action of Pyrazole Herbicides

Many pyrazole herbicides act by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[1][4][36] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and protecting the plant from oxidative damage.[36] Inhibition of HPPD leads to bleaching of the plant tissue and ultimately, death.[36]

HPPD_Inhibition_Pathway Tyrosine Tyrosine p_Hydroxyphenylpyruvate p-Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate HPPD_Enzyme HPPD Enzyme p_Hydroxyphenylpyruvate->HPPD_Enzyme Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Catalyzes conversion to Plant_Death Plant Death (Bleaching) HPPD_Enzyme->Plant_Death Inhibition leads to Plastoquinone_Tocopherol Plastoquinone & Tocopherols Homogentisate->Plastoquinone_Tocopherol Leads to Photosynthesis_Protection Photosynthesis & Oxidative Protection Plastoquinone_Tocopherol->Photosynthesis_Protection Pyrazole_Herbicide Pyrazole Herbicide Pyrazole_Herbicide->HPPD_Enzyme Inhibits

Caption: Inhibition of the HPPD enzyme by pyrazole herbicides.

Conclusion: The Future of Pyrazole-Based Drug Discovery

The pyrazole scaffold continues to be a highly privileged structure in the field of drug discovery. Its synthetic tractability and the ability to introduce a wide range of substituents allow for the fine-tuning of its pharmacological properties. The diverse biological activities of pyrazole derivatives, from anticancer and anti-inflammatory to antimicrobial and herbicidal, underscore the remarkable chemical plasticity of this heterocyclic nucleus. As our understanding of disease biology deepens, the rational design of novel pyrazole derivatives targeting specific molecular pathways will undoubtedly lead to the development of the next generation of innovative therapeutics. This guide has provided a technical foundation for researchers to explore and harness the immense potential of the pyrazole scaffold in their scientific endeavors.

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Unraveling the Therapeutic Potential of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in drug discovery.[1][2][3][4][5] Its remarkable structural versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of approved therapeutics, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil.[4] The compound of interest, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, belongs to this esteemed class of molecules. While direct, extensive research on this specific entity is emerging, its structural motifs—a 3-aminopyrazole core and an N1-benzyl substitution—provide a strong foundation for predicting its mechanism of action based on a wealth of data from analogous compounds.[6] This guide will synthesize current knowledge on pyrazole derivatives to illuminate the probable mechanistic pathways of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, offering a technical framework for researchers and drug development professionals.

Core Mechanistic Hypothesis: A Potent Modulator of Inflammatory and Proliferative Pathways

Based on the extensive literature on pyrazole derivatives, the primary mechanistic hypothesis for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine centers on its potential as a potent inhibitor of key enzymes in inflammatory and oncogenic signaling pathways. The 3-aminopyrazole moiety is a recognized pharmacophore, capable of forming crucial hydrogen bonds with biological targets, while the N1-benzyl group allows for exploration of hydrophobic pockets within target proteins.[6]

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

A significant body of evidence points to the anti-inflammatory properties of pyrazole derivatives.[2][6] These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key players in inflammation and pain.[2] Molecular modeling studies have shown that pyrazole analogs can effectively interact with the COX-2 active site through hydrogen bonding and π-π interactions.[2]

Furthermore, recent groundbreaking research has identified a 1H-pyrazol-3-amine derivative as a novel, selective, and orally available inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[7][8] RIPK1 is a critical regulator of necroptosis, a form of programmed cell death that, when aberrantly activated, can drive and exacerbate inflammatory responses.[7][8] Inhibition of RIPK1 kinase activity is now considered a promising therapeutic strategy for a range of immune-mediated inflammatory diseases.[7] Given the structural similarity, it is highly plausible that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine could exert its anti-inflammatory effects through the modulation of the RIPK1 signaling cascade.

RIPK1_Signaling_Pathway cluster_receptor Cell Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFa TNFa->TNFR1 Binds TRAF2 TRAF2 TRADD->TRAF2 FADD FADD TRADD->FADD cIAP12 cIAP12 TRAF2->cIAP12 RIPK1 RIPK1 cIAP12->RIPK1 LUBAC LUBAC RIPK1->LUBAC MLKL MLKL RIPK1->MLKL Phosphorylates NEMO NEMO LUBAC->NEMO IKK IKK NEMO->IKK IkBa IkBa IKK->IkBa IKK->IkBa Phosphorylates NFkB NFkB IkBa->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Casp8 Casp8 FADD->Casp8 Casp8->RIPK1 Cleaves/ Inactivates Apoptosis Apoptosis Casp8->Apoptosis Induces pMLKL pMLKL MLKL->pMLKL Oligomerizes & Translocates pMLKL->Inflammation Pyrazol_amine Pyrazol_amine Pyrazol_amine->RIPK1 Inhibits Kinase Activity

Anticancer Potential: A Multi-pronged Attack on Tumorigenesis

The pyrazole scaffold is a common feature in numerous anticancer agents that target a variety of pathways essential for cell proliferation and survival.[1][6][9] Research has demonstrated that pyrazole derivatives can induce apoptosis and cause cell cycle arrest in cancer cells.[1] For instance, certain pyrazole-containing compounds have shown potent activity against various cancer cell lines, including those of lung, breast, and leukemia.[2][10]

The anticancer mechanism of pyrazole derivatives is often linked to their ability to act as kinase inhibitors.[11] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. Pyrazole-based molecules have been developed to target kinases such as MEK, ALK5, and FGFR.[7][11][12] The N1-benzyl substitution on 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a strategic addition that can enhance hydrophobic interactions within the ATP-binding pocket of kinases, a common strategy in medicinal chemistry to improve potency and selectivity.[6][11]

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Elucidation cluster_vivo In Vivo Validation Synthesis Synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Kinase_Assay Kinase Inhibition Assays (e.g., RIPK1, COX-2, ALK5) Characterization->Kinase_Assay Cell_Viability Cancer Cell Line Viability (e.g., MTT, CellTiter-Glo) Characterization->Cell_Viability Oxidative_Stress Oxidative Stress Assays (e.g., ROS production, NADPH oxidase) Characterization->Oxidative_Stress Western_Blot Western Blotting for Signaling Proteins Kinase_Assay->Western_Blot Confirm Target Engagement Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Viability->Apoptosis_Assay Inflammation_Model Animal Models of Inflammation (e.g., TNF-α induced SIRS) Western_Blot->Inflammation_Model Xenograft_Model Cancer Xenograft Models Apoptosis_Assay->Xenograft_Model

Antioxidant Properties: Combating Oxidative Stress

Several pyrazole derivatives have been shown to possess significant antioxidant activity.[10] They can effectively inhibit the production of superoxide anions and the activity of NADPH oxidase, a key enzyme responsible for generating reactive oxygen species (ROS).[10] This antioxidant effect can contribute to the overall therapeutic potential of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, as oxidative stress is a common underlying factor in both inflammation and cancer.

Experimental Protocols for Mechanistic Elucidation

To rigorously test the hypothesized mechanisms of action for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a series of well-defined experimental protocols are essential. The following outlines key assays, emphasizing the causality behind their selection.

Protocol 1: RIPK1 Kinase Inhibition Assay
  • Objective: To determine if 1-(3-fluorobenzyl)-1H-pyrazol-3-amine directly inhibits the kinase activity of RIPK1.

  • Methodology:

    • Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

    • Incubate recombinant human RIPK1 enzyme with a specific substrate and ATP in the presence of varying concentrations of the test compound.

    • After the reaction, measure the amount of ADP produced, which is directly proportional to the kinase activity.

    • Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the RIPK1 kinase activity.

  • Causality: This is a direct, target-based assay that provides definitive evidence of whether the compound interacts with and inhibits the enzymatic function of RIPK1. A low nanomolar IC50 value would strongly support the hypothesis that RIPK1 is a primary target.[7][8]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm target engagement of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine with RIPK1 in a cellular context.

  • Methodology:

    • Treat intact cells with the test compound or a vehicle control.

    • Heat the cell lysates to various temperatures.

    • Separate soluble proteins from aggregated proteins by centrifugation.

    • Analyze the amount of soluble RIPK1 at each temperature using Western blotting.

  • Causality: Ligand binding stabilizes the target protein, leading to a higher melting temperature. An observed thermal shift for RIPK1 in the presence of the compound provides strong evidence of direct binding within the cell.

Protocol 3: Cancer Cell Line Viability Assay
  • Objective: To assess the cytotoxic effects of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine on various cancer cell lines.

  • Methodology:

    • Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates.

    • Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Measure cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value for each cell line.

  • Causality: This assay provides a broad overview of the compound's anticancer potential and helps identify which cancer types may be most sensitive to its effects.[2]

Quantitative Data Summary

While specific quantitative data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is not yet publicly available, the following table presents representative data for analogous pyrazole derivatives from the literature to provide a comparative context.

Compound ClassAssayTarget/Cell LinePotency (IC50/GI50)Reference
1H-Pyrazol-3-amine derivativeRIPK1 Kinase InhibitionRIPK1Low nanomolar[7][8]
Pyrazole derivativeAnti-inflammatoryTNF-α & IL-6 Inhibition61-93% inhibition at 10 µM[2]
Pyrazolic chalconeAnticancerLeukemia (K-562)0.04 µM[2]
1,3,4-Trisubstituted pyrazoleAnticancerHepG29.13 µM[9]

Conclusion and Future Directions

The structural features of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine strongly suggest its potential as a modulator of key signaling pathways implicated in inflammation and cancer. The most compelling hypothesized mechanism of action is the inhibition of RIPK1 kinase, a novel and highly sought-after target for inflammatory diseases. Additionally, its potential to act as a kinase inhibitor in oncogenic pathways and as an antioxidant warrants thorough investigation. The experimental framework provided in this guide offers a clear and logical path to elucidate the precise mechanism of action of this promising compound. Future research should focus on executing these in vitro assays, followed by validation in preclinical in vivo models of inflammation and cancer to fully realize its therapeutic potential.

References

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  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025, October 12). ACS Figshare. Retrieved from [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). PMC - PubMed Central. Retrieved from [Link]

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  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). DAU. Retrieved from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

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  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868. (n.d.). PubChem. Retrieved from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). PMC - PubMed Central. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. (n.d.). ResearchGate. Retrieved from [Link]

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An In-depth Technical Guide to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a heterocyclic amine that has garnered interest within the medicinal chemistry landscape. We will delve into its discovery, synthesis, chemical properties, and explore its potential as a scaffold in drug development, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising molecule.

Introduction: The Rise of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a wide array of therapeutic agents. Pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring allows for facile functionalization at multiple positions, enabling the precise tuning of physicochemical properties and biological targets.

1-(3-fluorobenzyl)-1H-pyrazol-3-amine (PubChem CID: 6483868) emerges from this rich chemical landscape as a molecule of significant interest.[1] Its structure combines the proven pyrazole core with a fluorinated benzyl group, a common motif used to enhance metabolic stability and binding affinity. This guide will provide a detailed exploration of this specific pyrazole derivative.

Discovery and History

The first documented synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine appears to be disclosed in the international patent application WO2007131931A1, filed in 2006. This patent describes a series of 1-(substituted benzyl)-1H-pyrazol-3-amine derivatives as intermediates for the synthesis of pyrazolopyrimidinone compounds intended for the treatment of various diseases, including those modulated by protein kinases. While the patent does not provide specific biological data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine itself, its inclusion as a key intermediate underscores its early recognition as a valuable building block in the development of more complex bioactive molecules.

The timeline of its emergence can be traced through its entry into chemical databases. The PubChem entry for this compound was created on April 30, 2006, further corroborating its appearance in the early to mid-2000s.[1]

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. The key properties of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine are summarized in the table below.

PropertyValueSource
IUPAC Name 1-[(3-fluorophenyl)methyl]pyrazol-3-aminePubChem[1]
CAS Number 957480-06-7PubChem[1]
Molecular Formula C₁₀H₁₀FN₃PubChem[1]
Molecular Weight 191.21 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]
Solubility 20.6 µg/mL (at pH 7.4)PubChem[1]

The presence of a fluorine atom on the benzyl ring is a key structural feature. This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles in drug candidates.

Synthesis and Characterization

The synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine can be achieved through a multi-step process, with the core pyrazole ring formation being a critical step. A plausible and commonly employed synthetic route is outlined below.

G cluster_0 Synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine A 3-fluorobenzylhydrazine C Cyclization A->C Reactant 1 B 3-aminocrotononitrile B->C Reactant 2 D 1-(3-fluorobenzyl)-1H-pyrazol-3-amine C->D Product

Caption: General synthetic scheme for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on general methods for the synthesis of substituted pyrazoles.

Step 1: Synthesis of 3-fluorobenzylhydrazine

This starting material can be synthesized from 3-fluorobenzaldehyde by reductive amination with hydrazine.

Step 2: Cyclization to form the pyrazole ring

  • To a solution of 3-fluorobenzylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 3-aminocrotononitrile (1.0 eq).

  • The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Characterization Data

The structural confirmation of the synthesized compound is typically achieved through a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons of the 3-fluorobenzyl group, the methylene protons of the benzyl group, and the protons of the pyrazole ring and the amine group.
¹³C NMR Resonances for the carbons of the 3-fluorobenzyl group and the pyrazole ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of 191.0913 (for [M+H]⁺).

Biological Activities and Potential Applications in Drug Discovery

While specific biological data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is not extensively reported in peer-reviewed literature, the broader class of 3-aminopyrazole derivatives has been the subject of intense investigation, particularly as kinase inhibitors. The structural motifs present in this compound suggest its potential to interact with the ATP-binding site of various protein kinases.

Potential as a Kinase Inhibitor Scaffold

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The 3-aminopyrazole core is a well-established hinge-binding motif in many kinase inhibitors.

G cluster_0 Potential Kinase Targets for 3-Aminopyrazole Derivatives A 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Scaffold B RIPK1 A->B Potential Inhibition C ALK5 A->C Potential Inhibition D LRRK2 A->D Potential Inhibition E Other Kinases A->E Broad Potential

Caption: Potential kinase targets for the 1-(3-fluorobenzyl)-1H-pyrazol-3-amine scaffold.

  • Receptor-Interacting Protein Kinase 1 (RIPK1): Derivatives of 1H-pyrazol-3-amine have been identified as potent and selective inhibitors of RIPK1, a key mediator of necroptosis and inflammation.[2][3] Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.

  • Activin Receptor-Like Kinase 5 (ALK5): A novel derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine, has been synthesized and identified as a potent ALK5 inhibitor.[4] ALK5 is a key component of the TGF-β signaling pathway, which is implicated in fibrosis and cancer.

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Substituted 1H-pyrazoles have been reported as potent inhibitors of LRRK2, a kinase linked to Parkinson's disease.[5]

  • Other Kinases: The 3-aminopyrazole scaffold has been utilized in the development of inhibitors for a wide range of other kinases, including CDKs, Akt, and TRK kinases, highlighting its versatility in targeting the kinome.

Structure-Activity Relationship (SAR) Insights

The amenability of the 1-(3-fluorobenzyl)-1H-pyrazol-3-amine scaffold to chemical modification makes it an excellent starting point for SAR studies. Key positions for derivatization include:

  • The 3-amino group: Acylation, sulfonylation, or conversion to ureas and thioureas can introduce new interactions with the target protein.

  • The pyrazole ring: Substitution at the C4 and C5 positions can modulate potency and selectivity.

  • The 3-fluorobenzyl group: Modification of the substitution pattern on the phenyl ring can influence pharmacokinetic properties and binding affinity.

Conclusion and Future Perspectives

1-(3-fluorobenzyl)-1H-pyrazol-3-amine stands as a molecule of considerable interest for medicinal chemists and drug discovery professionals. Its straightforward synthesis and the proven track record of the 3-aminopyrazole scaffold in kinase inhibition make it a valuable building block for the development of novel therapeutics. While specific biological data for this compound remains limited in the public domain, the extensive research on related analogs strongly suggests its potential as a starting point for the discovery of potent and selective inhibitors of various protein kinases.

Future research should focus on the detailed biological characterization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine and its derivatives against a panel of kinases to elucidate its specific targets and mechanism of action. Further optimization of this scaffold through systematic SAR studies holds the promise of yielding novel drug candidates for the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.

References

  • PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

  • Tao, Q., et al. (2025). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry.
  • Foubert, K., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Molecules.
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  • Foubert, K., et al. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. MDPI.
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  • Al-Ostath, A., et al. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports.
  • Schade, D., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
  • Stanovnik, B., et al. (2001). Synthesis and NMR Spectroscopic Data of Pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-ones. Molecules.
  • Khalafi-Nezhad, A., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.
  • Boshta, N. M., et al. (2024). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry.
  • Martinez, A., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank.
  • Tao, Q., et al. (2025).
  • Li, Y., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Chimenti, F., et al. (2013). N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies.
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An In-Depth Technical Guide to the Solubility and Stability of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a heterocyclic amine containing a pyrazole nucleus substituted with a 3-fluorobenzyl group. As with many small molecules in drug discovery and development, a thorough understanding of its physicochemical properties is paramount for formulation, delivery, and ensuring therapeutic efficacy and safety. This guide provides a comprehensive overview of the solubility and stability of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, offering both theoretical insights and practical experimental protocols for its characterization. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for assessing this and similar compounds.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is essential for interpreting its solubility and stability behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₀FN₃PubChem CID 6483868[1]
Molecular Weight 191.20 g/mol PubChem CID 6483868[1]
XLogP3-AA (Lipophilicity) 1.6PubChem CID 6483868[1]
Hydrogen Bond Donor Count 1PubChem CID 6483868[1]
Hydrogen Bond Acceptor Count 3PubChem CID 6483868[1]
Experimental Solubility 20.6 µg/mL (at pH 7.4)PubChem CID 6483868[1]

The XLogP3-AA value of 1.6 suggests a moderate lipophilicity, which indicates that the compound is likely to have some solubility in both aqueous and organic solvents. The presence of hydrogen bond donors and acceptors will influence its interactions with protic solvents.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, poor aqueous solubility can lead to low and variable absorption, hindering clinical development.

Theoretical Considerations

The solubility of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is influenced by several factors:

  • pH: The pyrazole ring and the primary amine group can be protonated or deprotonated depending on the pH of the medium. The pKa of the molecule will dictate the pH at which it is most soluble.

  • Solvent Polarity: The fluorobenzyl group imparts some lipophilic character, while the pyrazole and amine moieties contribute to its polarity. Therefore, its solubility will vary across solvents of different polarities.[2]

  • Crystal Lattice Energy: For the solid form, the energy required to break the crystal lattice will impact its solubility.

Experimental Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[2]

Objective: To determine the saturation solubility of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in a physiologically relevant aqueous buffer (e.g., pH 7.4 phosphate-buffered saline).

Materials:

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sealed vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.22 µm)

Protocol:

  • Add an excess amount of solid 1-(3-fluorobenzyl)-1H-pyrazol-3-amine to a vial containing a known volume of PBS (pH 7.4).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.

  • The solubility is then calculated from the concentration of the saturated solution.

Caption: Workflow for Aqueous Solubility Determination.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for synthesis, purification, and formulation development. Pyrazole derivatives often exhibit good solubility in polar aprotic solvents like DMSO and DMF.[2]

Recommended Solvents for Screening:

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

  • Polar Protic: Ethanol, Methanol

  • Non-Polar: Dichloromethane (DCM), Toluene

Stability Assessment

Evaluating the chemical stability of a drug candidate is a non-negotiable aspect of drug development. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are employed to accelerate the degradation process and identify potential degradation pathways.[3][4]

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than those it would encounter during storage.[5] These studies are essential for developing stability-indicating analytical methods.[6][7]

Objective: To identify the degradation products of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine under various stress conditions and to develop a stability-indicating HPLC method.

Stress Conditions:

The following conditions are typically employed in forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][8]

ConditionReagents and Parameters
Acidic Hydrolysis 0.1 M HCl, room temperature and 60°C
Basic Hydrolysis 0.1 M NaOH, room temperature and 60°C
Oxidative Degradation 3% H₂O₂, room temperature
Thermal Degradation Solid drug substance at 60°C
Photolytic Degradation Exposure to UV and visible light (ICH Q1B)

Protocol for Forced Degradation:

  • Prepare solutions of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in the respective stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

  • For thermal degradation, store the solid compound in a stability chamber.

  • For photolytic degradation, expose the drug substance in a photostability chamber.

  • At specified time points, withdraw samples and neutralize them if necessary (for acidic and basic hydrolysis).

  • Analyze the stressed samples by a suitable analytical technique, typically RP-HPLC with a photodiode array (PDA) detector.

  • The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.

Caption: Forced Degradation Study Workflow.

Potential Degradation Pathways

Based on the structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, several degradation pathways can be hypothesized:

  • Hydrolysis: The amine group could potentially be susceptible to hydrolysis under acidic or basic conditions, although this is generally less common for aromatic amines.

  • Oxidation: The pyrazole ring and the benzyl group could be susceptible to oxidation, potentially leading to N-oxides or other oxygenated derivatives.

  • Photodegradation: The aromatic rings may absorb UV light, leading to photolytic cleavage or rearrangement.

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[7]

Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most common technique for developing a SIM due to its high resolving power.

Key Steps in Method Development:

  • Column Selection: A C18 column is a good starting point for a molecule with moderate polarity.

  • Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the buffer should be chosen to ensure the analyte is in a single ionic form.

  • Wavelength Selection: The detection wavelength should be set at the λmax of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine to ensure maximum sensitivity.

  • Gradient Optimization: A gradient elution is often necessary to separate the parent compound from its degradation products, which may have a wide range of polarities.

  • Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Conclusion

A comprehensive understanding of the solubility and stability of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is critical for its successful development as a potential therapeutic agent. This guide has provided a framework for the systematic evaluation of these key physicochemical properties. By employing the described experimental protocols and considering the underlying scientific principles, researchers can generate the robust data necessary to support formulation development and regulatory submissions. The provided methodologies are designed to be both scientifically sound and practically implementable, ensuring the integrity and reliability of the generated data.

References

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  • Chemsrc. 1-(3-Fluorobenzyl)-4-methyl-1h-pyrazol-3-amine. Chemsrc. [Link]

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A Technical Guide to the Identification of Potential Therapeutic Targets for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved therapeutics and its metabolic stability.[1][2][3][4] This guide outlines a comprehensive, hypothesis-driven strategy for the identification and validation of potential therapeutic targets for the novel compound, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. While specific data on this molecule is not yet prevalent, the extensive pharmacology of the pyrazole core allows for the formulation of robust therapeutic hypotheses. We will focus on two primary, evidence-based avenues of investigation: inhibition of protein kinases in oncology and modulation of key enzymes in inflammatory pathways. This document provides a logical framework, detailed experimental protocols, and the scientific rationale necessary for researchers and drug development professionals to systematically elucidate the compound's mechanism of action and therapeutic potential.

The Strategic Framework for Target Discovery

Target identification is the foundational step in drug discovery, defining the molecular entity whose modulation can produce a therapeutic effect for a given disease.[5] A modern approach integrates computational methods with multi-tiered experimental validation to move from a broad hypothesis to a confirmed mechanism of action.[6][7] For 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, our strategy is built on the well-documented activities of its core scaffold.

The pyrazole ring is a versatile bioisostere that can enhance potency and improve physicochemical properties.[8] Its derivatives have yielded a multitude of clinically successful drugs, most notably in oncology and inflammation.[9] Therefore, our investigation is logically bifurcated into two primary hypotheses.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Primary & Secondary Hypotheses cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Outcome A Compound of Interest 1-(3-fluorobenzyl)-1H-pyrazol-3-amine B Scaffold Analysis (Privileged Pyrazole Core) A->B Structural Deconstruction C Hypothesis 1: Protein Kinase Inhibition (Oncology) B->C D Hypothesis 2: Anti-Inflammatory Modulation (COX, Cytokines) B->D E In Vitro & Cellular Validation (Biochemical & Target Engagement Assays) C->E D->E F Functional Outcome & Pathway Analysis E->F G Validated Therapeutic Target(s) & Mechanism of Action F->G

Figure 1: High-level workflow for target identification.

Primary Therapeutic Hypothesis: Protein Kinase Inhibition

The pyrazole scaffold is a key structural component in a significant number of small molecule protein kinase inhibitors (PKIs) approved for clinical use, including Crizotinib, Ruxolitinib, and Encorafenib.[1] These enzymes are critical nodes in signaling pathways that govern cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[1][10] Many pyrazole-based drugs function as ATP-competitive inhibitors, targeting the kinase hinge region.[11]

Rationale: The structural features of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, particularly the 3-amine group and the benzyl substitution, provide a framework analogous to known kinase inhibitors that engage in crucial hydrogen bonding interactions within the ATP-binding pocket.[1][12] This makes the vast human kinome a high-potential target space for this compound.

Potential Kinase Target Families:

  • Tyrosine Kinases: Including receptor tyrosine kinases (e.g., EGFR, VEGFR, PDGFR) and non-receptor tyrosine kinases (e.g., SRC, ABL, JAK).[1]

  • Serine/Threonine Kinases: Such as those in the MAPK pathway (BRAF, p38α), cell cycle regulators (CDKs), and survival pathways (AKT, Aurora kinases).[1][11][13]

ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) ligand->rtk Binds & Activates ras RAS rtk->ras Phosphorylates raf RAF (e.g., BRAF) ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription Transcription Factors (Cell Proliferation, Survival) erk->transcription Activates inhibitor 1-(3-fluorobenzyl)- 1H-pyrazol-3-amine (Hypothetical Inhibitor) inhibitor->rtk Potential Target inhibitor->raf Potential Target

Figure 2: Potential inhibition points in a generic RTK pathway.

Experimental Validation of Kinase Targets: A Stepwise Cascade

To rigorously test this hypothesis, a multi-step validation process is required. This cascade is designed to move from a broad, unbiased screen to direct confirmation of target binding in cells and, finally, to the verification of a functional downstream effect.

G A Step 1: In Vitro Kinase Profiling (Broad Screen) B Step 2: Cellular Target Engagement Assay (CETSA) A->B Identifies initial hits (e.g., IC50 < 1µM) C Step 3: Downstream Pathway Analysis (Phospho-Western Blot) B->C Confirms direct binding in intact cells D Outcome: Validated Kinase Target C->D Verifies functional consequence of target engagement

Figure 3: Experimental cascade for kinase target validation.

Protocol: In Vitro Kinase Profiling

Objective: To perform an unbiased screen of the compound against a large panel of purified human kinases to identify initial, high-potency "hits."

Rationale: This biochemical assay provides a direct measure of a compound's ability to inhibit enzyme activity.[14] Commercial services offer cost-effective screening against hundreds of kinases, rapidly narrowing the field of potential targets.[15][16]

Methodology:

  • Service Selection: Engage a commercial provider (e.g., Reaction Biology, Promega, Pharmaron) offering a large kinase panel (e.g., >400 kinases).[14][16][17]

  • Assay Format: A radiometric assay (e.g., [³³P]-ATP) is the gold standard as it directly measures phosphate transfer, minimizing false positives.[14] Alternatively, ADP-Glo™ assays, which measure ADP production, are a robust non-radioactive option.[15]

  • Screening Concentration: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any kinase with significant inhibition (>50%).

  • Dose-Response: For all initial hits, perform a 10-point dose-response curve (e.g., from 100 µM down to 1 nM) to determine the half-maximal inhibitory concentration (IC50).

  • Data Analysis: The provider will supply IC50 values. Targets with sub-micromolar IC50 values are prioritized for further validation.

Table 1: Representative Data from In Vitro Kinase Screen

Kinase Target IC50 (nM) Kinase Family Therapeutic Area
SRC 85 Tyrosine Kinase Oncology
BRAF V600E 150 Ser/Thr Kinase Oncology
VEGFR2 450 Tyrosine Kinase Oncology (Angiogenesis)
p38α 980 Ser/Thr Kinase Inflammation, Oncology

| CDK2 | >10,000 | Ser/Thr Kinase | (Not a primary hit) |

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the top candidate kinases identified in vitro are directly engaged by the compound within intact, living cells.

Rationale: A compound that is potent biochemically may not have therapeutic value if it cannot permeate the cell membrane or engage its target in the complex cellular environment. CETSA is a powerful biophysical assay that measures the thermal stabilization of a protein upon ligand binding, providing direct evidence of target engagement in situ.[18][19][20][21][22]

Methodology:

  • Cell Line Selection: Choose a human cancer cell line known to express the target kinase at endogenous levels (e.g., A549 lung cancer cells for EGFR, HT-29 colon cancer cells for BRAF).

  • Compound Treatment: Incubate replicate cell suspensions with the test compound (e.g., at 10x the biochemical IC50) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[20]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles to release cellular contents.

  • Isolate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins. The supernatant contains the remaining soluble protein fraction.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature point using Western Blotting with a specific antibody against the target kinase.

  • Data Analysis: Plot the relative band intensity against temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control, indicating thermal stabilization.[19]

Protocol: Western Blot for Downstream Substrate Phosphorylation

Objective: To determine if target engagement by the compound leads to a functional inhibition of the kinase signaling pathway.

Rationale: The ultimate proof of an effective kinase inhibitor is its ability to block the downstream signaling cascade. This is most commonly assessed by measuring the phosphorylation status of a known, direct substrate of the target kinase.[23]

Methodology:

  • Cell Culture and Stimulation: Grow the selected cell line to ~80% confluency. If the pathway is quiescent, stimulate it with an appropriate growth factor (e.g., EGF for the EGFR pathway) to induce phosphorylation.

  • Compound Treatment: Pre-treat cells with varying concentrations of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine for 1-2 hours before stimulation.

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors. This is critical to preserve the phosphorylation state of proteins.[12][24]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST. Crucially, avoid using milk as a blocking agent , as its phosphoprotein (casein) content can cause high background with phospho-specific antibodies.[12][23][24]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK for the MAPK pathway).

    • Separately, probe a parallel blot with an antibody for the total (phosphorylated and unphosphorylated) substrate protein to serve as a loading control.[23]

  • Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Data Analysis: A dose-dependent decrease in the phosphorylated substrate signal, relative to the total protein signal, indicates functional inhibition of the kinase pathway.

Secondary Therapeutic Hypothesis: Anti-inflammatory Activity

The pyrazole scaffold is the basis for the COX-2 selective class of non-steroidal anti-inflammatory drugs (NSAIDs), with celecoxib being the archetypal example.[25] Many pyrazole derivatives exert their effects by inhibiting cyclooxygenase (COX) enzymes or by modulating the production of pro-inflammatory cytokines like TNF-α and various interleukins.[25][26][27]

Rationale: Given the strong precedent, it is logical to investigate whether 1-(3-fluorobenzyl)-1H-pyrazol-3-amine possesses anti-inflammatory properties, which would open up therapeutic avenues in diseases like rheumatoid arthritis or inflammatory bowel disease.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine if the compound selectively inhibits the COX-2 enzyme over the constitutively expressed COX-1 isoform.

Methodology:

  • Assay Kit: Utilize a commercial colorimetric or fluorescent COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam). These kits provide purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent.

  • Procedure: Follow the manufacturer's protocol. Typically, the compound is pre-incubated with either the COX-1 or COX-2 enzyme.

  • Reaction Initiation: The reaction is started by the addition of arachidonic acid. The enzyme converts this into prostaglandin G2 (PGG2), which is then reduced, and the resulting product is measured.

  • Data Analysis: Calculate the percent inhibition at various compound concentrations and determine the IC50 for both COX-1 and COX-2. A high COX-2/COX-1 selectivity index (IC50 COX-1 / IC50 COX-2) is desirable for reduced gastrointestinal side effects.[25]

Protocol: Lipopolysaccharide (LPS)-Stimulated Cytokine Release Assay

Objective: To assess the compound's ability to suppress the production of pro-inflammatory cytokines in a cellular model of inflammation.

Rationale: This assay models the innate immune response and is a standard method for evaluating the anti-inflammatory potential of a compound at the cellular level.[27][28]

Methodology:

  • Cell Model: Use a relevant immune cell line, such as RAW 264.7 murine macrophages, or more preferably, human peripheral blood mononuclear cells (PBMCs).[29]

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS), a component of bacterial cell walls, to all wells (except the negative control) at a final concentration of ~1 µg/mL to stimulate an inflammatory response.[28][30]

  • Incubation: Incubate the plate for a defined period (e.g., 4-24 hours) at 37°C to allow for cytokine production and secretion.[29]

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead array (e.g., Luminex).

  • Data Analysis: A dose-dependent reduction in cytokine levels in compound-treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Table 2: Representative Data from Cytokine Release Assay

Compound Conc. (µM) TNF-α Release (pg/mL) IL-6 Release (pg/mL)
Vehicle (No LPS) 15 ± 4 22 ± 6
Vehicle (+LPS) 2540 ± 180 4150 ± 310
0.1 2110 ± 150 3560 ± 250
1.0 1350 ± 95 2230 ± 190

| 10.0 | 480 ± 55 | 810 ± 70 |

Conclusion and Future Directions

This guide presents a structured, evidence-based pathway for elucidating the therapeutic targets of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. By leveraging the known pharmacology of the pyrazole scaffold, we have established two high-priority therapeutic hypotheses: protein kinase inhibition for oncological applications and modulation of inflammatory mediators. The detailed protocols provided form a self-validating experimental cascade, designed to move logically from broad screening to definitive confirmation of cellular target engagement and functional activity.

The results of these investigations will pinpoint the most promising therapeutic avenues for this compound. Positive hits in the kinase inhibitor cascade would warrant further investigation into in vivo tumor xenograft models. Similarly, potent anti-inflammatory activity would justify advancement into animal models of inflammatory disease. This systematic approach ensures that research efforts are focused, efficient, and grounded in sound scientific principles, maximizing the potential for successful drug development.

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  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 17, 2026, from [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. (n.d.). Pharmaron. Retrieved January 17, 2026, from [Link]

  • Targeted Development of Pyrazoline Derivatives for Neurological Disorders: A Review. (2024). ChemistrySelect. Retrieved January 17, 2026, from [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

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  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. (2022). ACS Publications. Retrieved January 17, 2026, from [Link]

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Sources

An In-Depth Technical Guide to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physical properties, explore robust synthetic and analytical methodologies, and discuss its established and potential applications in drug development, all grounded in authoritative scientific literature.

Core Molecular Profile

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a substituted pyrazole derivative. The core structure comprises a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is N-substituted with a 3-fluorobenzyl group and also bears an amino group at the 3-position.

Molecular Formula and Weight

The chemical formula for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is C₁₀H₁₀FN₃ .[1] Its molecular weight is 191.21 g/mol .[1]

Chemical Identifiers

For unambiguous identification and literature tracking, the following identifiers are crucial:

IdentifierValueSource
IUPAC Name 1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-aminePubChem[1]
CAS Number 957480-06-7PubChem[1]
PubChem CID 6483868PubChem[1]

Synthesis and Characterization: A Validated Approach

The synthesis of N-substituted aminopyrazoles is a well-established field in organic chemistry, offering multiple pathways to the target molecule.[2][3] A common and reliable strategy involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine, followed by N-alkylation.

Proposed Synthetic Workflow

A plausible and efficient synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine can be envisioned in two primary steps starting from readily available commercial reagents.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N-Alkylation 3-aminopyrazole 3-Aminopyrazole Target_Molecule 1-(3-fluorobenzyl)-1H- pyrazol-3-amine 3-aminopyrazole->Target_Molecule N-Alkylation 3-fluorobenzyl_bromide 3-Fluorobenzyl Bromide 3-fluorobenzyl_bromide->Target_Molecule Base Base (e.g., K₂CO₃) Base->Target_Molecule Solvent1 Solvent (e.g., DMF) Solvent1->Target_Molecule

Caption: Proposed two-step synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Experimental Protocol: A Representative Synthesis

Step 1: Synthesis of 3-amino-1H-pyrazole This step is a classical cyclization reaction.

  • To a solution of malononitrile in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture and remove the solvent under reduced pressure. The crude 3-amino-1H-pyrazole can be purified by recrystallization or column chromatography.

Step 2: N-Alkylation to yield 1-(3-fluorobenzyl)-1H-pyrazol-3-amine This step introduces the fluorobenzyl moiety.

  • Dissolve 3-amino-1H-pyrazole in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate, to the solution.

  • To this mixture, add 3-fluorobenzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Analytical Characterization

A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, a singlet for the benzylic methylene protons, and distinct signals for the pyrazole ring protons and the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyrazole ring and the 3-fluorobenzyl group. The carbon attached to the fluorine atom will exhibit a characteristic C-F coupling.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom.

2.3.2. Mass Spectrometry (MS) Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 192.09.

2.3.3. Infrared (IR) Spectroscopy The IR spectrum should display characteristic absorption bands corresponding to:

  • N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

  • C-H stretching of the aromatic and pyrazole rings.

  • C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

  • A C-F stretching band.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[4] The aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of compounds with a wide range of biological activities.[2][3][5]

Significance of the 3-Aminopyrazole Core

The 3-aminopyrazole core is a key pharmacophore that can engage in various interactions with biological targets. The amino group can act as a hydrogen bond donor, while the pyrazole ring nitrogens can act as hydrogen bond acceptors. This dual functionality allows for diverse binding modes within protein active sites.

Potential Therapeutic Areas

Derivatives of 1H-pyrazol-3-amine have shown promise in several therapeutic areas:

  • Oncology: Many pyrazole-containing compounds have been investigated as kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[6]

  • Inflammation: The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[7] Substituted aminopyrazoles have been explored for their potential to modulate inflammatory pathways.[7]

  • Infectious Diseases: The aminopyrazole scaffold has been incorporated into molecules with antibacterial and antiviral properties.[5]

The introduction of a 3-fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with target proteins.

Applications cluster_apps Potential Therapeutic Applications Core 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Oncology Oncology (Kinase Inhibition) Core->Oncology Structure-Activity Relationship Inflammation Inflammation (Anti-inflammatory Agents) Core->Inflammation Infectious_Diseases Infectious Diseases (Antibacterial/Antiviral) Core->Infectious_Diseases

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Specifically, the aminopyrazole moiety has been extensively utilized in the design of potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[4][5][6] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major focus of drug discovery efforts.[4][7]

1-(3-fluorobenzyl)-1H-pyrazol-3-amine belongs to this promising class of compounds. Its structural features—a substituted pyrazole core with a flexible benzyl group—suggest its potential as a modulator of kinase activity. The fluorine substitution on the benzyl ring can enhance binding affinity and improve metabolic stability. While the specific targets of this particular molecule are yet to be fully elucidated in publicly available literature, its structural similarity to known kinase inhibitors warrants a thorough in vitro characterization.[4][8][9][10]

This guide provides a comprehensive set of application notes and detailed protocols for the initial in vitro evaluation of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, focusing on its potential as a kinase inhibitor. The methodologies described herein are designed to be robust and provide a solid foundation for further drug development efforts.

Application Note I: Determination of In Vitro Kinase Inhibitory Potency

Scientific Rationale: The first step in characterizing a putative kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of purified kinases. This provides a quantitative measure of the compound's potency and selectivity. A common method for this is to measure the depletion of adenosine triphosphate (ATP), the phosphate donor in the kinase reaction.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol is adapted for a generic serine/threonine or tyrosine kinase and can be performed in a 96- or 384-well plate format.

Materials:

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (stock solution in DMSO)

  • Purified recombinant kinase of interest

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Luminescent kinase assay reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

    • Further dilute the compound in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1% in the assay wells, as higher concentrations can inhibit kinase activity.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the kinase and its substrate in kinase assay buffer to each well.

    • Include "no enzyme" controls (assay buffer and substrate only) and "vehicle" controls (enzyme, substrate, and DMSO vehicle).

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution in kinase assay buffer to all wells to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for each kinase.

  • Signal Detection:

    • Equilibrate the plate and the luminescent kinase assay reagent to room temperature.

    • Add 25 µL of the luminescent reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data to the "vehicle" controls (representing 100% kinase activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Kinase TargetPutative PathwayHypothetical IC50 (nM) for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine
RIPK1Inflammation, Necroptosis50
JAK2JAK-STAT Signaling250
VEGFR2Angiogenesis>10,000
CDK2Cell Cycle1,500

Experimental Workflow Diagram:

kinase_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Vehicle to Plate Compound_Prep->Add_Compound Enzyme_Substrate_Mix Prepare Kinase/Substrate Mix Add_Enzyme Add Kinase/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme Initiate_Reaction Add ATP & Incubate Add_Enzyme->Initiate_Reaction Stop_Reaction Add Luminescent Reagent Initiate_Reaction->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50 cell_viability_workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Compound/Vehicle Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_Reagent Add Viability Reagent (MTT or CellTiter-Glo®) Incubate_48_72h->Add_Reagent Incubate_Short Incubate (2-4h for MTT, 10 min for CTG) Add_Reagent->Incubate_Short Measure_Signal Measure Absorbance or Luminescence Incubate_Short->Measure_Signal Analyze_Data Analyze Data and Determine EC50 Measure_Signal->Analyze_Data

Caption: General workflow for cell viability assays.

Application Note III: Cellular Target Engagement via Western Blotting

Scientific Rationale: To confirm that the compound's cytotoxic effects are due to the inhibition of its intended target, it is essential to measure its impact on the corresponding signaling pathway within the cell. For a putative kinase inhibitor, this often involves assessing the phosphorylation status of a downstream substrate. For instance, if 1-(3-fluorobenzyl)-1H-pyrazol-3-amine inhibits a kinase in the NF-κB pathway (a pathway regulated by kinases like RIPK1), one would expect to see a decrease in the phosphorylation of downstream proteins like IκBα.

Protocol: Western Blotting for Phosphorylated Proteins

Materials:

  • Cultured cells treated with 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα and anti-total-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of the compound for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-IκBα) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-IκBα) and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein.

Hypothetical Signaling Pathway Diagram:

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Inflammatory Stimulus (e.g., TNFα) Receptor Receptor Ligand->Receptor TargetKinase Target Kinase (e.g., RIPK1) Receptor->TargetKinase activates DownstreamKinase Downstream Kinase (e.g., IKK complex) TargetKinase->DownstreamKinase activates Compound 1-(3-fluorobenzyl)- 1H-pyrazol-3-amine Compound->TargetKinase inhibits InhibitoryProtein Inhibitory Protein (e.g., IκBα) DownstreamKinase->InhibitoryProtein phosphorylates Phospho_IP Phosphorylated Inhibitory Protein InhibitoryProtein->Phospho_IP TranscriptionFactor Transcription Factor (e.g., NF-κB) InhibitoryProtein->TranscriptionFactor sequesters Phospho_IP->InhibitoryProtein degradation Phospho_IP->TranscriptionFactor releases Nucleus Nucleus TranscriptionFactor->Nucleus translocates GeneExpression Gene Expression (Inflammation) Nucleus->GeneExpression

Sources

Application Notes and Protocols for Cell-Based Assays: Characterizing 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of a Novel Pyrazole Compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects[1][2][3][4]. The compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (herein referred to as Compound X) is a novel pyrazole derivative. While its specific biological targets are yet to be fully elucidated, the broader class of 1H-pyrazol-3-amine derivatives has been identified as a source of potent kinase inhibitors, notably targeting Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and necroptosis[5].

This guide provides a structured, multi-tiered approach for the initial biological characterization of Compound X using a suite of robust cell-based assays. We will progress from a foundational assessment of its impact on cell viability to more mechanistic assays aimed at elucidating its potential mode of action, focusing on apoptosis and key inflammatory signaling pathways. The protocols herein are designed to be self-validating, incorporating essential controls and offering insights into the scientific rationale behind experimental choices.

Tier 1: Foundational Analysis - Assessing General Cytotoxicity

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. This establishes a critical therapeutic window and informs the concentration range for all subsequent mechanistic studies. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[6][7][8][9][10].

Application: Determining the IC50 of Compound X in a Cancer Cell Line

This protocol will determine the half-maximal inhibitory concentration (IC50) of Compound X, providing a quantitative measure of its potency in reducing cell viability. We will use the A549 human lung carcinoma cell line as an example, a common model in cancer research.

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the dose-dependent effect of Compound X on A549 cell viability.

Materials:

  • A549 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)[9]

  • Compound X (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Compound Preparation: Prepare a 2X serial dilution of Compound X in culture medium. The final concentration should range from, for example, 0.1 µM to 100 µM. Include a "vehicle control" with DMSO at the same concentration as the highest compound dose and a "no treatment" control.

  • Cell Treatment: After 24 hours, carefully remove the medium and add 100 µL of the prepared compound dilutions (or controls) to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (representing 100% viability) and plot the results as percent viability versus compound concentration. Calculate the IC50 value using non-linear regression analysis.

Data Presentation: Example IC50 Determination

Compound X (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100%
0.11.2297.6%
11.0584.0%
50.6854.4%
100.4536.0%
500.1512.0%
1000.108.0%
IC50 Value: ~5.5 µM

Tier 2: Mechanistic Insight - Investigating Apoptosis Induction

If Compound X demonstrates cytotoxic activity, the next logical step is to determine if cell death occurs via apoptosis, a programmed and controlled process. Caspases are key proteases that execute apoptosis. Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides a direct readout of apoptotic pathway activation. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for this purpose.[12][13][14][15]

Application: Quantifying Caspase-3/7 Activation by Compound X

This protocol measures the induction of apoptosis in response to treatment with Compound X at concentrations around its predetermined IC50.

Protocol 2: Caspase-Glo® 3/7 Assay

Objective: To measure the activity of caspase-3 and caspase-7 in cells treated with Compound X.

Materials:

  • A549 cells

  • Complete culture medium

  • Compound X (dissolved in DMSO)

  • Staurosporine (positive control for apoptosis induction)

  • Caspase-Glo® 3/7 Reagent (Promega)[12][15]

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding: Seed A549 cells in a white-walled 96-well plate at 5,000 cells/well in 100 µL of medium and incubate for 24 hours.

  • Cell Treatment: Treat cells in triplicate with Compound X at its IC50 and 2x IC50 concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine).

  • Incubation: Incubate the plate for a predetermined time, typically 6-24 hours, at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[14][15]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12][15]

  • Signal Development: Mix the contents on a plate shaker for 30 seconds at 300-500 rpm. Incubate at room temperature for 1 to 3 hours to allow for cell lysis and signal stabilization.[13][15]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold-change in luminescence relative to the vehicle control.

Data Presentation: Example Caspase-3/7 Activation

TreatmentLuminescence (RLU)Fold Change vs. Vehicle
Vehicle (DMSO)15,0001.0
Compound X (IC50)75,0005.0
Compound X (2x IC50)120,0008.0
Staurosporine (1 µM)150,00010.0

Workflow Diagram: Apoptosis Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Caspase-Glo® 3/7 Assay Seed Seed A549 Cells (96-well plate) Incubate24h Incubate 24h Seed->Incubate24h Treat Treat with Compound X, Vehicle, Staurosporine Incubate24h->Treat IncubateXh Incubate 6-24h Treat->IncubateXh AddReagent Add Caspase-Glo® Reagent IncubateXh->AddReagent IncubateRT Incubate 1-3h RT AddReagent->IncubateRT Measure Measure Luminescence IncubateRT->Measure Analysis Analysis Measure->Analysis Calculate Fold Change

Caption: Workflow for measuring Caspase-3/7 activity.

Tier 3: Advanced Mechanistic Probing

Based on the established cytotoxicity and apoptotic activity, and drawing from the literature on pyrazole derivatives, we can now investigate more specific molecular mechanisms. We propose two parallel paths: assessing the impact on the NF-κB inflammatory pathway and probing for kinase inhibition.

Path A: NF-κB Signaling Pathway Analysis

The NF-κB pathway is a cornerstone of inflammatory responses and is often dysregulated in cancer.[16] An NF-κB luciferase reporter assay provides a highly sensitive and quantitative method to assess the transcriptional activity of NF-κB.[16][17][18]

Protocol 3: NF-κB Luciferase Reporter Assay

Objective: To determine if Compound X inhibits TNF-α-induced NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Complete culture medium

  • Compound X (dissolved in DMSO)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Luciferase Assay System (e.g., Dual-Glo®)[19]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in a white-walled 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with a range of non-cytotoxic concentrations of Compound X (determined from the MTT assay) for 1-2 hours.[16]

  • Stimulation: Stimulate the cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include controls: unstimulated, vehicle + TNF-α, and a known NF-κB inhibitor.

  • Incubation: Incubate for 6-24 hours to allow for luciferase gene expression.[17][20]

  • Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen assay system.[16][19]

  • Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (if applicable) or to total protein content. Express the results as a percentage of the maximal stimulation (vehicle + TNF-α).

Signaling Pathway Diagram: NF-κB Inhibition

G cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB degradation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Nucleus Nucleus Gene Expression Inflammatory Gene Expression NF-κB_nuc->Gene Expression activates Compound X Compound X Compound X->IKK Complex Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway by Compound X.

Path B: Probing Kinase Inhibition via Western Blot

Given that many pyrazole derivatives are kinase inhibitors, a direct way to assess this is by examining the phosphorylation status of key signaling proteins. Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation.[21][22][23] We can use the same cell lysates from the NF-κB experiment (or a parallel experiment) to probe for changes in phosphorylation of a protein downstream of IKK, such as IκBα.

Protocol 4: Western Blot for Phospho-IκBα

Objective: To determine if Compound X inhibits TNF-α-induced phosphorylation of IκBα.

Materials:

  • Cell lysates from Protocol 3 (or a parallel experiment)

  • Lysis buffer with protease and phosphatase inhibitors[22][24]

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane[21]

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)[21][23]

  • Primary antibodies: anti-phospho-IκBα and anti-total IκBα

  • HRP-conjugated secondary antibody

  • ECL detection reagent[21]

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Treat A549 cells with vehicle or Compound X, followed by a short stimulation with TNF-α (e.g., 15-30 minutes). Lyse cells in ice-cold lysis buffer.[21][23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane and separate by SDS-polyacrylamide gel electrophoresis.[21]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[21]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-IκBα primary antibody overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL detection reagent, and capture the chemiluminescent signal.[21]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IκBα.[24]

  • Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the total IκBα signal.

Conclusion and Future Directions

This application note outlines a systematic, tiered workflow for the initial cell-based characterization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. By progressing from general cytotoxicity to specific mechanistic assays, researchers can efficiently gather robust data to form a foundational understanding of the compound's biological activity. Positive results from these assays, particularly in the inhibition of NF-κB signaling and IκBα phosphorylation, would strongly suggest that Compound X functions as an inhibitor of an upstream kinase in this pathway, warranting further investigation through broader kinome screening and target deconvolution studies.

References

  • Cytotoxicity Assay Protocol. protocols.io. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

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  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

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  • Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. [Link]

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Application Notes and Protocols for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1] Its unique structural features, including the ability to form key hydrogen bond interactions with the hinge region of the kinase active site, have led to the discovery and development of numerous potent and selective kinase inhibitors.[1][2] These compounds have shown therapeutic promise in a range of diseases, including cancer and inflammatory disorders.[3][4] The 3-amino-1H-pyrazole moiety, in particular, has been identified as a crucial pharmacophore for potent kinase inhibition.[1][5] This application note focuses on 1-(3-fluorobenzyl)-1H-pyrazol-3-amine , a representative compound from this class, and provides detailed protocols for its characterization as a kinase inhibitor.

While the specific kinase targets of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine are not yet fully elucidated in publicly available literature, its structural similarity to known kinase inhibitors suggests potential activity against various kinase families. For the purpose of this guide, we will use a hypothetical scenario where we evaluate its inhibitory potential against a key member of the Cyclin-Dependent Kinase (CDK) family, CDK16, which is implicated in several cancers.[1] The protocols described herein are broadly applicable to a range of other kinases and can be adapted accordingly.

Chemical and Physical Properties of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

A summary of the key chemical and physical properties of the compound is provided in the table below, based on publicly available data.[6]

PropertyValueReference
Molecular Formula C₁₀H₁₀FN₃[6]
Molecular Weight 191.20 g/mol [6]
IUPAC Name 1-[(3-fluorophenyl)methyl]pyrazol-3-amine[6]
CAS Number 957480-06-7[6]
Solubility 20.6 µg/mL (at pH 7.4)[6]

Hypothesized Mechanism of Action and Signaling Pathway

CDK16, a member of the PCTAIRE subfamily of CDKs, is activated by binding to Cyclin Y.[1] This complex plays a role in cell cycle progression, and its dysregulation is associated with various cancers.[1] We hypothesize that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine acts as an ATP-competitive inhibitor of CDK16, binding to the kinase's active site and preventing the phosphorylation of its downstream substrates. This inhibition is expected to lead to cell cycle arrest, specifically in the G2/M phase.[1]

CDK16_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 Kinase Inhibition cluster_2 Downstream Effects Cyclin Y Cyclin Y Active CDK16/Cyclin Y Complex Active CDK16/Cyclin Y Complex Cyclin Y->Active CDK16/Cyclin Y Complex Binding CDK16 CDK16 CDK16->Active CDK16/Cyclin Y Complex Phosphorylated Substrate Phosphorylated Substrate Active CDK16/Cyclin Y Complex->Phosphorylated Substrate Phosphorylation Inhibitor 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Inhibitor->Active CDK16/Cyclin Y Complex Inhibition G2/M Arrest G2/M Arrest Inhibitor->G2/M Arrest Substrate Downstream Substrate Substrate->Phosphorylated Substrate Cell Cycle Progression Cell Cycle Progression Phosphorylated Substrate->Cell Cycle Progression Cell Cycle Progression->G2/M Arrest

Caption: Hypothesized signaling pathway of CDK16 and its inhibition.

Experimental Protocols

The following protocols provide a framework for evaluating the inhibitory activity of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine against a target kinase, such as CDK16.

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the biochemical potency (IC₅₀) of the inhibitor.[7]

Principle: This assay measures the binding of a fluorescently labeled tracer to the kinase. The inhibitor competes with the tracer for binding to the kinase's active site, leading to a decrease in the FRET signal.

Materials:

  • Purified recombinant human CDK16/Cyclin Y protein

  • LanthaScreen™ Eu-anti-GST Antibody

  • LanthaScreen™ Kinase Tracer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (dissolved in 100% DMSO)

  • 384-well, low-volume, black microplates

  • Plate reader capable of TR-FRET measurements

Experimental Workflow:

Biochemical_Assay_Workflow start Start step1 Prepare serial dilutions of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in DMSO start->step1 step2 Add inhibitor dilutions to assay plate step1->step2 step3 Add CDK16/Cyclin Y and Eu-anti-GST antibody mixture step2->step3 step4 Incubate for 15 minutes at room temperature step3->step4 step5 Add Kinase Tracer step4->step5 step6 Incubate for 60 minutes at room temperature step5->step6 step7 Read TR-FRET signal on plate reader step6->step7 end Data Analysis (IC₅₀ determination) step7->end

Caption: Workflow for the biochemical TR-FRET kinase inhibition assay.

Procedure:

  • Prepare a 10-point, 3-fold serial dilution of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in 100% DMSO, starting from a 1 mM stock solution.

  • Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibitor" controls.

  • Prepare a master mix of CDK16/Cyclin Y and Eu-anti-GST antibody in assay buffer. Add 10 µL of this mix to each well.

  • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Add 10 µL of the Kinase Tracer to each well.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the emission ratio (520 nm / 495 nm) and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Data:

CompoundTarget KinaseIC₅₀ (nM)
1-(3-fluorobenzyl)-1H-pyrazol-3-amineCDK1650
Staurosporine (Control)CDK165
Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

This protocol assesses the ability of the inhibitor to block the phosphorylation of a downstream substrate of the target kinase in a cellular context.[8][9][10]

Principle: Cells are treated with the inhibitor, and the phosphorylation status of a known downstream substrate of the target kinase is measured by Western blotting using a phospho-specific antibody.

Materials:

  • Human cancer cell line expressing the target kinase (e.g., a cell line with known CDK16 expression)

  • Complete cell culture medium

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-substrate, anti-total-substrate, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO-only vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-substrate antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for the total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Quantify the band intensities to determine the dose-dependent inhibition of substrate phosphorylation.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the biochemical assay, the inclusion of a known potent inhibitor like staurosporine serves as a positive control, ensuring the assay is performing as expected. In the cell-based assay, probing for total substrate and a loading control is crucial to confirm that any observed decrease in phosphorylation is due to kinase inhibition and not a result of protein degradation or unequal sample loading.

Conclusion

1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a compound featuring the privileged 3-amino-1H-pyrazole scaffold, holds potential as a kinase inhibitor. The application notes and protocols provided here offer a comprehensive guide for researchers to characterize its inhibitory activity against specific kinase targets. By employing a combination of biochemical and cell-based assays, a thorough understanding of the compound's potency, mechanism of action, and cellular effects can be achieved, paving the way for its further development as a potential therapeutic agent.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

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  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • EMD Millipore. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

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  • PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]

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  • ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Retrieved from [Link]

  • Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3123.
  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3298.
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  • Sestito, S., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1599.
  • Orozco-Castañeda, H. J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(4), M1291.
  • Zhang, C., et al. (2025).
  • Li, H. Y., et al. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. Bioorganic Chemistry, 143, 106966.
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  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622–1635.

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Application Notes & Protocols for In Vivo Dosing and Administration of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper dosing and administration of the novel small molecule, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, for in vivo studies. Pyrazole-based compounds represent a versatile scaffold in medicinal chemistry with a wide spectrum of pharmacological activities, including kinase inhibition and anti-inflammatory effects.[1][2][3][4][5][6] However, successful preclinical evaluation is critically dependent on appropriate formulation and administration strategies, especially for compounds with challenging physicochemical properties such as poor aqueous solubility. This document outlines a logical, field-proven workflow—from physicochemical characterization and formulation development to administration protocols and preliminary pharmacokinetic and toxicological considerations—to ensure robust and reproducible in vivo data.

Introduction: The Scientific Imperative for a Validated Dosing Strategy

The transition from in vitro discovery to in vivo validation is a critical juncture in drug development.[7] A potent compound in vitro is of little therapeutic value if it cannot achieve sufficient exposure at the target site in vivo. The compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a pyrazole derivative, a class known for its diverse biological activities but often presenting formulation challenges due to low water solubility.[1][8] PubChem data indicates a low aqueous solubility for this specific molecule (20.6 µg/mL at pH 7.4), categorizing it as a poorly soluble compound.[9]

Therefore, a meticulously designed formulation and administration protocol is not merely a procedural step but a fundamental component of experimental validity. An inadequate formulation can lead to underestimated efficacy, misinterpretation of toxicological data, and ultimately, the erroneous termination of a promising therapeutic candidate.[10] This guide provides the foundational principles and actionable protocols to mitigate these risks.

Pre-Formulation & Physicochemical Characterization: Know Your Molecule

Before any in vivo work, a thorough understanding of the compound's properties is essential. This pre-formulation stage informs every subsequent decision in the dosing and administration workflow.

Key Objectives:

  • Confirm identity and purity (e.g., via LC-MS, NMR).

  • Determine aqueous solubility at various pH levels (e.g., pH 2.0, 6.5, 7.4) to anticipate its behavior in the gastrointestinal tract.

  • Assess lipophilicity (LogP/LogD), which influences absorption and distribution.[1]

  • Characterize the solid-state properties (e.g., crystallinity, polymorphism) via techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).[11]

These data points are crucial for selecting an appropriate formulation strategy. For instance, a highly lipophilic, poorly soluble compound (a likely Biopharmaceutics Classification System (BCS) Class II agent) is an excellent candidate for lipid-based or amorphous dispersion formulations.[10][11][12]

Formulation Development: Overcoming Poor Solubility

The primary goal of formulation is to create a delivery system that ensures consistent and adequate bioavailability for preclinical studies.[10][11] Given the low aqueous solubility of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, direct administration in an aqueous vehicle like saline is not feasible and would lead to highly variable absorption.

Vehicle Selection & Solubility Screening

A systematic screening of pharmaceutically acceptable excipients is the first step. The table below outlines a typical screening panel.

Vehicle/Excipient Class Rationale for Use Typical Concentration Range
Dimethyl Sulfoxide (DMSO) Co-solventExcellent solubilizing power for many organic molecules.[8]5-10% (max) in final formulation to limit toxicity.
Polyethylene Glycol 400 (PEG400) Co-solvent / PolymerWater-miscible solvent, commonly used in oral and parenteral formulations.[8]20-60%
Propylene Glycol (PG) Co-solventLess viscous alternative to PEG400.[8]10-40%
Tween-80 (Polysorbate 80) SurfactantNon-ionic surfactant used to increase solubility and prevent precipitation upon dilution.[8]1-10%
Kolliphor® EL (Cremophor® EL) SurfactantPotent solubilizer, but use with caution due to potential for hypersensitivity reactions.1-5%
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Complexing AgentForms inclusion complexes with hydrophobic molecules, increasing aqueous solubility.[8][13]10-40% (w/v) in aqueous solution
Corn Oil / Sesame Oil Lipid VehicleFor developing oil-based solutions or suspensions for oral or subcutaneous administration.[12]As required

This table summarizes common excipients for preclinical formulation of poorly soluble compounds.

Recommended Formulation Protocols

Below are detailed, step-by-step protocols for preparing formulations suitable for oral (PO) and intravenous (IV) administration.

Protocol 1: Preparation of an Oral Formulation (Co-solvent/Surfactant System)

This protocol is designed to create a clear solution suitable for oral gavage in rodents. A common and effective vehicle system is 10% DMSO / 40% PEG400 / 5% Tween-80 in Saline .

Materials:

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine powder

  • Dimethyl Sulfoxide (DMSO), ACS grade or higher

  • Polyethylene Glycol 400 (PEG400), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine based on the desired final concentration (e.g., 5 mg/mL) and total volume.

  • Initial Solubilization: Add the appropriate volume of DMSO to the compound in a sterile conical tube. The final concentration of DMSO in the formulation should not exceed 10% to minimize potential toxicity.[8] Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can aid dissolution.

  • Addition of Co-solvent and Surfactant: Sequentially add PEG400 and then Tween-80 to the DMSO solution. Vortex thoroughly after each addition to ensure homogeneity.

  • Final Dilution: Slowly add sterile saline to reach the final desired volume while vortexing. This gradual addition is critical to prevent the compound from precipitating out of the solution.

  • Quality Control: Visually inspect the final formulation. It should be a clear, homogenous solution free of particulates.

  • Storage: Prepare this formulation fresh on the day of the experiment. If short-term storage is necessary, store it protected from light at 2-8°C and visually inspect for precipitation before administration.[8]

Protocol 2: Preparation of an Intravenous Formulation (Cyclodextrin-based)

IV administration requires a sterile, clear solution with minimal organic solvents to prevent hemolysis and vessel irritation. A cyclodextrin-based formulation is a superior choice for this route.

Materials:

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection (WFI) or 5% Dextrose in Water (D5W)

  • Sterile, pyrogen-free vials

  • Sterile filters (0.22 µm)

  • Vortex mixer and magnetic stirrer

Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 20-40% (w/v) solution of HP-β-CD in D5W or WFI. For example, to make 10 mL of a 30% solution, dissolve 3 g of HP-β-CD in 10 mL of the aqueous vehicle. Gentle warming and stirring may be required. Allow the solution to cool to room temperature.

  • Weigh and Add Compound: Accurately weigh the required amount of the compound and add it directly to the pre-made cyclodextrin solution.

  • Complexation: Tightly cap the vial and vortex vigorously for several minutes. Place the vial on a magnetic stirrer and mix for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. Sonication can be used to accelerate the process.

  • Sterile Filtration: Once the compound is fully dissolved and the solution is clear, filter it through a sterile 0.22 µm syringe filter into a final sterile, pyrogen-free vial. This step is mandatory for IV administration.[8]

  • Quality Control: The final solution must be completely clear and free of any visible particulates.

  • Storage: Prepare fresh before use. Do not store cyclodextrin formulations for extended periods unless stability has been formally assessed.

In Vivo Administration: Best Practices

Adherence to proper administration techniques is essential for animal welfare and data integrity. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Route of Administration

The choice of administration route is dictated by the study's objective.

  • Oral (PO): Preferred for evaluating oral bioavailability and for efficacy studies mimicking a clinical scenario. Typically administered via gavage.

  • Intravenous (IV): Used to determine fundamental pharmacokinetic parameters like clearance and volume of distribution, ensuring 100% bioavailability. Administered as a bolus or infusion, typically via the tail vein in rodents.

  • Intraperitoneal (IP): Often used for convenience in rodents, providing rapid absorption, but can have more variable pharmacokinetics than IV or PO routes.

  • Subcutaneous (SC): Can be used to achieve slower, more sustained absorption compared to IP or IV routes.

Dose Volume and Frequency

Dose volumes must be kept within established guidelines to prevent adverse effects.

Species Route Recommended Max Volume
Mouse PO10 mL/kg
IV5 mL/kg
IP10 mL/kg
SC10 mL/kg
Rat PO10 mL/kg
IV5 mL/kg
IP10 mL/kg
SC5 mL/kg

These volumes are standard recommendations; consult institutional guidelines.

Dosing frequency (e.g., once daily, twice daily) will be determined by the compound's pharmacokinetic profile (specifically its half-life) and the requirements of the efficacy model.

Designing Initial In Vivo Studies: A Phased Approach

A logical progression of in vivo studies is necessary to build a comprehensive understanding of the compound's behavior.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Refinement & Safety A Dose Range Finding (DRF) & Tolerability Study B Single-Dose Pharmacokinetics (PK) (IV and PO routes) A->B Determines doses for PK study C Pilot Efficacy Study (in relevant disease model) B->C Informs dose selection and sampling times D Pharmacodynamic (PD) Study (Target Engagement) C->D Confirms biological activity at selected doses E Multi-Dose Efficacy & PK/PD Correlation C->E Guides multi-dose regimen design D->E Links exposure to target modulation F Preliminary Toxicology (e.g., 7-day repeat dose) E->F Establishes safety margin for efficacious doses

Dose Range Finding (DRF) and Tolerability

The first in vivo step is to establish the maximum tolerated dose (MTD). This is an acute study where groups of animals receive single, escalating doses of the compound.

  • Objective: Identify doses that cause adverse clinical signs or significant body weight loss.[14][15]

  • Procedure: Administer single doses (e.g., 10, 30, 100, 300 mg/kg) to small groups of animals (n=2-3 per group).

  • Endpoints: Monitor clinical signs (e.g., lethargy, ruffled fur), body weight changes, and mortality for 3-7 days.

  • Outcome: The results will define a safe dose range for subsequent PK and efficacy studies.

Pharmacokinetic (PK) Studies

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16][17]

  • Objective: Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).

  • Design: Use a crossover or parallel design. One group receives an IV dose (e.g., 1-2 mg/kg) and another receives a PO dose (e.g., 10-20 mg/kg).

  • Procedure: Collect serial blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Analyze plasma concentrations of the compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Outcome: This data is critical for designing rational dosing regimens for efficacy studies, ensuring that drug exposure is maintained above the in vitro efficacious concentration.

Conclusion: A Foundation for Success

The protocols and principles outlined in this guide provide a robust framework for the in vivo evaluation of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. By investing in rigorous pre-formulation characterization, rational formulation development, and a phased approach to in vivo studies, researchers can significantly enhance the quality and reliability of their data. This methodical approach ensures that the therapeutic potential of novel pyrazole compounds is assessed accurately, paving the way for successful preclinical development.

References

  • Design, structure-activity relationship, and pharmacokinetic profile of pyrazole-based indoline factor Xa inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Godin, J. R., et al. (1981). Pyrazole effects on mutagenicity and toxicity of dimethylnitrosamine in Wistar rats. Cancer Research. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. Available at: [Link]

  • Silva, A. B., et al. (2014). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. European Journal of Medicinal Chemistry. Available at: [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. (2016). YouTube. Available at: [Link]

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  • Bouziane, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

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  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025). Journal of Medicinal Chemistry. Available at: [Link]

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  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). National Institutes of Health (NIH). Available at: [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine and its derivatives, a scaffold of significant interest in medicinal chemistry. We will explore the strategic rationale, detailed reaction protocols, mechanistic insights, and characterization data. This guide is intended for researchers and scientists in drug discovery and organic synthesis, offering field-proven insights to facilitate the efficient production of these valuable compounds.

Scientific Introduction & Strategic Rationale

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] Among the various substituted pyrazoles, aminopyrazoles, particularly 3-aminopyrazoles and 5-aminopyrazoles, serve as exceptionally versatile building blocks for constructing compound libraries in drug discovery programs.[2][6]

The strategic incorporation of a fluorinated moiety, such as the 3-fluorobenzyl group, is a well-established strategy in medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[7][8][9] Introducing a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electronic interactions, and modulate physicochemical properties like lipophilicity and pKa, thereby improving cell membrane permeability and bioavailability.[7][8]

This guide focuses on a robust and widely adopted method for synthesizing 1-substituted-3-aminopyrazoles: the cyclocondensation reaction between a substituted hydrazine and a β-ketonitrile.[10][11] This approach is favored for its operational simplicity, high yields, and the ready availability of starting materials.

Overall Synthetic Workflow

The synthesis of the target 1-(3-fluorobenzyl)-1H-pyrazol-3-amine scaffold is primarily achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 3-fluorobenzylhydrazine. The second stage is the pivotal cyclocondensation reaction with a suitable β-ketonitrile to construct the pyrazole ring. Subsequent modifications, typically at the 3-amino group, allow for the generation of diverse derivatives.

G cluster_0 Stage 1: Hydrazine Synthesis cluster_1 Stage 2: Pyrazole Formation cluster_2 Stage 3: Derivatization A 3-Fluorobenzyl Bromide/Chloride C 3-Fluorobenzylhydrazine A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E 1-(3-fluorobenzyl)-5-methyl- 1H-pyrazol-3-amine C->E Cyclocondensation (Acid Catalyst) D β-Ketonitrile (e.g., Cyanoacetone) D->E G Diverse Library of Amide/Sulfonamide Derivatives E->G N-Functionalization F Acyl Chlorides, Sulfonyl Chlorides, etc. F->G

Figure 1: General workflow for the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine derivatives.

Detailed Experimental Protocols

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Synthesis of 3-Fluorobenzylhydrazine

This protocol describes the synthesis of the key hydrazine intermediate via nucleophilic substitution.

  • Reagents & Equipment:

    • 3-Fluorobenzyl bromide (1.0 eq)

    • Hydrazine monohydrate (10.0 eq, large excess)

    • Ethanol (EtOH)

    • Diethyl ether (Et₂O)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aq. NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

  • Step-by-Step Procedure:

    • To a round-bottom flask charged with hydrazine monohydrate (10.0 eq) in ethanol, add 3-fluorobenzyl bromide (1.0 eq) dropwise at 0 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting benzyl bromide is consumed.

    • Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the resulting residue between diethyl ether and water.

    • Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 3-fluorobenzylhydrazine, which can be used in the next step without further purification or purified by vacuum distillation if necessary.

Protocol 2: Synthesis of 1-(3-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine

This protocol details the core cyclocondensation reaction to form the target pyrazole.

  • Reagents & Equipment:

    • 3-Fluorobenzylhydrazine (1.0 eq)

    • 3-Cyano-2-butanone (Cyanoacetone) (1.1 eq)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

    • Round-bottom flask, reflux condenser, magnetic stirrer.

  • Step-by-Step Procedure:

    • Dissolve 3-fluorobenzylhydrazine (1.0 eq) in ethanol in a round-bottom flask.

    • Add cyanoacetone (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

    • Heat the reaction mixture to reflux and maintain for 6-12 hours. The reaction should be monitored by TLC for the disappearance of the starting materials.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 1-(3-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine.

Reaction Mechanism and Regioselectivity

The formation of 3-aminopyrazoles from β-ketonitriles and hydrazines is a classic example of a cyclocondensation reaction.[11] The mechanism involves an initial nucleophilic attack, formation of a hydrazone intermediate, and subsequent intramolecular cyclization.

The reaction is generally regioselective.[12][13] With a substituted hydrazine like 3-fluorobenzylhydrazine, the initial condensation occurs between the more nucleophilic terminal nitrogen (-NH₂) of the hydrazine and the more electrophilic ketone carbonyl of the β-ketonitrile. This is followed by an intramolecular attack of the other nitrogen atom onto the nitrile carbon, leading to the formation of the 1,5-disubstituted pyrazole, which exists as the 3-amino tautomer.

Figure 2: Reaction mechanism for the synthesis of 1,5-disubstituted-1H-pyrazol-3-amines.

Characterization of a Representative Product

The structure of the synthesized compounds must be confirmed by standard analytical techniques.[14][15][16] Below is a table of expected data for a representative product.

Compound 1-(3-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
Parameter Expected Value / Observation
Molecular Formula C₁₁H₁₂FN₃
Molecular Weight 205.23 g/mol
Appearance White to off-white solid
Yield 75-90% (typical)
¹H NMR (CDCl₃, 400 MHz) δ 7.30 (m, 1H, Ar-H), 6.90-7.05 (m, 3H, Ar-H), 5.55 (s, 1H, pyrazole-H), 5.15 (s, 2H, CH₂), 3.80 (br s, 2H, NH₂), 2.20 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 162.5 (d, J=245 Hz, C-F), 155.0, 142.0, 140.0, 130.0 (d, J=8 Hz), 123.0, 115.0 (d, J=21 Hz), 114.5 (d, J=21 Hz), 95.0, 52.0, 11.0
Mass Spec (ESI+) m/z 206.1 [M+H]⁺

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low Reaction Yield - Incomplete reaction. - Formation of side products. - Loss during work-up/purification.- Increase reflux time or temperature. - Ensure catalytic acid is present. - Use a different solvent (e.g., switching from EtOH to DMF might alter solubility and reaction rates).[17] - Optimize purification technique (e.g., careful selection of chromatography eluent).
Formation of Regioisomers - Use of a highly symmetric or electronically ambiguous β-dicarbonyl equivalent. - Reaction conditions favoring the alternative pathway.- Confirm structure rigorously using 2D NMR techniques (NOESY, HMBC). - Modify reaction conditions; aprotic dipolar solvents can sometimes yield better results than protic solvents like ethanol.[12][13] - Altering the pH with a stronger acid or base catalyst can influence the initial point of attack.
Difficult Purification - Product is highly polar and streaks on silica gel. - Co-elution with starting material or impurities.- For polar amines, consider using a basic alumina column or adding a small amount of triethylamine (~1%) to the chromatography eluent. - Attempt recrystallization from various solvent pairs before resorting to chromatography.

Conclusion

The synthetic route detailed herein, based on the cyclocondensation of 3-fluorobenzylhydrazine with β-ketonitriles, provides a reliable, efficient, and scalable method for accessing 1-(3-fluorobenzyl)-1H-pyrazol-3-amine derivatives. This scaffold is a valuable platform for medicinal chemistry, and the protocols and insights provided should enable researchers to confidently synthesize and explore this important chemical space. The strategic introduction of the 3-fluorobenzyl group offers a clear advantage for developing drug candidates with potentially superior pharmacological profiles.

References

  • Vertex Org. (2024). The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. [Link]

  • Fouad, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]

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  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC, NIH. [Link]

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Application Note: Comprehensive Characterization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the comprehensive analytical characterization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a key heterocyclic amine in medicinal chemistry and drug discovery.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals to ensure the structural integrity, identity, and purity of this compound. This guide moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization. The methods detailed include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Introduction

1-(3-fluorobenzyl)-1H-pyrazol-3-amine (Figure 1) is a member of the pyrazole class of nitrogen-containing heterocyclic compounds, which are of significant interest in pharmaceutical development due to their wide range of biological activities.[1][2] The precise substitution pattern, including the fluorobenzyl group at the N1 position of the pyrazole ring, necessitates a multi-faceted analytical approach to confirm its identity and purity. The presence of a primary amine and a fluorinated aromatic ring provides distinct spectroscopic handles for characterization. This document provides a suite of validated analytical methods to ensure the quality and consistency of this compound for research and development purposes.

Figure 1: Chemical Structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

G 1 2 1->2 N 6 1->6 3 2->3 4 3->4 12 3->12 NH2 5 4->5 N 5->1 14 5->14 7 6->7 8 7->8 9 8->9 13 8->13 F 10 9->10 11 10->11 11->6

Caption: Structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is provided in Table 1. This information is crucial for the interpretation of analytical data.

PropertyValueSource
Molecular FormulaC₁₀H₁₀FN₃PubChem[3]
Molecular Weight191.20 g/mol PubChem[3]
Exact Mass191.08587549 DaPubChem[3]
AppearanceExpected to be a solidGeneral knowledge
Solubility20.6 µg/mL (at pH 7.4)PubChem[3]

Analytical Workflow

A comprehensive characterization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine involves a multi-step analytical workflow. This ensures both the confirmation of the chemical structure and the quantification of its purity. The relationship between these techniques is illustrated in Figure 2.

Analytical_Workflow cluster_Identity Structural Identification cluster_Purity Purity and Composition NMR NMR MS MS NMR->MS Confirms Mass Elemental_Analysis Elemental_Analysis MS->Elemental_Analysis Confirms Formula FTIR FTIR FTIR->NMR Confirms Functional Groups HPLC HPLC HPLC->NMR Isolates for ID

Caption: Integrated analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Rationale
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The expected spectrum should show distinct signals for the pyrazole ring protons, the benzylic methylene protons, the aromatic protons of the fluorobenzyl group, and the amine protons.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum will be characterized by signals for the pyrazole ring carbons, the methylene carbon, and the carbons of the fluorobenzyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning the proton and carbon signals unequivocally by establishing correlations between them.[2]

Predicted ¹H NMR Data

The expected chemical shifts (δ) in ppm for the protons of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine are summarized in Table 2. These are estimations based on known data for similar pyrazole derivatives.[4][5]

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole H-45.8 - 6.2d1H
Pyrazole H-57.3 - 7.6d1H
Benzyl CH₂5.1 - 5.4s2H
Aromatic CH (Fluorobenzyl)6.9 - 7.4m4H
Amine NH₂4.0 - 5.0br s2H
Predicted ¹³C NMR Data

The expected chemical shifts for the carbons are provided in Table 3.

CarbonsPredicted Chemical Shift (δ, ppm)
Pyrazole C-3150 - 155
Pyrazole C-495 - 100
Pyrazole C-5135 - 140
Benzyl CH₂50 - 55
Aromatic CH (Fluorobenzyl)113 - 131
Aromatic C-F (Fluorobenzyl)161 - 164 (d, ¹JCF ≈ 245 Hz)
Aromatic C-ipso (Fluorobenzyl)138 - 142
Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of -2 to 12 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Signal average for at least 16 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Rationale
  • Electrospray Ionization (ESI): This soft ionization technique is well-suited for polar molecules like 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula.[5]

Expected Results
IonCalculated m/z
[M+H]⁺192.0931
[M+Na]⁺214.0751

The observation of the protonated molecular ion at m/z 192.0931 with high accuracy (typically within 5 ppm) would strongly support the identity of the compound.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Determine the accurate mass of the observed molecular ion and use software to calculate the elemental composition that best fits the measured mass.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of a compound by separating it from any impurities.[6] A reversed-phase HPLC (RP-HPLC) method is generally suitable for pyrazole derivatives.[7]

Rationale
  • Reversed-Phase Chromatography: Utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

  • UV Detection: The aromatic rings in 1-(3-fluorobenzyl)-1H-pyrazol-3-amine provide strong UV absorbance, making UV detection a sensitive method for quantification. A photodiode array (PDA) detector is recommended for assessing peak purity.[6]

Experimental Protocol
ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized wavelength from UV scan)
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase A/B (50:50) to a concentration of 0.5 mg/mL
Data Analysis
  • Purity Calculation: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Method Validation: For regulatory purposes, the HPLC method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Rationale

FTIR is a rapid and non-destructive technique that can confirm the presence of key functional groups such as the N-H bonds of the amine, C-N bonds, C=C bonds of the aromatic rings, and the C-F bond.[8][9][10]

Expected Absorption Bands
Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands)
Aromatic C-H stretch3000 - 3100
C=C stretch (aromatic)1450 - 1600
C-N stretch1250 - 1350
C-F stretch1000 - 1400
Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for the functional groups in the molecule.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound.

Rationale

This technique provides experimental confirmation of the elemental composition derived from the molecular formula. The experimentally determined percentages should agree with the theoretical values within an acceptable margin (typically ±0.4%).

Theoretical vs. Expected Experimental Values
ElementTheoretical %
Carbon (C)62.82%
Hydrogen (H)5.27%
Nitrogen (N)21.98%
Experimental Protocol
  • Sample Preparation: A small, accurately weighed amount of the dry, pure sample is required.

  • Instrumentation: Use a CHN elemental analyzer.

  • Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Analysis: The instrument's software calculates the percentage of each element.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, FTIR spectroscopy, and elemental analysis provides a robust and comprehensive framework for the characterization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. By following the detailed protocols and understanding the rationale behind each technique, researchers can confidently verify the identity, structure, and purity of this important synthetic building block, ensuring the reliability and reproducibility of their scientific investigations.

References

  • MDPI. (n.d.). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved from [Link]

  • MDPI. (n.d.). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Retrieved from [Link]

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  • ResearchGate. (n.d.). FTIR spectra of compound 3. Retrieved from [Link]

  • PMC. (n.d.). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazol-3-ylamine. Retrieved from [Link]

  • MDPI. (n.d.). FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Chemical Reactivity, AIM, NBO, NLO, Hirshfeld Analysis of 4-Aminobenzoic Acid Pyrazinoic Acid. Retrieved from [Link]

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Application Notes & Protocols: Strategic Deployment of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and Rationale for Screening

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3] Derivatives of this five-membered diazole heterocycle exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[4][5][6] Many of the most successful pyrazole-containing drugs function as inhibitors of protein kinases or modulators of G-Protein Coupled Receptors (GPCRs), two of the most critical target classes in drug discovery.[2][3][7]

The subject of this guide, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (PubChem CID: 6483868), combines the proven pyrazole core with a fluorobenzyl group.[8] The fluorine substitution can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The primary amine at the 3-position provides a key hydrogen bond donor/acceptor site, crucial for interaction with target proteins. While the specific biological targets of this molecule are yet to be fully elucidated, its structure strongly suggests potential activity as a kinase inhibitor or GPCR modulator.

These application notes provide a comprehensive framework for deploying 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in high-throughput screening (HTS) campaigns. The protocols herein are designed to be robust, self-validating, and adaptable for identifying and characterizing its potential as a novel therapeutic lead.

Part 1: Foundational HTS Workflow & Compound Management

High-Throughput Screening (HTS) is a systematic, automated process that enables the rapid assessment of hundreds of thousands of chemical compounds for their ability to modulate a specific biological target.[9][10] The overarching goal is to identify "hits"—compounds that exhibit the desired activity and serve as starting points for drug development.[11]

A successful HTS campaign is built on a logical, multi-stage workflow.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_execution Phase 3: Execution & Analysis AssayDev Assay Development & Optimization Mini Miniaturization (384/1536-well) AssayDev->Mini Scale Down DryRun Dry Run (Controls Only) Mini->DryRun ZFactor Z' > 0.5? DryRun->ZFactor ZFactor->AssayDev No, Re-optimize Pilot Pilot Screen (~2,000 Compounds) ZFactor->Pilot Yes FullHTS Full Library HTS Pilot->FullHTS DataAnalysis Primary Data Analysis (Hit Identification) FullHTS->DataAnalysis HitConf Hit Confirmation & Triage DataAnalysis->HitConf SAR Preliminary SAR HitConf->SAR

Caption: General workflow for a high-throughput screening (HTS) campaign.

Protocol 1.1: Compound Preparation and Plate Mapping

Accurate and consistent compound handling is paramount for reliable HTS data.

  • Source Compound: Obtain 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 957480-06-7) from a reputable vendor and verify its identity and purity (>95%) via LC-MS and ¹H-NMR.

  • Stock Solution: Prepare a 10 mM primary stock solution in 100% dimethyl sulfoxide (DMSO).[11] Aliquot into small volumes in sealed vials and store at -20°C to prevent freeze-thaw cycles.

  • Intermediate Plates: Create intermediate compound plates by diluting the primary stock. For a final screening concentration of 10 µM in an assay with a 50 µL final volume and 0.5% DMSO, an intermediate plate at 2 mM would be appropriate (requiring a 0.25 µL dispense).

  • Assay-Ready Plates: Use acoustic dispensing technology (e.g., Labcyte Echo) to transfer nanoliter volumes of the compound from the intermediate plates to the final 384- or 1536-well assay plates. This minimizes DMSO concentration in the final assay.[12]

  • Plate Mapping: Design a robust plate map that includes:

    • Negative Controls: Wells containing only assay buffer and DMSO (defines 0% activity/inhibition).

    • Positive Controls: Wells containing a known activator or inhibitor of the target (defines 100% activity/inhibition).

    • Test Compound Wells: Wells containing 1-(3-fluorobenzyl)-1H-pyrazol-3-amine and other library compounds.

    • Distribute controls across the plate to monitor for plate-specific artifacts or gradients.

Part 2: Application in Kinase Inhibitor Screening

The structural motifs within 1-(3-fluorobenzyl)-1H-pyrazol-3-amine are common in kinase inhibitors, which typically target the ATP-binding site.[3][13] HTS campaigns are crucial for discovering new kinase inhibitors and assessing their selectivity across the kinome.[14][15]

Rationale for Kinase Screening

Kinases are a large family of enzymes that catalyze the phosphorylation of proteins, playing central roles in cellular signaling.[13] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. A primary HTS can identify if 1-(3-fluorobenzyl)-1H-pyrazol-3-amine inhibits a specific kinase, followed by broader profiling to determine its selectivity.[15]

Kinase_Inhibition_Assay Principle of a TR-FRET Kinase Assay cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase_A Kinase PhosphoSub_A Phospho-Substrate Kinase_A->PhosphoSub_A + ATP ATP_A ATP Substrate_A Biotin-Substrate Substrate_A->PhosphoSub_A FRET_A High TR-FRET Signal PhosphoSub_A->FRET_A Ab_A Eu-Ab (Donor) Ab_A->FRET_A Binds Phospho-Site SA_A SA-XL665 (Acceptor) SA_A->FRET_A Binds Biotin Inhibitor_B Test Compound Kinase_B Kinase Inhibitor_B->Kinase_B Substrate_B Biotin-Substrate Kinase_B->Substrate_B No Phosphorylation ATP_B ATP NoFRET_B Low TR-FRET Signal Substrate_B->NoFRET_B Ab_B Eu-Ab (Donor) Ab_B->NoFRET_B SA_B SA-XL665 (Acceptor) SA_B->NoFRET_B

Caption: Diagram illustrating the TR-FRET assay principle for kinase inhibition.

Protocol 2.1: Primary HTS for Kinase Inhibition (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust, homogeneous assay format ideal for HTS.[16]

Materials:

  • Target Kinase (e.g., p38α, EGFR)

  • Biotinylated peptide substrate

  • ATP (at Km concentration for the specific kinase)[15]

  • TR-FRET Detection Reagents: Europium (Eu)-labeled anti-phospho-substrate antibody (donor) and Streptavidin-XL665 (acceptor)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • 384-well low-volume white assay plates

Methodology:

  • Compound Dispensing: Dispense 50 nL of 2 mM 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (or other library compounds) into assay plates using an acoustic dispenser (final concentration: 10 µM). Dispense DMSO for controls.

  • Enzyme Addition: Add 5 µL of kinase solution (2X final concentration) to all wells.

  • Incubation: Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (2X final concentration) to initiate the phosphorylation reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is in the linear range.

  • Detection: Add 10 µL of TR-FRET detection reagent mix (containing Eu-antibody and SA-XL665).

  • Final Incubation: Incubate for 60 minutes at room temperature to allow antibody binding.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000).

    • Normalize data using controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl)).

    • Calculate the Z' factor for each plate to assess assay quality: Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|. A Z' > 0.5 is considered excellent for HTS.[17]

    • Identify primary "hits" as compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the sample field).

ParameterRecommended ValueRationale
Plate Format 384-well or 1536-wellReduces reagent consumption and increases throughput.[11]
Final Assay Volume 10 - 20 µLMiniaturization is cost-effective for large screens.[9]
Compound Conc. 10 µMA standard starting concentration for primary screens.[17]
DMSO Conc. ≤ 0.5%High DMSO concentrations can inhibit enzyme activity.
ATP Conc. At or near KmEnsures sensitivity to ATP-competitive inhibitors.[15]
Z' Factor > 0.5Ensures a robust and reliable screening window.[17]

Part 3: Application in GPCR Modulator Screening

GPCRs represent the largest family of cell surface receptors and are the target of over 30% of all approved drugs.[7] HTS assays for GPCRs typically measure the accumulation of intracellular second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP) following receptor activation or inhibition.[16][18]

Rationale for GPCR Screening

The structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine could allow it to act as an agonist (activator), antagonist (blocker), or allosteric modulator of a GPCR.[19] A cell-based functional assay is the most direct way to identify such activity.

GPCR_Calcium_Assay Principle of a Calcium Flux GPCR Assay cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode Agonist Test Compound (Agonist) GPCR_A Gq-Coupled GPCR Agonist->GPCR_A PLC_A PLC GPCR_A->PLC_A Activates IP3_A IP3 PLC_A->IP3_A Generates ER_A Endoplasmic Reticulum IP3_A->ER_A Binds Receptor Ca_A Ca²⁺ Release ER_A->Ca_A Dye_A Calcium Dye Ca_A->Dye_A Binds Signal_A High Fluorescence Dye_A->Signal_A Antagonist Test Compound (Antagonist) GPCR_B Gq-Coupled GPCR Antagonist->GPCR_B Blocks Ligand_B Known Ligand Ligand_B->GPCR_B Cannot Bind NoSignal_B Low Fluorescence GPCR_B->NoSignal_B No Activation Dye_B Calcium Dye Dye_B->NoSignal_B

Caption: Diagram showing agonist and antagonist detection in a GPCR calcium flux assay.

Protocol 3.1: Primary HTS for GPCR Modulation (Calcium Flux)

This protocol is designed to identify modulators of Gq-coupled GPCRs, which signal through the release of intracellular calcium. It uses a fluorometric imaging plate reader (FLIPR) system.[12]

Materials:

  • Host cell line (e.g., CHO, HEK293) stably expressing the target GPCR.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional, an anion-exchange transport inhibitor to improve dye retention).

  • 384-well black-wall, clear-bottom assay plates.

Methodology:

  • Cell Plating: Seed the GPCR-expressing cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 60 minutes at 37°C to allow for dye uptake.

  • Compound Addition (Antagonist Mode):

    • Place the cell plate into the FLIPR instrument.

    • Dispense 1-(3-fluorobenzyl)-1H-pyrazol-3-amine or other library compounds onto the cells.

    • Incubate for 15-30 minutes.

    • Add a known agonist at a concentration that elicits an ~80% maximal response (EC₈₀). An antagonist hit will block this response.

  • Compound Addition (Agonist Mode):

    • Place the dye-loaded cell plate into the FLIPR instrument.

    • Directly dispense 1-(3-fluorobenzyl)-1H-pyrazol-3-amine or other library compounds onto the cells. An agonist hit will directly trigger a calcium response.

  • Fluorescence Monitoring: The FLIPR instrument measures fluorescence intensity in real-time, both before and after compound/agonist addition.

  • Data Analysis:

    • Quantify the response by calculating the maximum fluorescence signal minus the baseline signal.

    • Normalize the data based on positive (known agonist) and negative (buffer) controls.

    • Identify hits based on a predefined activity threshold (e.g., >50% activation for agonists, >50% inhibition for antagonists).

Part 4: Post-HTS Triage and Next Steps

A primary HTS is only the beginning.[11] Identified hits must be rigorously validated to eliminate false positives and prioritize the most promising compounds for lead optimization.

  • Hit Confirmation: Re-test the primary hits from a freshly prepared sample of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine to confirm the activity.

  • Dose-Response Analysis: Perform a serial dilution of the confirmed hit compound to determine its potency (IC₅₀ or EC₅₀).

  • Counter-Screens & Selectivity Profiling:

    • For kinase hits, screen against a panel of other kinases to determine selectivity.[13][20] High selectivity is often desirable to minimize off-target effects.

    • For GPCR hits, test against related GPCR subtypes.

    • Use technology-specific counter-screens (e.g., screen against luciferase in a luminescence-based assay) to rule out compound interference.

  • Preliminary Structure-Activity Relationship (SAR): Procure or synthesize analogs of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine to understand which parts of the molecule are critical for its activity.[17] This initial SAR provides the foundation for a full medicinal chemistry campaign.

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 4(13), 1635–1666. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry, 15(21). [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Bertekap, R. L., Jr, Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]

  • ResearchGate. (2025). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. British Journal of Pharmacology, 162(6), 1239–1246. [Link]

  • Pharmaceutical Technology. (2023). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. [Link]

  • Bentham Science. An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Festa, F., & LaBaer, J. (2019). Kinase Inhibitor Screening In Self-assembled Human Protein Microarrays. Journal of Visualized Experiments, (152), e59886. [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Kellam, B., & Hill, S. J. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Biochemical Society Transactions, 35(Pt 4), 743–747. [Link]

  • Dove Medical Press. (2017). Assay development and high-throughput screening for small molecule inhibitors of a Vibrio cholerae stress response pathway. Dove Medical Press. [Link]

  • Wacker, D., Stevens, R. C., & Roth, B. L. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 38(12), 1079–1087. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Cavasotto, C. N., & Palomba, D. (2015). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry, 58(1), 263–274. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6483868, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. PubChem. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Royal Society of Chemistry. (2018). New Screening Approaches for Kinases. Royal Society of Chemistry. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]

  • Kabi, A. K., Sravani, S., Gujjarappa, R., Garg, A., Vodnala, N., Tyagi, U., ... & Malakar, C. C. (2022). Overview on Biological Activities of Pyrazole Derivatives. In Materials Horizons: From Nature to Nanomaterials (pp. 229-306). Springer, Singapore. [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate. [Link]

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Application Notes & Protocols: A Strategic Guide to Target Identification of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Mechanism of a Novel Pyrazole Compound

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (Figure 1) represents a novel entity within this class, and understanding its molecular targets is a critical step in elucidating its mechanism of action and potential therapeutic applications.[5][6] This guide provides a comprehensive, strategy-driven approach for researchers, scientists, and drug development professionals to identify the cellular targets of this small molecule.

This document moves beyond a simple recitation of protocols. It offers a strategic workflow, explaining the rationale behind experimental choices and providing self-validating systems to ensure the scientific rigor of your findings. We will explore a multi-pronged approach, combining computational prediction with robust experimental validation techniques.

Figure 1: Chemical Structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Caption: Structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Part 1: Initial Target Hypothesis Generation - A Computational Approach

Before embarking on extensive wet-lab experiments, in-silico methods can provide valuable, testable hypotheses about the potential targets of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.[7][8] These computational approaches can help prioritize experimental efforts and inform the design of chemical probes.

Ligand-Based and Structure-Based Virtual Screening
  • Ligand-Based Screening: This method leverages databases of known bioactive molecules. By comparing the physicochemical properties and structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine to compounds with known targets, we can infer potential protein interactions. Tools like SwissSimilarity can be employed for this purpose.[9]

  • Structure-Based Screening (Molecular Docking): If there are hypothesized target classes (e.g., kinases, based on the activity of other pyrazole derivatives), molecular docking can predict the binding affinity and pose of the compound within the active site of these proteins.[10][11][12] This requires the 3D structure of the potential target proteins.

Machine Learning and AI-Powered Target Prediction

Table 1: Computational Tools for Target Prediction

Tool/MethodPrincipleApplication
SwissSimilarity Ligand-based; 2D and 3D similarityInitial broad screening against known ligands.
Molecular Docking (e.g., AutoDock, Glide) Structure-based; energy minimizationPredicts binding mode and affinity to specific protein structures.
KinasePred Machine LearningPredicts inhibitory activity against a panel of protein kinases.[8]
Off-Target Safety Assessment (OTSA) Integrated computational modelsPredicts potential off-target interactions that could lead to adverse effects.[14]

Part 2: Chemical Probe Synthesis - The Key to Experimental Success

To experimentally validate the computationally generated hypotheses, it is essential to synthesize chemical probes derived from 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. These probes will incorporate a linker and a reporter tag (e.g., biotin) or a reactive group to enable the capture and identification of binding partners.

Strategic Design of Chemical Probes

The design of an effective chemical probe requires careful consideration to maintain the biological activity of the parent compound. A linker should be attached at a position on the molecule that is not critical for target binding. For 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, potential points of attachment could be the amine group or the phenyl ring, assuming structure-activity relationship (SAR) data suggests these positions are tolerant to modification.

Caption: Workflow for Chemical Probe Design.

Part 3: Experimental Target Identification and Validation

A multi-pronged experimental approach is recommended to increase the confidence in identified targets. Here, we detail three powerful and complementary techniques: Affinity Chromatography coupled with Mass Spectrometry, Cellular Thermal Shift Assay (CETSA), and Affinity-Based Protein Profiling (AfBPP).

Affinity Chromatography and Mass Spectrometry (AP-MS)

This is a classic and robust method for isolating proteins that bind to a small molecule.[15][16][17]

Principle: A biotinylated probe of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is immobilized on a solid support (e.g., streptavidin beads). A cell lysate is then passed over this support, and proteins that bind to the probe are captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry.[18][19][20]

Protocol: Affinity Chromatography

  • Immobilization of the Probe:

    • Incubate the biotinylated probe with streptavidin-coated magnetic beads in a suitable buffer (e.g., PBS) for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads three times with PBS to remove any unbound probe.

  • Protein Extraction:

    • Harvest cultured cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

  • Affinity Pulldown:

    • Incubate the cell lysate with the probe-immobilized beads for 2-4 hours at 4°C with gentle rotation.

    • Control: In parallel, incubate the lysate with beads that have been blocked with biotin but have no probe, or with beads containing an inactive analogue of the probe. This is crucial for identifying non-specific binders.

  • Washing:

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the probe. The number and stringency of washes should be optimized.

  • Elution:

    • Elute the bound proteins from the beads. This can be achieved by:

      • Competitive elution with an excess of the parent compound.

      • Denaturing elution with a buffer containing SDS and a reducing agent.

  • Protein Identification:

    • The eluted proteins are then separated by SDS-PAGE and visualized by silver or Coomassie staining.

    • Specific bands of interest can be excised and identified by mass spectrometry (e.g., LC-MS/MS). Alternatively, the entire eluate can be subjected to in-solution digestion followed by shotgun proteomics.[21][22][23]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for validating target engagement in a cellular context.[24][25][26][27]

Principle: The binding of a ligand to a protein generally increases its thermal stability.[28] In a CETSA experiment, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified. A target protein will exhibit a shift to a higher melting temperature in the presence of a stabilizing ligand.[24][28]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Plate cells and treat them with either 1-(3-fluorobenzyl)-1H-pyrazol-3-amine or a vehicle control (e.g., DMSO) for a defined period.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to separate the soluble fraction from the precipitated, denatured proteins.

  • Protein Quantification:

    • Collect the supernatant and quantify the amount of the putative target protein using Western blotting or other antibody-based detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Affinity-Based Protein Profiling (AfBPP)

AfBPP is a chemical proteomics technique used to identify the targets of small molecules in a competitive manner.[29]

Principle: A reactive probe that covalently binds to a class of proteins is used to label the proteome. Pre-incubation of the proteome with the compound of interest will prevent the probe from binding to its target proteins, leading to a decrease in the signal from those proteins.

Protocol: Competitive Affinity-Based Protein Profiling

  • Proteome Preparation:

    • Prepare a cell lysate as described for affinity chromatography.

  • Competitive Inhibition:

    • Pre-incubate aliquots of the lysate with varying concentrations of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine or a vehicle control.

  • Probe Labeling:

    • Add a broad-spectrum reactive probe (e.g., a probe targeting a specific class of enzymes like kinases) to each aliquot and incubate to allow for covalent labeling of the target proteins.

  • Reporter Tag Conjugation:

    • If the probe contains a clickable handle (e.g., an alkyne or azide), perform a click chemistry reaction to attach a reporter tag (e.g., biotin).

  • Enrichment and Identification:

    • Enrich the labeled proteins using streptavidin beads.

    • Elute and identify the proteins by mass spectrometry.

  • Data Analysis:

    • Quantify the relative abundance of each identified protein across the different treatment conditions.

    • Proteins whose labeling is significantly reduced in the presence of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine are considered potential targets.

Part 4: Target Validation and Downstream Analysis

The identification of a protein as a potential target is the beginning, not the end, of the investigation. Rigorous validation is essential to confirm a direct and functionally relevant interaction.

Table 2: Target Validation Strategies

MethodPurpose
Recombinant Protein Binding Assays (e.g., SPR, ITC) Confirm direct binding and determine binding affinity.
Enzyme Inhibition Assays If the target is an enzyme, determine if the compound inhibits its activity.
Cellular Target Engagement Assays (e.g., CETSA) Confirm that the compound engages the target in a cellular environment.[26]
Genetic Approaches (e.g., siRNA, CRISPR) Knockdown or knockout the target protein and assess if this phenocopies the effects of the compound.
Structural Biology (e.g., X-ray Crystallography, Cryo-EM) Determine the atomic-level details of the compound-protein interaction.

Conclusion

The target identification of a novel compound like 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a challenging but essential endeavor in drug discovery and chemical biology. By employing a strategic and multi-faceted approach that combines computational prediction with robust experimental validation, researchers can confidently identify the molecular targets of this and other novel small molecules. The protocols and strategies outlined in this guide provide a comprehensive framework for success, emphasizing the importance of rigorous controls and orthogonal validation to ensure the integrity of the findings.

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Application Notes and Protocols for the Synthesis of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3][4] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the antipsychotic CDPPB.[1][4] The continued interest in pyrazole derivatives stems from their diverse pharmacological activities, which encompass anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1][2][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and contemporary experimental protocols for the synthesis of these vital compounds, emphasizing the underlying chemical principles and practical considerations for successful execution.

Core Synthetic Strategies: A Guide to Building the Pyrazole Ring

The construction of the pyrazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and considerations of regioselectivity. The most prominent and widely utilized strategies are detailed below.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

First reported by Ludwig Knorr in 1883, this reaction remains a primary method for pyrazole synthesis.[1][3][6] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[7][8]

Causality of Experimental Choices: The 1,3-dicarbonyl compound provides the three-carbon backbone of the pyrazole ring, while the hydrazine derivative supplies the two adjacent nitrogen atoms. The acidic catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the hydrazine. A subsequent intramolecular condensation and dehydration lead to the aromatic pyrazole ring.[7][9] A key challenge in the Knorr synthesis is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to the formation of two regioisomeric products.[1][3]

Workflow for Knorr Pyrazole Synthesis:

Knorr_Synthesis Start Start Reagents 1,3-Dicarbonyl Compound + Hydrazine Derivative Start->Reagents Solvent Solvent Addition (e.g., Ethanol, Acetic Acid) Reagents->Solvent Catalyst Catalyst Addition (e.g., H₂SO₄, HCl) Solvent->Catalyst Reaction Reaction Mixture (Heating/Reflux) Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Crystallization/Chromatography) Workup->Purification Characterization Spectroscopic Characterization Purification->Characterization End Final Product Characterization->End

Caption: General workflow for the Knorr pyrazole synthesis.

Detailed Protocol 1: Synthesis of 1-Phenyl-3,5-dimethylpyrazole

This protocol describes the synthesis of a simple, substituted pyrazole using the Knorr condensation.

Materials:

  • Acetylacetone (1,3-dicarbonyl)

  • Phenylhydrazine (hydrazine derivative)

  • Glacial Acetic Acid (solvent and catalyst)

  • Ethanol

  • Distilled water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 g, 10 mmol) in 20 mL of glacial acetic acid.

  • To this solution, add phenylhydrazine (1.08 g, 10 mmol) dropwise with continuous stirring. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Allow the mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.

  • Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford white crystalline needles.

Expected Yield: 85-95%

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another important route to pyrazoles involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazine derivatives.[10] This method typically proceeds through a Michael addition followed by intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrazole ring.[11]

Causality of Experimental Choices: The α,β-unsaturated system provides a reactive site for the initial nucleophilic attack of the hydrazine (Michael addition). The subsequent steps are driven by the formation of a stable five-membered ring and the final aromatization, which is often spontaneous or can be facilitated by an oxidizing agent.[12][11]

Detailed Protocol 2: Synthesis of 1,3,5-Triphenyl-1H-pyrazole from Chalcone

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

Procedure:

  • In a 250 mL round-bottom flask, suspend chalcone (2.08 g, 10 mmol) and phenylhydrazine hydrochloride (1.45 g, 10 mmol) in 50 mL of ethanol.

  • Add sodium acetate (1.64 g, 20 mmol) to the suspension.

  • Heat the reaction mixture to reflux with constant stirring for 4 hours.

  • Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 1,3,5-triphenyl-1H-pyrazole.

Expected Yield: 70-85%

1,3-Dipolar Cycloaddition of Diazo Compounds and Alkynes

This powerful method offers a direct route to pyrazoles through the [3+2] cycloaddition of a diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile).[1][13][14][15][16] This approach is often highly regioselective and can be performed under mild conditions, sometimes even without a catalyst.[13][14][16]

Causality of Experimental Choices: The diazo compound possesses a linear arrangement of three atoms with four π-electrons, making it an ideal 1,3-dipole. The alkyne provides the two-carbon component for the cycloaddition. The reaction proceeds through a concerted mechanism, leading to the formation of the pyrazole ring in a single step.[4] The regioselectivity is governed by the electronic properties of the substituents on both the diazo compound and the alkyne.

Workflow for 1,3-Dipolar Cycloaddition:

Cycloaddition Start Start Reagents Diazo Compound + Alkyne Start->Reagents Solvent Solvent Addition (or Solvent-free) Reagents->Solvent Reaction Reaction Mixture (Heating) Solvent->Reaction Workup Removal of Volatiles Reaction->Workup Purification Purification (if necessary) Workup->Purification End Final Product Purification->End

Caption: General workflow for pyrazole synthesis via 1,3-dipolar cycloaddition.

Detailed Protocol 3: Catalyst-Free Synthesis of Methyl 5-Phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from a green chemistry approach that often requires minimal purification.[14][16]

Materials:

  • Methyl diazoacetate

  • Phenylacetylene

Procedure:

  • In a sealed tube, combine methyl diazoacetate (1.0 g, 10 mmol) and phenylacetylene (1.22 g, 12 mmol). Note: An excess of the more volatile component is often used to drive the reaction to completion.

  • Heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess phenylacetylene under reduced pressure.

  • The resulting product is often of high purity and may not require further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Expected Yield: >90%

Modern and Green Synthetic Approaches

In line with the principles of sustainable chemistry, several environmentally benign methods for pyrazole synthesis have been developed.[17][18][19][20]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product formation in a fraction of the time required for conventional heating.[21][22][23][24][25] This technique has been successfully applied to various pyrazole syntheses, including the Knorr reaction and multicomponent reactions.[21][22][24]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent reduces waste and can simplify work-up procedures.[19] Some pyrazole syntheses, particularly those involving 1,3-dipolar cycloadditions, can be performed neat.[14][16]

  • Aqueous Synthesis: Utilizing water as a solvent is a key aspect of green chemistry.[17] Several protocols for pyrazole synthesis in aqueous media have been reported, often employing catalysts that are effective in water.[17]

Addressing Regioselectivity

A significant challenge in the synthesis of substituted pyrazoles is controlling the regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase the regioselectivity in the reaction of 1,3-diketones with methylhydrazine.[26][27] Additionally, strategic choice of starting materials and reaction conditions can favor the formation of one regioisomer over the other.[28][29][30]

MethodKey ReactantsCatalyst/ConditionsRegioselectivityReference
Knorr Synthesis1,3-Dicarbonyl, HydrazineAcidic (e.g., AcOH, HCl)Can be an issue with unsymmetrical reactants[3][7]
From α,β-Unsaturated KetonesChalcone, HydrazineBasic or NeutralGenerally good[10][12]
1,3-Dipolar CycloadditionDiazo compound, AlkyneOften thermal, catalyst-freeGenerally high[13][16]
Improved Knorr Synthesis1,3-Diketone, MethylhydrazineFluorinated alcohols (TFE, HFIP)Dramatically improved[26][27]

Characterization of Pyrazole-Based Compounds

Unambiguous characterization of the synthesized pyrazole derivatives is crucial for confirming their structure and purity. A combination of spectroscopic techniques is typically employed.[31][32][33][34]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of pyrazoles.[31][35] The chemical shifts and coupling constants of the protons on the pyrazole ring are characteristic. The N-H proton of N-unsubstituted pyrazoles often appears as a broad singlet due to tautomerism and exchange.[35]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The N-H stretching vibration in N-unsubstituted pyrazoles is typically observed in the range of 3100-3500 cm⁻¹. C=N and C=C stretching vibrations within the aromatic ring are also characteristic.[31][32]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[31][33]

TechniqueKey Observables for a Typical Pyrazole
¹H NMR Aromatic protons (δ 6.0-8.0 ppm), N-H proton (broad singlet, variable chemical shift), signals for substituents.
¹³C NMR Aromatic carbons (δ 100-150 ppm), signals for substituent carbons.
IR (cm⁻¹) N-H stretch (3100-3500), C-H aromatic stretch (~3000-3100), C=N and C=C stretches (1400-1600).
Mass Spec Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Conclusion

The synthesis of pyrazole-based compounds is a rich and well-established field, yet one that continues to evolve with the advent of modern synthetic methodologies. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and practical tools necessary to confidently synthesize a wide range of pyrazole derivatives. By understanding the causality behind experimental choices and leveraging both classic and contemporary techniques, scientists can continue to explore the vast therapeutic potential of this remarkable heterocyclic scaffold.

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Applications of Fluorobenzyl Pyrazoles in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Impact of Fluorobenzyl Substitution

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its versatile structure can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, making it a "privileged scaffold" in drug design.[1] The incorporation of a fluorobenzyl moiety onto this pyrazole core has emerged as a particularly fruitful strategy in the quest for novel therapeutics. The fluorine atom, with its high electronegativity and small size, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth exploration of the applications of fluorobenzyl pyrazoles in medicinal chemistry, complete with detailed protocols for their synthesis and evaluation, to empower researchers in their drug discovery endeavors.

Therapeutic Applications of Fluorobenzyl Pyrazoles

The unique structural features of fluorobenzyl pyrazoles have led to their investigation in a wide array of therapeutic areas. Their ability to act as potent and selective inhibitors of various enzymes has positioned them as promising candidates for the treatment of inflammation, cancer, neurodegenerative diseases, and infectious diseases.

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

One of the most well-established applications of pyrazole derivatives is in the development of anti-inflammatory drugs. The selective inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, is a key strategy to mitigate inflammatory pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] The blockbuster drug Celecoxib, which features a pyrazole core, is a testament to the success of this approach.[3] Fluorobenzyl pyrazole derivatives have been designed as potent and selective COX-2 inhibitors, with the fluorobenzyl group often occupying a key binding pocket in the enzyme's active site.

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Pyrazole Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib0.06 - 0.4215.7 - 33.833.8 - 405[4]
Pyrazole-pyridazine hybrid 5f 1.50>100>66.7[5]
Pyrazole-pyridazine hybrid 6f 1.15>100>86.9[5]

Note: IC50 values can vary depending on the specific assay conditions.

Anticancer Agents: A Multi-pronged Attack on Tumor Growth

The pyrazole scaffold is a common feature in many kinase inhibitors used in oncology.[1][6] Fluorobenzyl pyrazole derivatives have been investigated as potent inhibitors of various kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK-2), and Aurora kinases.[6][7] By targeting these key signaling pathways, these compounds can inhibit tumor angiogenesis, cell cycle progression, and proliferation.

Table 2: Anticancer Activity of Fluorobenzyl Pyrazole Derivatives

CompoundTarget Kinase(s)Cell LineIC50 (µM)Reference
Pyrazolyl benzimidazole 7 Aurora A/BHT29 (colon)0.381[6]
Pyrazole carboxamide 46 JNK-1-2.8[6]
Pyrazole derivative 5a VEGFR2/CDK-2HepG2 (liver)3.46[7]
Pyrazole derivative 6b VEGFR2/CDK-2HepG2 (liver)2.52[7]
Neuroprotective Agents: Combating Alzheimer's Disease

Fluorobenzyl pyrazoles have shown promise in the development of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease. One strategy involves the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[8][9] Notably, a compound bearing a 2-fluorobenzyl moiety has demonstrated significant inhibitory activity against AChE.

Table 3: Cholinesterase Inhibitory Activity of Fluorobenzyl Pyrazole Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
Pyrazole-5-fluorosulfate K3 BuChE0.79[8]
Pyrazole-5-fluorosulfate K22 AChE2.60[8]
Benzofuran-pyrazole analog C7 AChE0.39 (µg/mL)[9]
Antimicrobial Agents: A New Frontier in Fighting Infections

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazole derivatives have been explored for their antibacterial and antifungal properties.[10][11] Fluorobenzyl pyrazoles have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 4: Antibacterial Activity of Pyrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Pyrazole derivative 3c S. aureus (MDR)32-64[10]
Pyrazole derivative 4b S. aureus (MDR)32-64[10]
Aminoguanidine-derived pyrazole 12 E. coli1[11]
Quinoline-substituted pyrazole 19 S. aureus0.12-0.98[11]

Protocols for Synthesis and Evaluation

Protocol 1: Synthesis of a Representative Fluorobenzyl Pyrazole

This protocol describes the synthesis of 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, a representative fluorobenzyl pyrazole, via a Vilsmeier-Haack reaction. This method is a versatile approach for the formylation of electron-rich aromatic and heterocyclic compounds.[12][13]

Step 1: Synthesis of 1-Phenyl-2-(phenylhydrazono)ethan-1-one

  • To a solution of acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add phenylhydrazine (1.08 g, 10 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding hydrazone.

Step 2: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.84 g, 12 mmol) to ice-cold N,N-dimethylformamide (DMF, 10 mL) with stirring.

  • To this reagent, add the hydrazone from Step 1 (0.004 mol) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, stir the reaction mixture at 60-65°C for 4-6 hours.

  • Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 3-phenyl-1H-pyrazole-4-carbaldehyde.

Step 3: N-Alkylation with 4-Fluorobenzyl Bromide

  • To a solution of 3-phenyl-1H-pyrazole-4-carbaldehyde (1.72 g, 10 mmol) in anhydrous acetone (30 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 4-fluorobenzyl bromide (1.89 g, 10 mmol) dropwise to the suspension.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.

G cluster_0 Synthesis of 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde acetophenone Acetophenone hydrazone 1-Phenyl-2-(phenylhydrazono)ethan-1-one acetophenone->hydrazone Ethanol, Acetic Acid (cat.), Reflux phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone pyrazole_aldehyde 3-Phenyl-1H-pyrazole-4-carbaldehyde hydrazone->pyrazole_aldehyde Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (DMF/POCl3) vilsmeier->pyrazole_aldehyde final_product 1-(4-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde pyrazole_aldehyde->final_product K2CO3, Acetone, Reflux fluorobenzyl_bromide 4-Fluorobenzyl Bromide fluorobenzyl_bromide->final_product

Caption: Synthetic scheme for a representative fluorobenzyl pyrazole.

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay for determining the in vitro inhibitory activity of test compounds against human recombinant COX-2. The assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[5][14]

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe that reacts with PGG2)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • Test Compound (dissolved in DMSO)

  • 96-well white opaque microplate

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and Celecoxib in DMSO (e.g., 10 mM).

    • Create serial dilutions of the test compound and Celecoxib in COX Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the COX-2 enzyme and COX Cofactor in COX Assay Buffer according to the manufacturer's instructions. Keep the enzyme on ice.

    • Prepare the arachidonic acid solution in ethanol and then dilute with an appropriate buffer as per the kit's protocol.

  • Assay Setup (in a 96-well plate):

    • Enzyme Control Wells: Add 10 µL of COX Assay Buffer and 80 µL of the Reaction Mix (COX Assay Buffer, COX Probe, and COX Cofactor).

    • Inhibitor Control Wells: Add 10 µL of the diluted Celecoxib solution and 80 µL of the Reaction Mix.

    • Test Compound Wells: Add 10 µL of the diluted test compound solution and 80 µL of the Reaction Mix.

    • Solvent Control Wells (optional): Add 10 µL of the corresponding DMSO concentration in COX Assay Buffer and 80 µL of the Reaction Mix.

  • Enzyme Addition:

    • Add 10 µL of the diluted COX-2 enzyme solution to all wells except the "No Enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate at 25°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (change in fluorescence per minute) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Compound / Rate of Enzyme Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_1 Workflow for Screening Fluorobenzyl Pyrazole-Based Inhibitors synthesis Synthesis & Purification primary_screen Primary In Vitro Screening (e.g., COX-2 Assay) synthesis->primary_screen hit_id Hit Identification (Potency & Selectivity) primary_screen->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt Iterative Design lead_opt->synthesis in_vivo In Vivo Efficacy & Toxicology Studies lead_opt->in_vivo

Caption: A general workflow for the discovery of fluorobenzyl pyrazole-based inhibitors.

Mechanism of Action: A Visual Representation

The anti-inflammatory effects of many fluorobenzyl pyrazoles are attributed to their inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade.

G cluster_2 Simplified COX-2 Signaling Pathway in Inflammation inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A2 (PLA2) inflammatory_stimuli->pla2 Activates cell_membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleaves cox2 COX-2 Enzyme arachidonic_acid->cox2 Substrate prostaglandins Prostaglandins (PGs) cox2->prostaglandins Catalyzes inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation Mediates inhibitor Fluorobenzyl Pyrazole Inhibitor inhibitor->cox2 Inhibits

Caption: The role of fluorobenzyl pyrazoles in inhibiting the COX-2 pathway.

Conclusion and Future Perspectives

Fluorobenzyl pyrazoles represent a highly versatile and promising class of compounds in medicinal chemistry. Their favorable pharmacological profiles and synthetic accessibility have established them as valuable scaffolds for the development of novel therapeutics targeting a range of diseases. The continued exploration of structure-activity relationships, coupled with advanced computational and screening techniques, will undoubtedly unlock the full potential of this remarkable chemical entity. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research, 17(1), 1-18. [Link]

  • Li, H. H., et al. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2099-2111. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • El-Metwaly, A. M., et al. (2022). Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. Pharmaceuticals, 15(9), 1055. [Link]

  • Rani, M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-220. [Link]

  • El-Sayed, M. A., et al. (2020). Synthesis and antimicrobial activity of novel pyrazole derivatives. Journal of Heterocyclic Chemistry, 57(5), 2264-2272. [Link]

  • Patole, J., et al. (2018). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Indo American Journal of Pharmaceutical Sciences, 5(11), 12345-12352. [Link]

  • Shingare, M. S., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 22(5), 3567-3572. [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. [Link]

  • Al-Adhami, A. J., et al. (2021). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 26(16), 4935. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3326. [Link]

  • El-Malah, A. A., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13. [Link]

  • ResearchGate. (2025). Chemical structures of pyrazole derivatives 1-9 and their IC 50 values against cholinesterase enzymes. [Link]

  • ResearchGate. (2022). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3326. [Link]

  • El-Sayed, M. A. A., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of Ovarian Research, 17(1), 1-18. [Link]

  • El-Malah, A. A., et al. (2025). Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer's disease management. Frontiers in Chemistry, 13. [Link]

  • ResearchGate. (2025). Exploring Pyrazole and Spiropyrazoline Derivatives as Acetylcholinesterase Inhibitors for Alzheimer's Treatment: An In- Silico S. [Link]

  • ResearchGate. (2019). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]

  • Connect Journals. (2011). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • KTU ePubl. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of celecoxib. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. [Link]

  • PubMed Central. (2014). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • Google Patents. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges of this synthesis, enhance your reaction yield, and ensure the purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a multi-step process that, while based on established chemical principles, presents several critical junctures where optimization is key to achieving high yield and purity. The primary synthetic route involves the N-alkylation of 3-aminopyrazole with a suitable 3-fluorobenzyl halide. The main challenges in this synthesis are controlling the regioselectivity of the N-alkylation and minimizing side reactions.[1][2] The pyrazole ring has two nitrogen atoms, both of which can act as nucleophiles, potentially leading to a mixture of N1 and N2 alkylated isomers. Furthermore, the exocyclic amino group can also compete in the alkylation reaction.

This guide will provide a systematic approach to troubleshooting and optimizing this synthesis.

Proposed Synthetic Pathway

A common and effective approach to synthesizing 1-(3-fluorobenzyl)-1H-pyrazol-3-amine involves a two-step process:

  • Step 1: Synthesis of 3-Aminopyrazole. This is typically achieved through the condensation of a hydrazine source with a β-ketonitrile, such as 3-oxopropanenitrile (cyanoacetaldehyde), or a related precursor.[3][4]

  • Step 2: N-Alkylation of 3-Aminopyrazole. The synthesized 3-aminopyrazole is then reacted with 3-fluorobenzyl bromide or chloride in the presence of a base to yield the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Issue 1: Low Yield in the N-Alkylation Step

Question: I am getting a very low yield of my desired product, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, after the N-alkylation step. What are the likely causes and how can I improve it?

Answer:

Low yield in the N-alkylation of 3-aminopyrazole is a common issue and can be attributed to several factors. A systematic evaluation of your reaction parameters is the best approach to identify the root cause.

Potential Causes and Optimization Strategies:

  • Insufficient Basicity: The base is crucial for deprotonating the pyrazole nitrogen, making it sufficiently nucleophilic to attack the 3-fluorobenzyl halide. If the base is too weak, the reaction will be slow or may not proceed to completion.

    • Solution: Consider using a stronger base. While potassium carbonate (K₂CO₃) is a common choice, sodium hydride (NaH) can be more effective in ensuring complete deprotonation.[2] However, NaH is a hazardous reagent and requires careful handling under anhydrous conditions. A milder but often effective alternative is cesium carbonate (Cs₂CO₃).

  • Poor Solvent Choice: The solvent plays a critical role in solvating the reactants and influencing the reaction rate.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred for this type of reaction as they can effectively solvate the pyrazole anion.[1] If you are using a less polar solvent like acetonitrile or THF, switching to DMF or DMSO could significantly improve the reaction rate and yield.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture to 50-80 °C can increase the reaction rate. However, be cautious of higher temperatures, as this can promote side reactions and decomposition.

  • Competing Alkylation: The exocyclic amino group can also be alkylated, leading to the formation of di-alkylated byproducts and consuming your starting material and alkylating agent.

    • Solution: To minimize this, you can try using a slight excess of the 3-aminopyrazole (e.g., 1.1 to 1.2 equivalents) relative to the 3-fluorobenzyl halide. This ensures that the more nucleophilic pyrazole nitrogen is preferentially alkylated.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_base Evaluate Base Strength start->check_base check_solvent Assess Solvent Polarity check_base->check_solvent If base is adequate solution_base Switch to a stronger base (e.g., NaH, Cs₂CO₃) check_base->solution_base If base is weak check_temp Review Reaction Temperature check_solvent->check_temp If solvent is appropriate solution_solvent Use a polar aprotic solvent (e.g., DMF, DMSO) check_solvent->solution_solvent If solvent is not optimal check_stoichiometry Verify Stoichiometry check_temp->check_stoichiometry If temperature is optimal solution_temp Increase temperature to 50-80 °C check_temp->solution_temp If temperature is too low solution_stoichiometry Use a slight excess of 3-aminopyrazole check_stoichiometry->solution_stoichiometry If competing alkylation is suspected end_node Improved Yield check_stoichiometry->end_node If stoichiometry is correct solution_base->check_solvent solution_solvent->check_temp solution_temp->check_stoichiometry solution_stoichiometry->end_node

Caption: Troubleshooting workflow for low N-alkylation yield.

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity of the N-alkylation?

Answer:

The formation of both N1 and N2 alkylated isomers is a classic challenge in pyrazole chemistry.[1][2][5] The ratio of these isomers is influenced by a delicate balance of steric and electronic factors.

Factors Influencing Regioselectivity and Optimization Strategies:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[2] In the case of 3-aminopyrazole, the amino group at the 3-position can sterically hinder the N2 position, thus favoring alkylation at the N1 position.

    • Solution: While you cannot change the structure of your starting material, you can sometimes leverage steric effects by modifying the reaction conditions.

  • Choice of Base and Counter-ion: The nature of the base and its counter-ion can have a profound effect on regioselectivity.

    • Solution: It has been reported that using potassium carbonate (K₂CO₃) in DMSO can favor N1-alkylation of 3-substituted pyrazoles.[1] The potassium ion can coordinate with the pyrazole anion in a way that directs the alkylating agent to the N1 position. Conversely, using a sodium salt as the base might alter the regioselectivity.

  • Solvent Effects: The polarity of the solvent can influence which nitrogen atom is more accessible for alkylation.

    • Solution: As mentioned, polar aprotic solvents like DMF and DMSO are generally recommended.[1] In some cases, fluorinated alcohols have been shown to improve regioselectivity, although this is highly substrate-dependent.

Recommended Starting Conditions for High N1-Regioselectivity:

ParameterRecommended ConditionRationale
Base Potassium Carbonate (K₂CO₃)The potassium ion can help direct alkylation to the N1 position.[1]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively solvates the reactants.[1]
Temperature Room Temperature to 60 °CStart at room temperature and gently heat if the reaction is slow.

If you are still observing a mixture of isomers, careful column chromatography is often required for separation. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol solvent system may be effective.

Frequently Asked Questions (FAQs)

Q1: What is a reliable protocol for the N-alkylation of 3-aminopyrazole with 3-fluorobenzyl bromide?

A1: Here is a robust starting protocol:

Experimental Protocol: N-Alkylation of 3-Aminopyrazole

  • To a solution of 3-aminopyrazole (1.0 eq.) in dry N,N-dimethylformamide (DMF, 0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 3-fluorobenzyl bromide (1.05 eq.) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • If the reaction is slow, heat the mixture to 60 °C and continue monitoring.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Q2: How can I purify the final product if it is contaminated with unreacted 3-aminopyrazole?

A2: If your column chromatography is not completely separating the product from the starting material, an acid-base extraction can be an effective purification method.

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate.

  • Wash the organic solution with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic 3-aminopyrazole will be protonated and move into the aqueous layer. Your desired product, being less basic, should largely remain in the organic layer.

  • Separate the organic layer, wash it with a saturated sodium bicarbonate solution to remove any residual acid, then with brine.

  • Dry the organic layer and concentrate to obtain the purified product.

Alternatively, purification can sometimes be achieved by forming an acid addition salt of the pyrazole and recrystallizing it.[6]

Q3: What are the key analytical techniques to confirm the structure and purity of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine?

A3: A combination of spectroscopic and chromatographic methods is essential:

  • ¹H and ¹³C NMR Spectroscopy: These are crucial for confirming the structure of the final product. The chemical shifts and coupling patterns of the aromatic protons on the fluorobenzyl group and the pyrazole ring will confirm the connectivity. The presence of the benzylic CH₂ protons as a singlet around 5.0-5.5 ppm is a key indicator.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (191.20 g/mol ).[7]

  • High-Performance Liquid Chromatography (HPLC): This is the best method for determining the purity of your final compound.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the N-H stretches of the amino group.

Q4: Can I use 3-fluorobenzyl chloride instead of the bromide?

A4: Yes, 3-fluorobenzyl chloride can be used as the alkylating agent. However, alkyl bromides are generally more reactive than alkyl chlorides, so you may need to use more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable conversion.

Conclusion

Optimizing the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine requires a careful and systematic approach to reaction design and troubleshooting. By paying close attention to the choice of base, solvent, and reaction temperature, you can significantly improve the yield and regioselectivity of the N-alkylation step. This guide provides a framework for addressing the most common challenges, enabling you to achieve your synthetic goals efficiently and effectively.

References

  • Elmaati, T. A. Recent developments in aminopyrazole chemistry. ARKIVOC2009, (i), 198-250.
  • ResearchGate. Scheme 1. Synthesis of aminopyrazole-(3a-d) and aminopyrimidine (3e-f)... Available from: [Link]

  • Fichez, J., Busca, P., & Prestat, G.
  • The Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available from: [Link]

  • PubMed. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • PMC - NIH. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available from: [Link]

  • ACS Publications. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry. Available from: [Link]

  • PMC. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Available from: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Combinatorial synthesis of substituted pyrazolo-fused quinazolines by the Rh(iii)-catalyzed [5 + 1] annulation of phenyl-1H-pyrazol-5-amine with alkynoates and alkynamides. Available from: [Link]

  • Slideshare. Unit 4 Pyrazole | PDF. Available from: [Link]

  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available from: [Link]

  • NIH. Recent highlights in the synthesis and biological significance of pyrazole derivatives. Available from: [Link]

  • PubChem. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868. Available from: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex.
  • CUTM Courseware. pyrazole.pdf. Available from: [Link]

  • Chemsrc. CAS#:1339238-94-6 | 1-(3-Fluorobenzyl)-4-methyl-1h-pyrazol-3-amine. Available from: [Link]

  • ResearchGate. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from: [Link]

  • Benchchem. Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (PDF) Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. As a Senior Application Scientist, this document is designed to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions regarding common impurities encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1-(3-fluorobenzyl)-1H-pyrazol-3-amine?

A1: The impurity profile of your synthesis will largely depend on the chosen synthetic route. However, based on common methods for pyrazole synthesis, you should be vigilant for the following categories of impurities:

  • Regioisomers: The most significant and often most difficult to separate impurity is the regioisomer, 1-(3-fluorobenzyl)-1H-pyrazol-5-amine .

  • Unreacted Starting Materials: Residual amounts of 3-fluorobenzylhydrazine (or 3-fluorobenzyl chloride/bromide and hydrazine) and the C3-building block (e.g., a cyanoacetamide derivative) are common.

  • Byproducts from Side Reactions: These can include 3-fluorobenzyl alcohol and 3-fluorobenzoic acid , arising from the hydrolysis and oxidation of the starting 3-fluorobenzyl halide, respectively.[1]

  • Solvent and Reagent Residues: Residual solvents and reagents used during the reaction and work-up procedures.

Troubleshooting Guides

Issue 1: My final product is contaminated with a significant amount of an isomeric impurity.

Probable Cause:

The formation of regioisomers is a well-documented challenge in the synthesis of unsymmetrically substituted pyrazoles, such as 1,3-disubstituted pyrazoles.[2][3][4] This typically occurs during the cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl equivalent and a substituted hydrazine. The two nitrogen atoms of the hydrazine can attack the two different electrophilic centers of the C3-precursor, leading to the formation of two different regioisomers.

Troubleshooting and Optimization:

Controlling the regioselectivity of the pyrazole synthesis is crucial. The outcome is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.[2]

  • pH Control: The acidity or basicity of the reaction medium can significantly alter the regioselectivity. Under acidic conditions, the hydrazine may be protonated, which can change the nucleophilicity of its nitrogen atoms and influence the initial site of attack.[2] Experimenting with a range of pH conditions is recommended.

  • Solvent Choice: The choice of solvent can have a dramatic impact on the regioisomeric ratio.[2][3] For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to enhance the preference for a single regioisomer in some cases.[3] It is advisable to screen a variety of solvents (e.g., ethanol, methanol, TFE, HFIP) to optimize the regioselectivity.

  • Temperature and Reaction Time: These parameters can also influence the kinetic versus thermodynamic control of the reaction, which in turn can affect the ratio of regioisomers. A systematic study of the reaction temperature and time course is recommended.

  • Nature of the C3-Precursor: The specific C3-building block used can influence the regiochemical outcome. Different derivatives of cyanoacetamide or other 1,3-dicarbonyl equivalents may offer better regioselectivity.

Analytical Identification of Regioisomers:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the pyrazole ring protons and carbons will be different for the 3-amino and 5-amino isomers. 2D NMR techniques like NOESY can also be used to establish through-space proximities, which can help in assigning the correct structure.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method should be able to separate the two regioisomers, allowing for their quantification.

  • Mass Spectrometry (MS): While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments might differ, aiding in their identification.

Issue 2: My product contains unreacted 3-fluorobenzyl chloride/bromide and its hydrolysis/oxidation byproducts.

Probable Cause:

The presence of unreacted 3-fluorobenzyl halide suggests an incomplete reaction. The formation of 3-fluorobenzyl alcohol is due to the hydrolysis of the halide, which can occur if water is present in the reaction mixture or during work-up.[1] 3-Fluorobenzoic acid can be formed by the oxidation of the benzyl halide, especially if the reaction is run for extended periods at elevated temperatures or in the presence of oxidizing agents.[1]

Troubleshooting and Optimization:

  • Anhydrous Conditions: Ensure that all solvents and reagents are dry to minimize the hydrolysis of the 3-fluorobenzyl halide.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the hydrazine component may be necessary to ensure complete consumption of the benzyl halide.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC) to determine the optimal reaction time and avoid prolonged heating.

  • Purification: These impurities can typically be removed by standard purification techniques:

    • Aqueous Wash: An acidic wash (e.g., dilute HCl) can remove the basic 3-aminopyrazole product into the aqueous layer, leaving non-polar impurities in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product. A basic wash (e.g., sodium bicarbonate solution) can remove acidic impurities like 3-fluorobenzoic acid.

    • Chromatography: Column chromatography is generally effective for separating the desired product from unreacted starting materials and byproducts.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1-substituted-3-aminopyrazoles

This is a generalized procedure and may require optimization for the specific synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

  • Reaction Setup: To a solution of the C3-precursor (e.g., a cyanoacetamide derivative) in a suitable solvent (e.g., ethanol), add 3-fluorobenzylhydrazine.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated under reflux, depending on the reactivity of the starting materials. The pH may be adjusted by the addition of an acid or a base.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting materials are consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Diagram 1: Potential Impurity Formation Pathways

G SM1 3-Fluorobenzylhydrazine Product 1-(3-Fluorobenzyl)-1H-pyrazol-3-amine (Desired Product) SM1->Product Cyclocondensation (Desired Pathway) Impurity1 1-(3-Fluorobenzyl)-1H-pyrazol-5-amine (Regioisomer) SM1->Impurity1 Cyclocondensation (Alternative Pathway) SM2 C3-Precursor (e.g., Cyanoacetamide derivative) SM2->Product Cyclocondensation (Desired Pathway) SM2->Impurity1 Cyclocondensation (Alternative Pathway) SM3 3-Fluorobenzyl Chloride Impurity2 3-Fluorobenzyl Alcohol (Hydrolysis) SM3->Impurity2 H2O Impurity3 3-Fluorobenzoic Acid (Oxidation) SM3->Impurity3 [O]

Caption: Potential impurity formation pathways in the synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Diagram 2: Troubleshooting Workflow for Isomeric Impurity

G Start Isomeric Impurity Detected (e.g., by HPLC/NMR) Step1 Optimize Reaction Conditions Start->Step1 Step2a Vary Solvent (e.g., EtOH, TFE) Step1->Step2a Step2b Adjust pH (Acidic vs. Basic) Step1->Step2b Step2c Modify Temperature & Reaction Time Step1->Step2c Step3 Analyze Regioisomeric Ratio Step2a->Step3 Step2b->Step3 Step2c->Step3 Step4 Select Optimal Conditions Step3->Step4 Step5 Preparative Chromatography (If optimization is insufficient) Step3->Step5 Suboptimal Ratio

Caption: Troubleshooting workflow for managing regioisomeric impurities.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis.
  • Benchchem. (n.d.). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
  • Al-Shboul, T. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Retrieved from [Link]

  • Knowledge. (2025). The uses of 3-fluorobenzyl chloride (CAS:456-42-8).

Sources

Technical Support Center: Improving Solubility of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges with 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in experimental assays.

Introduction

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a heterocyclic amine with limited aqueous solubility, a common challenge for many compounds in drug discovery.[1][2][3] According to PubChem, its aqueous solubility is 20.6 µg/mL at pH 7.4.[4] This low solubility can lead to compound precipitation, inaccurate results, and difficulties in various biological assays. This guide offers systematic approaches to enhance the solubility of this compound, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does my 1-(3-fluorobenzyl)-1H-pyrazol-3-amine precipitate when I dilute my DMSO stock solution in aqueous buffer?

A1: This is a common issue known as "DMSO crash-out." While DMSO is an excellent solvent for many organic molecules, its ability to keep a compound in solution dramatically decreases when diluted in an aqueous environment.[5][6] Many lipophilic compounds will precipitate when the DMSO concentration falls below a critical threshold, often as low as 0.1-1% in the final assay medium.[7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The maximum tolerable DMSO concentration is cell-line dependent. Generally, it is advisable to keep the final DMSO concentration at or below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[8] However, some robust cell lines may tolerate up to 1%. It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect your specific assay's performance.[7]

Q3: Can I heat the solution to improve solubility?

A3: Gentle heating can be a quick method to dissolve a compound. However, it is not always a permanent solution. The compound may precipitate out again as the solution cools to room temperature. Additionally, prolonged exposure to high temperatures can degrade the compound. If you use heat, ensure the compound remains in solution at the final assay temperature.

Troubleshooting Guide: Step-by-Step Solubility Enhancement

This section provides a systematic approach to improving the solubility of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Problem 1: Compound precipitates from DMSO stock upon dilution in aqueous buffer.

This is the most common starting point for solubility issues. The following workflow will guide you through a systematic approach to resolving this problem.

ph_decision_tree start Is the compound a weak base? lower_ph Lower the pH of the buffer start->lower_ph Yes neutral_ph Maintain neutral pH start->neutral_ph No check_assay Does the new pH affect the assay? lower_ph->check_assay success Solubility Improved check_assay->success No failure Find an alternative method check_assay->failure Yes neutral_ph->failure

Caption: A decision tree for utilizing pH adjustment to improve solubility.

Step 4: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility. [9][10][11][]

Q: When should I consider using cyclodextrins?

A: Cyclodextrins are an excellent option when other methods have failed or are incompatible with your assay system. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and biocompatibility. [13]

Experimental Protocol for Cyclodextrin Solubilization:

  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v).

  • Add the solid 1-(3-fluorobenzyl)-1H-pyrazol-3-amine directly to the HP-β-CD solution.

  • Vortex and sonicate the mixture until the compound is fully dissolved. This may take some time.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

  • As with all excipients, test the effect of HP-β-CD alone on your assay in a vehicle control experiment. [8]

Summary of Solubilization Strategies

MethodPrincipleAdvantagesConsiderations
Co-solvents Reduce the polarity of the aqueous medium.Simple to implement.Potential for solvent-induced assay artifacts.
pH Adjustment Increase the ionization of the compound.Can be very effective for ionizable compounds.The altered pH may affect assay performance.
Cyclodextrins Form inclusion complexes to encapsulate the compound.High solubilization capacity for many compounds. Biocompatible.Can be more complex to prepare. Potential for assay interference.

Conclusion

Improving the solubility of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine for assays requires a systematic and logical approach. By starting with the optimization of stock solution preparation and progressively exploring co-solvents, pH adjustment, and cyclodextrins, researchers can overcome solubility challenges and obtain reliable data. Always remember to validate your chosen method with appropriate vehicle controls to ensure the integrity of your experimental results.

References

  • Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins for drug delivery. Journal of Drug Delivery, 2010, 490396.
  • Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180.
  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: A review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. [Link]

  • PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. National Center for Biotechnology Information. [Link]

  • Onoue, S., Kojo, Y., & Aoki, Y. (2014). Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Expert Opinion on Drug Delivery, 11(4), 523–534. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Effect of pH on the solubility and release of a weakly basic drug from a press-coated tablet. AAPS PharmSciTech, 7(1), E2.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. [Link]

  • ResearchGate. (2020, January 24). How do we choose a proper concentration for the stock solution?. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. [Link]

  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. [Link]

  • Nielsen, S. F., & Larsen, J. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–881. [Link]

  • Gold, L. S., Slone, T. H., Stern, B. R., Manley, N. B., & Ames, B. N. (1994). Heterocyclic amines formed by cooking food: comparison of bioassay results with other chemicals in the Carcinogenic Potency Database. Cancer Letters, 83(1-2), 21–29. [Link]

  • Turesky, R. J. (2007). Metabolism and biomarkers of heterocyclic aromatic amines in molecular epidemiology studies.

Sources

Technical Support Center: Troubleshooting Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of pyrazoles. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to overcome experimental hurdles, enhance yield, and ensure the regiochemical integrity of your products.

Introduction to Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1][2] The most common and enduring method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5][6] While seemingly straightforward, this and other related synthetic routes can present a number of challenges. This guide will address these issues in a practical, question-and-answer format, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Consistently Low Reaction Yield

Q: My pyrazole synthesis is consistently resulting in a low yield. What are the most likely causes and how can I address them?

A: Low yields in pyrazole synthesis can be attributed to several factors, ranging from incomplete reactions to the formation of persistent side products. A systematic approach to troubleshooting is essential.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.[7] For many condensation reactions, heating under reflux is beneficial.[7] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[7]

      • Catalyst Optimization: The choice and concentration of an acid or base catalyst are often critical. In Knorr and Paal-Knorr syntheses, a catalytic amount of a protic acid (e.g., acetic acid) is typically used to facilitate the initial imine formation.[4][7] In some instances, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[8]

  • Side Reactions and Byproduct Formation: The formation of undesired side products can significantly diminish the yield of the target pyrazole. A common issue is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[8][9]

    • Troubleshooting:

      • Control of Reaction Conditions: Carefully controlling the temperature, solvent, and pH can minimize side reactions. For instance, in the Knorr synthesis, acidic conditions can influence the nucleophilicity of the hydrazine nitrogens, potentially altering the regioselectivity.[9]

      • Purification of Starting Materials: Impurities in the starting materials, particularly the 1,3-dicarbonyl compound or the hydrazine, can lead to a cascade of side reactions.[10][11] Ensure the purity of your reagents before commencing the reaction.

  • Purity of Hydrazine Substrate: The stability and purity of the hydrazine derivative are paramount. Hydrazines can be prone to oxidation, leading to the formation of colored impurities that can complicate the reaction and purification.[12]

    • Troubleshooting:

      • Use of Fresh or Purified Hydrazine: Whenever possible, use freshly opened or distilled hydrazine. If using a hydrazine salt (e.g., hydrochloride), consider a pre-reaction neutralization step.

      • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[12]

Issue 2: Poor Regioselectivity with Unsymmetrical Substrates

Q: My reaction with an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

A: Achieving high regioselectivity is a common challenge in pyrazole synthesis, particularly with the Knorr reaction.[9] The formation of two or more regioisomers arises from the two non-equivalent carbonyl groups of the 1,3-dicarbonyl compound being susceptible to nucleophilic attack by the hydrazine.[9]

  • Governing Factors:

    • Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a significant role. Electron-withdrawing groups can activate an adjacent carbonyl, making it a more favorable site for initial attack.[9]

    • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction pathway.[9]

    • Reaction Conditions: This is often the most influential factor. Solvent, temperature, and pH can dramatically shift the regiochemical outcome.[9]

  • Strategies for Controlling Regioselectivity:

    • Solvent Choice: The polarity and nature of the solvent can have a profound impact. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in certain cases.[13] Aprotic dipolar solvents can also offer better results than traditional protic solvents like ethanol.[10]

    • pH Control: The pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, leading to a reversal of selectivity compared to neutral conditions.[9]

    • Strategic Use of Protecting Groups: In multi-step syntheses, the use of a protected hydrazine can allow for controlled and regioselective reactions.

Issue 3: Difficulty in Product Purification

Q: I am struggling to purify my pyrazole product from the crude reaction mixture. What are the common impurities and effective purification strategies?

A: Purification challenges often stem from the presence of unreacted starting materials, regioisomeric byproducts, or colored impurities from hydrazine decomposition.[12][14]

  • Common Impurities:

    • Regioisomers: As discussed, these can be the most challenging impurities to remove due to their similar physical properties.[14]

    • Pyrazoline Intermediates: Incomplete aromatization can result in the presence of pyrazoline byproducts.[14]

    • Colored Impurities: Decomposition of the hydrazine starting material can lead to intensely colored, often yellow or red, impurities.[12]

  • Purification Techniques:

    • Crystallization: If the desired pyrazole is a solid, recrystallization is often the most effective method for achieving high purity. Experiment with different solvent systems to find one that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

    • Column Chromatography: For mixtures of regioisomers or other closely related byproducts, silica gel column chromatography is a standard purification technique. A careful selection of the eluent system is crucial for achieving good separation.[12]

    • Acid-Base Extraction: The basic nitrogen atom in the pyrazole ring can be protonated. This property can be exploited for purification by dissolving the crude product in an organic solvent and washing with an acidic aqueous solution to extract the pyrazole into the aqueous phase. The aqueous layer can then be basified and the purified pyrazole extracted back into an organic solvent.

    • Formation of Acid Addition Salts: Pyrazoles can form crystalline salts with inorganic or organic acids. This can be a highly effective purification method, where the crude pyrazole is dissolved and treated with an acid to precipitate the salt, which can then be isolated and neutralized to recover the pure pyrazole.[15][16]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation reaction.[4][6] The mechanism involves the initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[4]

Q2: Can I use a β-ketoester instead of a 1,3-diketone in the Knorr synthesis?

A2: Yes, a variation of the Knorr reaction involves the condensation of a hydrazine with a β-ketoester.[3] The reaction proceeds similarly, with the initial condensation occurring at the more reactive ketone carbonyl to form a hydrazone. The second nitrogen then performs an intramolecular attack on the ester carbonyl to form the pyrazolone product.[3]

Q3: My reaction mixture turns a deep yellow/red color. Is this normal?

A3: The development of a yellow or red color is a common observation in pyrazole syntheses involving hydrazines, particularly phenylhydrazine.[12] This is often attributed to the formation of impurities from the hydrazine starting material.[12] While it can be indicative of side reactions, it does not necessarily mean the reaction has failed. Effective purification is key to isolating the desired product.

Q4: How can I monitor the progress of my pyrazole synthesis?

A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[3][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[7]

Experimental Protocols & Data

Table 1: Solvent Effects on Regioselectivity
1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRatio of Regioisomers (A:B)Reference
Unsymmetrical β-diketoneMethylhydrazineEthanol1:1[13]
Unsymmetrical β-diketoneMethylhydrazineTFE>95:5[13]
1,3-diketoneArylhydrazineEthanolMixture[10]
1,3-diketoneArylhydrazineDMFMajor Isomer[1]
Protocol: General Procedure for Knorr Pyrazole Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).

  • Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a base (e.g., sodium acetate) may be added. Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if not already present in the solvent.[3]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.[3][12]

Visualizing Troubleshooting Workflows

Diagram 1: Troubleshooting Low Yield in Pyrazole Synthesis

LowYieldTroubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Reaction Incomplete check_completion->incomplete optimize_conditions Optimize Conditions: - Increase Time/Temp - Change Catalyst incomplete->optimize_conditions Yes complete Reaction Complete incomplete->complete No end Improved Yield optimize_conditions->end check_purity Analyze Purity of Starting Materials complete->check_purity impure_sm Impurities Detected check_purity->impure_sm purify_sm Purify Starting Materials impure_sm->purify_sm Yes pure_sm Starting Materials Pure impure_sm->pure_sm No purify_sm->end analyze_byproducts Identify Byproducts (NMR, MS) pure_sm->analyze_byproducts regioisomers Regioisomers Formed analyze_byproducts->regioisomers optimize_regio Optimize for Regioselectivity: - Solvent Screen - pH Control regioisomers->optimize_regio Yes other_byproducts Other Byproducts regioisomers->other_byproducts No optimize_regio->end adjust_conditions Adjust Reaction Conditions to Minimize Side Reactions other_byproducts->adjust_conditions adjust_conditions->end

Caption: A decision-making workflow for troubleshooting low yields in pyrazole synthesis.

Diagram 2: Controlling Regioselectivity

RegioselectivityControl start Mixture of Regioisomers Observed factors Controlling Factors start->factors electronic Electronic Effects factors->electronic steric Steric Effects factors->steric conditions Reaction Conditions factors->conditions strategies Optimization Strategies conditions->strategies solvent Solvent Screening (e.g., TFE, aprotic dipolar) strategies->solvent ph pH Control strategies->ph temp Temperature Optimization strategies->temp desired_product Desired Regioisomer Favored solvent->desired_product ph->desired_product temp->desired_product

Caption: Key factors and strategies for controlling regioselectivity in pyrazole synthesis.

References

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2011). Pyrazoles as Drugs: A Patent Review (2000–2010). Expert Opinion on Therapeutic Patents, 21(12), 1889-1937. [Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., & dos Santos, M. S. (2017). Pyrazole and its derivatives: biological activities and applications. Química Nova, 40(9), 1077-1096. [Link]

  • Yet, L. (2013). Privileged Structures in Drug Discovery. In Privileged Structures in Drug Discovery (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-Keto Esters to Enantioenriched β-Amino Esters, Pyrazolones, and Pyrazoles. A Story of the Versatility of a Building Block. Accounts of Chemical Research, 44(2), 115–129. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Ramírez de Arellano, C. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8945–8948. [Link]

  • Google Patents. (2011).
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Reddit. (2024). Knorr Pyrazole Synthesis advice. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

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Stability issues with 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. By understanding the underlying chemical principles and following the recommended procedures, you can ensure the integrity of your experiments and obtain reliable results.

Frequently Asked Questions (FAQs)

Q1: I'm preparing a stock solution of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in DMSO and I notice a slight color change over time. Is this normal?

A slight yellowing of solutions containing aromatic amines can occur over time due to gradual oxidation. While minor color change may not significantly impact the compound's purity for immediate use, it is an indicator of potential degradation. For long-term storage, it is crucial to minimize exposure to air and light. It is recommended to prepare fresh solutions for sensitive assays or to qualify stored solutions by an appropriate analytical method like HPLC before use.

Q2: What is the recommended solvent for dissolving 1-(3-fluorobenzyl)-1H-pyrazol-3-amine for biological assays?

For biological assays, Dimethyl Sulfoxide (DMSO) is a common solvent due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low concentrations. However, for applications sensitive to oxidation, using deoxygenated solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) is advisable. For aqueous buffers, the pH should be carefully considered, as the stability of aminopyrazoles can be pH-dependent.

Q3: How should I store my stock solutions of this compound?

Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air. To further mitigate degradation, consider overlaying the solution with an inert gas before sealing. Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: Can I use aqueous buffers to make working solutions? What pH range is optimal?

Yes, aqueous buffers can be used to prepare working solutions. However, the stability of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in aqueous solutions is likely pH-dependent. Aromatic amines can be susceptible to degradation in alkaline conditions. While specific data for this compound is not available, it is advisable to conduct preliminary stability studies in your chosen buffer system. Generally, a slightly acidic to neutral pH range (pH 5-7) is a good starting point for enhancing the stability of amine-containing compounds. Some studies have shown that primary aromatic amines are least stable in acetic acid solutions, so alternative acidic buffers might be preferable if a low pH is required.[1]

Q5: I am seeing an unexpected peak in my HPLC analysis of a sample containing 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. What could be the cause?

An unexpected peak in your HPLC chromatogram could be a degradation product. Common degradation pathways for compounds with an aminopyrazole moiety include oxidation and photodegradation. To identify the source of the impurity, you can perform a forced degradation study, which will help to generate potential degradation products and confirm if the unknown peak corresponds to one of them.

Troubleshooting Guide: Solution Stability Issues

This section provides a structured approach to identifying and resolving common stability problems encountered with 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in solution.

Issue 1: Rapid Loss of Compound Potency or Concentration in Solution
  • Probable Cause 1: Oxidative Degradation. The 3-amino group on the pyrazole ring makes the molecule susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, metal ions, or light.

    • Troubleshooting Steps:

      • Solvent Selection: Use high-purity, anhydrous solvents. If using aqueous buffers, prepare them with freshly deionized and degassed water.

      • Inert Atmosphere: When preparing and storing solutions, purge the vial with an inert gas like nitrogen or argon before sealing.

      • Antioxidants: For some applications, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with the downstream application must be verified.

      • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might be beneficial, again, pending compatibility checks.

  • Probable Cause 2: pH-Mediated Hydrolysis or Degradation. The pyrazole ring and the amine group have basic and acidic properties, making the compound's stability sensitive to the pH of the solution.[2]

    • Troubleshooting Steps:

      • pH Optimization: Determine the optimal pH for your solution. Prepare small-scale test solutions in a range of buffers (e.g., pH 4, 6, 7.4, and 8) and monitor the compound's stability over time by HPLC.

      • Buffer Selection: Choose a buffer system with adequate capacity to maintain the desired pH, especially when diluting a stock solution in DMSO into a larger volume of aqueous buffer.

  • Probable Cause 3: Photodegradation. Pyrazole-containing compounds can be sensitive to light, leading to photochemical degradation.

    • Troubleshooting Steps:

      • Light Protection: Protect solutions from light at all times by using amber vials or by wrapping vials in aluminum foil.

      • Work Environment: Conduct experimental manipulations under subdued lighting conditions whenever possible.

Issue 2: Formation of Precipitates in Solution
  • Probable Cause 1: Poor Solubility in the Chosen Solvent System. The compound may be precipitating out of solution, especially upon storage at lower temperatures or after dilution into an aqueous buffer from a DMSO stock.

    • Troubleshooting Steps:

      • Solubility Assessment: Determine the solubility of the compound in various solvents and buffer systems before preparing high-concentration stock solutions.

      • Co-solvents: If solubility in aqueous media is a challenge, consider the use of co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) in your formulation, provided they are compatible with your experimental system.[2][3]

      • Preparation Method: When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.

  • Probable Cause 2: Degradation Product with Low Solubility. A degradation product may be less soluble than the parent compound and precipitate out of solution.

    • Troubleshooting Steps:

      • Characterize the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.

      • Address the Root Cause of Degradation: If the precipitate is a degradation product, refer to the troubleshooting steps for chemical degradation (oxidation, pH, light) to prevent its formation.

Experimental Protocols

Protocol 1: Rapid Assessment of Solution Stability

This protocol provides a quick method to evaluate the short-term stability of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in a specific solvent or buffer.

  • Solution Preparation: Prepare a solution of the compound at the desired concentration in the solvent/buffer to be tested.

  • Initial Analysis (T=0): Immediately after preparation, analyze the solution by HPLC to determine the initial peak area of the parent compound. This will serve as the baseline.

  • Incubation: Store the solution under the desired experimental conditions (e.g., room temperature on the benchtop, 37°C in an incubator).

  • Time-Point Analysis: Analyze the solution by HPLC at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the peak area indicates instability. Also, monitor for the appearance of new peaks, which would suggest the formation of degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]

  • Stock Solution Preparation: Prepare a stock solution of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for a specified time. Neutralize the solution before HPLC analysis.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for a specified time.

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • HPLC Analysis: Analyze the stressed samples by a suitable HPLC method. The method should be capable of separating the parent compound from all generated degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be invaluable for peak purity analysis and identification of degradants.

Data Presentation

Table 1: Recommended Solvents and General Storage Conditions

SolventRecommended UseStorage TemperatureSpecial Precautions
DMSOStock solutions for in vitro assays-20°C or -80°CUse anhydrous grade, store under inert gas, aliquot.
EthanolCo-solvent for aqueous solutions4°C (short-term)Protect from evaporation.
AcetonitrileHPLC mobile phase, stock solutions for analysisRoom TemperatureUse HPLC grade.
Aqueous BuffersWorking solutions for assaysPrepare fresh, or store at 4°C for short periodsOptimize pH (target pH 5-7), use degassed water.

Visualization of Troubleshooting Workflow

troubleshooting_workflow cluster_corrective Corrective Actions start Stability Issue Observed (e.g., loss of potency, new HPLC peak) check_solution_prep Review Solution Preparation - Solvent purity? - Freshly prepared? - Light exposure? start->check_solution_prep check_storage Review Storage Conditions - Correct temperature? - Tightly sealed? - Freeze-thaw cycles? start->check_storage forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) check_solution_prep->forced_degradation If preparation seems correct check_storage->forced_degradation If storage seems correct analyze_degradants Analyze Degradation Profile - Identify major degradation pathway - Characterize unknown peaks (LC-MS) forced_degradation->analyze_degradants implement_corrective_action Implement Corrective Actions analyze_degradants->implement_corrective_action optimize_solvent Optimize Solvent/Buffer - Use deoxygenated solvent - Adjust pH - Add co-solvent implement_corrective_action->optimize_solvent optimize_storage Optimize Storage - Store under inert gas - Aliquot to avoid freeze-thaw - Use amber vials implement_corrective_action->optimize_storage refine_handling Refine Handling Procedures - Minimize exposure to light and air - Prepare solutions fresh implement_corrective_action->refine_handling

Caption: A decision-making workflow for troubleshooting stability issues.

References

  • Millard, C. J., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available at: [Link]

  • Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74. Available at: [Link]

  • Shokouhi, M., et al. (2019). The Selection of Amine Solvent in Gas Treating Process Considering Physical and Process Criteria Using Multiple Criteria Decision-making Techniques: A Case Study of Ilam Gas Treating Company. International Journal of Industrial Chemistry, 10, 297-310. Available at: [Link]

  • Hughes, S. J., & Ciulli, A. (2017). Induced protein degradation: an emerging drug discovery paradigm. RSC Medicinal Chemistry, 8(5), 453-461. Available at: [Link]

  • US2664445A, Stabilized aromatic amines, issued 1953-12-29.
  • Al-kassas, R., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 13(1), 12345. Available at: [Link]

  • Lee, J. W., et al. (2018). Analysis of heterocyclic amines in meat products by liquid chromatography-Tandem mass spectrometry. Journal of Food and Drug Analysis, 26(4), 1338-1346. Available at: [Link]

  • Bajaj, S., et al. (2003). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]

  • Klick, S., et al. (2005). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]

  • Szabó, B., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 373, 131448. Available at: [Link]

  • Ziegler, S. (2021). Characterized drugs show unexpected effects. Max-Planck-Gesellschaft. Available at: [Link]

  • US2653171A, Stabilized aromatic amines, issued 1953-09-22.
  • BioBoston Consulting. (2024). Step-by-Step Guide to Designing Stability Studies for Drug Products. Available at: [Link]

  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Kumar, S., et al. (2023). Molecular Degraders: A Comprehensive Review of Small Molecule Induced Protein Degradation Strategies. Current Medicinal Chemistry, 30(1), 1-25. Available at: [Link]

  • Nema, S., & Ludwig, J. D. (Eds.). (2019). Parenteral Medications. CRC press. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q3C (R9) Guideline on impurities: residual solvents. Available at: [Link]

  • Shokri, Y., & Shadi, S. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Biological Macromolecules, 221, 1-23. Available at: [Link]

  • FDA. (2005). Guidance for Industry: INDs for Phase 2 and 3 Studies of Drugs, Including Specified Therapeutic Biotechnology-Derived Products. Available at: [Link]

  • Stanford Medicine. (2023). Inhibiting a master regulator of aging regenerates joint cartilage in mice. Available at: [Link]

  • Pan American Health Organization. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

  • Chen, Z., et al. (2015). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems. Drug delivery, 22(5), 656-664. Available at: [Link]

  • Spectrochem. (n.d.). Home. Available at: [Link]

  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

  • Arunachalam, A., & Shankar, M. (2013). STABILITY STUDIES: A REVIEW. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(4), 184-195. Available at: [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Available at: [Link]

  • BioPhorum. (2023). Industry perspective of forced degradation studies to assess comparability of biopharmaceuticals. YouTube. Available at: [Link]

  • Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Available at: [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols to help you identify, understand, and mitigate the off-target effects of pyrazole-containing compounds, ensuring the accuracy and translatability of your research.

Understanding Pyrazole Off-Target Effects: The "Why"

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins.[1][2][3][4] However, its very utility, particularly in kinase inhibitor design, is linked to its potential for off-target interactions.

Most pyrazole-based kinase inhibitors are designed to be ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket of protein kinases.[1][5] This conservation across the kinome is a primary driver of off-target binding. A compound designed to inhibit a specific kinase may inadvertently bind to dozens of others with varying affinity.[6][7] For example, some pyrazole-based JAK2 inhibitors have demonstrated activity against Flt-3, VEGFR-2, and PDGFRα.[6]

Key Structural Considerations:

  • Hydrogen Bonding: The two adjacent nitrogen atoms in the pyrazole ring act as key hydrogen bond donors and acceptors, mimicking the interactions of the adenine portion of ATP.[2]

  • Hydrophobic Interactions: Substitutions on the pyrazole ring are designed to occupy hydrophobic pockets within the ATP-binding site. Variations in the size and shape of these pockets across different kinases can be exploited to improve selectivity.[8][9]

  • Kinase Conformation: Inhibitors can be designed to bind to either the active ("DFG-in") or inactive ("DFG-out") conformation of a kinase.[8][9][10] Type II inhibitors, which bind the inactive DFG-out state, often achieve greater selectivity by exploiting a hydrophobic pocket adjacent to the ATP site that is not present in the active conformation.[8][9]

Troubleshooting Guide: Unexpected Phenotypes & Data

This section addresses common problems encountered during experiments that may point to off-target effects.

Issue / Observation Potential Cause & Explanation Recommended Action Steps
Unexpected Cellular Phenotype Off-Target Liability: The observed phenotype (e.g., unexpected toxicity, paradoxical pathway activation) is not caused by inhibition of the intended target, but by interaction with one or more unintended proteins.[11]1. Perform a Broad Kinase Screen: Test your compound against a large, diverse panel of kinases (kinome profiling) to identify potential off-target interactions.[12][13][14][15][16] 2. Analyze Downstream Signaling: Use techniques like Western blotting or phospho-proteomics arrays to check the phosphorylation status of key effectors of suspected off-target kinases.[17] 3. Use a Structurally Related Inactive Control: Synthesize or obtain a close analog of your compound that is inactive against the primary target. If this "dead" compound recapitulates the phenotype, it strongly suggests an off-target effect.
Biochemical vs. Cellular Discrepancy (IC50 vs. EC50) Cell Permeability & Efflux: The compound may have poor cell membrane permeability or be actively removed by efflux pumps (e.g., P-glycoprotein), resulting in a lower intracellular concentration and weaker apparent potency (higher EC50).1. Assess Permeability: Use standard assays like PAMPA (Parallel Artificial Membrane Permeability Assay) to determine the compound's passive diffusion capability. 2. Test with Efflux Pump Inhibitors: Co-incubate your compound with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency increases.
Off-Target Masking: Inhibition of an off-target protein may counteract or mask the expected phenotype from inhibiting the intended target.1. Generate a More Selective Analog: Use Structure-Activity Relationship (SAR) data to guide the synthesis of a more selective version of your inhibitor and re-test in the cellular assay. 2. Employ Genetic Approaches: Use siRNA or CRISPR to knock down the intended target. If the genetic knockdown phenocopies the effect of your compound, it validates the on-target mechanism.[18]
In-Vitro vs. In-Vivo Inconsistency Metabolism & Pharmacokinetics (PK): The compound may be rapidly metabolized in vivo into inactive or differently active forms. Poor PK properties can prevent sufficient compound concentration from reaching the target tissue.1. Conduct Metabolic Stability Assays: Test the compound's stability in liver microsomes to predict its metabolic fate. 2. Perform PK Studies: Analyze plasma and tissue concentrations of the compound over time in an animal model to ensure adequate target exposure.

Experimental Protocols for Off-Target Profiling

Here are detailed, actionable workflows to de-risk your pyrazole compounds.

Workflow 1: Systematic Off-Target Deconvolution

This workflow provides a logical progression from broad screening to specific validation.

Caption: Workflow for identifying and validating off-target kinase interactions.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct target engagement in a physiological context (i.e., intact cells or tissues).[19][20][21][22][23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[19][21]

Objective: To determine if the pyrazole compound directly binds to the intended target and/or suspected off-targets in living cells.

Methodology:

  • Cell Culture & Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the pyrazole compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (e.g., DMSO). Incubate for a time sufficient to allow cell entry and target binding (typically 1-2 hours).

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in a buffered solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). This step denatures and precipitates unbound proteins.

    • Include an unheated control sample.

  • Lysis and Separation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Carefully collect the supernatant.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blot or ELISA.

    • Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.[19][22]

Protocol 2: Design and Use of an Inactive Control Compound

The gold standard for attributing a phenotype to a specific target is to use a closely related but biologically inactive analog.

Objective: To differentiate between on-target and off-target driven cellular phenotypes.

Design Principles:

  • Identify Key Binding Interactions: Based on co-crystal structures or molecular modeling, identify a functional group on your pyrazole inhibitor that is essential for binding to the primary target (e.g., a group forming a critical hydrogen bond).

  • Introduce a "Disrupting" Modification: Modify this functional group in a way that is predicted to abolish binding to the primary target but minimally alters the overall physicochemical properties of the molecule (e.g., size, shape, lipophilicity). A common strategy is to methylate a key hydrogen bond donor.

  • Synthesize and Validate: Synthesize the modified compound.

  • Confirm Inactivity: Crucially, confirm in a biochemical assay that the new analog is >100-fold less active against the primary target than the parent compound.

  • Test in Cellular Assays: Use the inactive analog alongside your active compound in the cellular phenotype assay. If the active compound produces the phenotype but the inactive one does not, it provides strong evidence for an on-target effect. If both compounds produce the phenotype, it is likely driven by an off-target interaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for profiling a new pyrazole compound? A1: A cost-effective first step is to screen the compound at a single high concentration (e.g., 10 µM) against a broad kinase panel, such as those offered by commercial vendors.[12][14][16] This provides a global view of selectivity and highlights potential off-target liabilities early in the discovery process.[15][24]

Q2: How can I computationally predict potential off-target interactions? A2: In silico methods can predict potential off-targets based on the 2D or 3D similarity of your compound to ligands with known bioactivities.[25][26][27][28] These computational approaches use large databases of compound-protein interactions to forecast potential binding partners.[25][28] While predictive tools are valuable for hypothesis generation, experimental validation is essential.[24]

Q3: Are there "notorious" off-targets for pyrazole-based inhibitors? A3: Yes, due to the conserved nature of the ATP-binding site, certain kinases are common off-targets. These often include members of the SRC family, VEGFR, PDGFR, and c-Kit.[5][6] However, the exact off-target profile is highly specific to the individual compound's substitution pattern.

Q4: My pyrazole compound is a "Type II" inhibitor. Does that make it more selective? A4: Generally, yes. Type II inhibitors bind to the less-conserved "DFG-out" inactive kinase conformation, accessing an allosteric site adjacent to the ATP pocket.[8][9] This provides an additional opportunity for achieving selectivity that Type I inhibitors, which bind the active "DFG-in" state, do not have.[8][10]

Visualizing On-Target vs. Off-Target Binding

The diagram below illustrates how a pyrazole inhibitor can bind both its intended target and an off-target kinase due to similarities in their ATP-binding pockets.

G Conceptual Diagram of Kinase Cross-Reactivity cluster_0 On-Target Kinase (e.g., Target X) cluster_1 Off-Target Kinase (e.g., SRC) OnTarget ATP Binding Pocket Hinge Region Hydrophobic Pocket DFG-Motif (In) OffTarget ATP Binding Pocket Hinge Region (Similar) Hydrophobic Pocket (Similar) DFG-Motif (In) Inhibitor Pyrazole Inhibitor Inhibitor->OnTarget:f1 High Affinity Binding Inhibitor->OnTarget:f2 High Affinity Binding Inhibitor->OffTarget:f1 Lower Affinity Binding Inhibitor->OffTarget:f2 Lower Affinity Binding

Caption: Pyrazole inhibitor binding to on-target and off-target kinases.

References

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi. [Link]

  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. Lawrence Livermore National Laboratory. [Link]

  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC, NIH. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins DiscoverX. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Kinome Profiling. Oncolines B.V.[Link]

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Off-Target Effects Analysis. Creative Diagnostics. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]

  • CETSA. cetsa.org. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • Liu, Y. & Gray, N.S. Rational design of inhibitors that bind to inactive kinase conformations. Nat. Chem. Biol.. ResearchGate. [Link]

  • Rational design of inhibitors that bind to inactive kinase conformations. R Discovery. [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. ResearchGate. [Link]

  • Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. NIH. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • The designed pyrazole-based target compounds. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]

  • Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. [Link]

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Technical Support Center: Purification of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining this compound in high purity. We will delve into the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Compound Profile and Purification Strategy

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a heterocyclic amine with key structural features that influence its purification. The pyrazole ring, the primary amine group, and the fluorobenzyl moiety all contribute to its polarity and reactivity. The basicity of the amine group, in particular, can lead to challenges during purification, such as strong interactions with acidic stationary phases in chromatography.

A successful purification strategy for this compound typically involves one or a combination of the following techniques:

  • Flash Column Chromatography: The most common method for separating the target compound from reaction byproducts and unreacted starting materials.

  • Recrystallization: A powerful technique for achieving high purity of solid compounds.

  • Acid-Base Extraction: An effective liquid-liquid extraction method to separate basic compounds like our target from neutral or acidic impurities.

The choice of method will depend on the nature and quantity of impurities present in the crude product.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in a question-and-answer format.

Question 1: My compound is streaking or showing poor separation on a silica gel column. What is happening and how can I fix it?

Answer: This is a frequent issue when purifying basic compounds like 1-(3-fluorobenzyl)-1H-pyrazol-3-amine on standard silica gel.[1] The acidic nature of silica gel interacts strongly with the basic amine group, leading to peak tailing and poor separation.

Here’s how to troubleshoot this:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et3N) at a concentration of 0.1-1% (v/v).[1][2]

  • Use of Treated Silica: Consider using amine-functionalized silica gel, which is specifically designed for the purification of basic compounds and can prevent the unwanted acid-base interactions.[1]

  • Alternative Stationary Phase: In some cases, switching to a more neutral stationary phase like alumina (neutral or basic) can be beneficial.[2]

Question 2: I am observing a colored impurity in my product, which persists even after column chromatography. How can I remove it?

Answer: Colored impurities often arise from side reactions or the degradation of starting materials. Here are a few strategies to address this:

  • Charcoal Treatment: Before recrystallization, you can treat a solution of your crude product with activated charcoal. The charcoal can adsorb colored impurities, which are then removed by filtration.

  • Acid-Base Extraction: This technique is particularly effective for separating the basic target compound from non-basic, colored impurities.[3] Dissolve the crude mixture in an organic solvent and extract with an aqueous acid. The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Optimized Recrystallization: A carefully chosen recrystallization solvent can effectively leave colored impurities behind in the mother liquor.

Question 3: My recrystallization is not yielding pure crystals, or the recovery is very low. What should I do?

Answer: Successful recrystallization depends heavily on the choice of solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Screening: Experiment with different solvent systems. For pyrazole derivatives, common choices include ethanol, methanol, ethyl acetate, or mixtures like ethanol/water or ethyl acetate/hexane.[2][4]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Controlled Precipitation: If your compound is soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), you can dissolve it in the first solvent at an elevated temperature and then slowly add the second solvent until turbidity appears. Cooling this mixture should induce crystallization.[2]

  • Check for Oils: If the compound "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system.

III. Detailed Experimental Protocols

A. Flash Column Chromatography

This protocol provides a starting point for the purification of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Materials:

  • Crude 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

  • Silica gel (230-400 mesh)

  • Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Triethylamine (Et3N)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Appropriate glassware for column chromatography

Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a mixture of hexane and ethyl acetate as the mobile phase. Start with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity to achieve good separation of the desired product from impurities. The target compound should have an Rf value between 0.2 and 0.4 for optimal column separation.

    • Visualize the spots under UV light (254 nm).

    • Once a suitable solvent system is identified, add 0.5% (v/v) of triethylamine to the mobile phase for the column.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen mobile phase (including Et3N).

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting every few fractions to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

B. Recrystallization

This protocol describes a general procedure for the recrystallization of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Materials:

  • Purified or semi-purified 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

  • Recrystallization solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like ethanol/water)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Filtration apparatus (Buchner funnel, filter paper, filter flask)

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

IV. Visualization of Workflows

A. General Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Identify solvent system CheckPurity Purity Check (NMR, LC-MS) Column->CheckPurity Recrystallize Recrystallization Pure Pure Product Recrystallize->Pure CheckPurity->Recrystallize Further purification needed CheckPurity->Pure Purity > 98%

Caption: General workflow for the purification of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

B. Troubleshooting Column Chromatography

TroubleshootingColumn start Issue: Poor Separation/Streaking on Silica Column q1 Is the compound basic? start->q1 a1_yes Yes q1->a1_yes Likely cause: acid-base interaction a1_no No q1->a1_no Check other factors (e.g., solvent polarity) q2 Have you tried adding a basic modifier (e.g., Et3N) to the mobile phase? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no Implement: Add 0.1-1% Et3N to mobile phase q3 Consider alternative stationary phases a2_yes->q3 a3_options Amine-functionalized silica Neutral/Basic Alumina q3->a3_options

Caption: Decision tree for troubleshooting poor separation in column chromatography.

V. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure 1-(3-fluorobenzyl)-1H-pyrazol-3-amine? A1: While specific experimental data may vary, based on structurally similar compounds, it is likely to be a solid at room temperature, appearing as a white to off-white or pale yellow crystalline powder.

Q2: How can I confirm the purity and identity of my final product? A2: The purity and identity should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Q3: Is 1-(3-fluorobenzyl)-1H-pyrazol-3-amine sensitive to air or light? A3: Aromatic amines can be susceptible to air oxidation, which can be accelerated by light, often leading to discoloration.[5] While specific stability data for this compound is not readily available, it is good practice to store the purified compound under an inert atmosphere (nitrogen or argon) and in an amber-colored vial to protect it from light.

Q4: Can I use reversed-phase chromatography for purification? A4: Yes, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative, especially for polar compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic or basic modifier to improve peak shape.

Q5: What are the common impurities I might encounter? A5: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. In the synthesis of asymmetrically substituted pyrazoles, the formation of regioisomers can be a significant challenge due to their similar physical properties.[3]

VI. References

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Available at: [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Available at: [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Available at: [Link]

  • Organic Syntheses. (n.d.). 3(5)-AMINOPYRAZOLE. Available at: [Link]

  • ProQuest. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Available at:

  • ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Available at: [Link]

  • PubMed. (n.d.). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Available at: [Link]

  • The Journal of Organic Chemistry. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Available at: [Link]

  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available at: [Link]

  • PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Available at: [Link]

  • Google Patents. (n.d.). US3920693A - Production of 3-aminopyrazoles. Available at:

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate and overcome challenges related to inhibitor resistance in your experiments.

Section 1: Understanding Pyrazole-Based Inhibitors and Resistance

Q1: What are pyrazole-based inhibitors and why are they significant in drug discovery?

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2][3] This means its core structure is frequently found in compounds with a wide range of biological activities, making it a versatile starting point for drug design.[3] Pyrazole-containing drugs have been approved by the FDA for various conditions, including cancer, inflammation, and viral infections.[2][4]

The pyrazole ring's unique chemical properties, such as its ability to act as both a hydrogen bond donor and acceptor, allow it to interact effectively with the active sites of various enzymes, particularly kinases.[4] Many pyrazole-based inhibitors are ATP-competitive, meaning they block the ATP-binding site of kinases, thereby inhibiting their activity.[5] This is crucial in diseases like cancer, where kinases are often constitutively active, driving uncontrolled cell proliferation.[6][7] The stability of the pyrazole ring against metabolic degradation further enhances its appeal as a drug scaffold.[8][9]

Q2: My cells have developed resistance to a pyrazole-based kinase inhibitor. What are the most common underlying mechanisms?

Resistance to targeted therapies like pyrazole-based kinase inhibitors is a significant clinical challenge.[10] The primary mechanisms can be broadly categorized into three areas:

  • Target-Site Alterations: These are genetic changes in the target protein that prevent the inhibitor from binding effectively. The most common is the "gatekeeper" mutation, where a single amino acid change in the ATP-binding pocket creates steric hindrance, blocking the inhibitor's access.[8][11] For example, mutations in the ALK gene can confer resistance to crizotinib.[4]

  • Increased Drug Efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which act as molecular pumps to actively remove the inhibitor from the cell.[5][12] This reduces the intracellular drug concentration to sub-therapeutic levels.

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive and proliferate despite the presence of an inhibitor.[13][14][15] This can involve increased glycolysis, altered mitochondrial metabolism, or reliance on alternative nutrient sources to bypass the inhibited pathway.[13][14][16]

The following diagram illustrates these primary resistance mechanisms.

ResistanceMechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Inhibitor Pyrazole Inhibitor Target Target Kinase Inhibitor->Target Inhibition Gatekeeper Gatekeeper Mutation Proliferation Cell Proliferation Target->Proliferation Drives Proliferation EffluxPump Efflux Pump (P-gp) EffluxPump->Inhibitor Expels inhibitor Metabolism Metabolic Pathways Gatekeeper->Target Alters binding site Efflux Efflux Pump Upregulation Efflux->EffluxPump Increases expression Reprogramming Metabolic Reprogramming Reprogramming->Metabolism Bypasses inhibition

Caption: Primary mechanisms of resistance to pyrazole-based inhibitors.

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides a step-by-step approach to identifying and addressing common issues encountered during in vitro experiments with pyrazole-based inhibitors.

Scenario 1: Decreased Inhibitor Potency in a Cell-Based Assay

Observation: You observe a rightward shift in the dose-response curve (higher IC50 value) for your pyrazole-based inhibitor in a specific cancer cell line over time or compared to previous experiments.

Possible Causes & Troubleshooting Workflow:

TroubleshootingWorkflow cluster_resistance_checks Resistance Investigation start Start: Decreased Inhibitor Potency check_compound 1. Verify Compound Integrity start->check_compound check_cells 2. Assess Cell Line Authenticity & Passage Number check_compound->check_cells Compound OK check_resistance 3. Investigate Acquired Resistance check_cells->check_resistance Cells OK check_target 3a. Sequence Target Gene for Mutations check_resistance->check_target check_efflux 3b. Measure Efflux Pump Activity/Expression check_resistance->check_efflux check_metabolism 3c. Analyze Metabolic Profile check_resistance->check_metabolism solution Solution: Implement Mitigation Strategy check_target->solution check_efflux->solution check_metabolism->solution

Sources

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the Knorr Pyrazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this foundational heterocyclic synthesis. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you achieve optimal results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I getting a mixture of two different pyrazole products (regioisomers) from my reaction?

A1: The formation of regioisomers is the most common side reaction in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. [1][2] This occurs because the initial nucleophilic attack can happen at either of the two distinct carbonyl carbons of the dicarbonyl compound.

Mechanistic Insight: The reaction proceeds via the condensation of the hydrazine with one of the carbonyls to form a hydrazone intermediate. With a substituted hydrazine (R¹-NH-NH₂), the two nitrogen atoms are not equivalent. The initial attack typically occurs via the more nucleophilic terminal -NH₂ group. However, the choice of which carbonyl it attacks dictates the final substitution pattern on the pyrazole ring, leading to two possible products.[3][4]

The pathway is governed by a delicate balance of factors, including the electrophilicity of the carbonyl carbons and the reaction conditions.[4]

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B R1_diketone Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 (More Electrophilic/Less Hindered) R1_diketone->Attack_C1 More Favorable Attack_C2 Attack at Carbonyl 2 (Less Electrophilic/More Hindered) R1_diketone->Attack_C2 Less Favorable Sub_hydrazine Substituted Hydrazine (R-NHNH₂) Sub_hydrazine->Attack_C1 Sub_hydrazine->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Cyclize_A Cyclization & Dehydration Intermediate_A->Cyclize_A Product_A Regioisomer A (Major Product) Cyclize_A->Product_A Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Cyclize_B Cyclization & Dehydration Intermediate_B->Cyclize_B Product_B Regioisomer B (Minor Product) Cyclize_B->Product_B

Figure 1: Competing pathways leading to regioisomer formation.
Q2: My primary challenge is controlling regioselectivity. What experimental parameters can I adjust to favor the formation of a single isomer?

A2: Controlling regioselectivity is achievable by carefully manipulating the reaction conditions. The key is to accentuate the intrinsic electronic and steric differences between the two carbonyl groups.

Causality: The regiochemical outcome is a kinetic vs. thermodynamic puzzle. By altering the solvent, pH, and temperature, you can influence which initial condensation and subsequent cyclization pathway is faster and more favorable.

ParameterRecommended Adjustment & RationaleExpected Outcome
pH / Acidity Acidic Conditions (pH < 4): Use of catalytic acid (e.g., HCl, H₂SO₄, TFA) is standard.[5][6] Under strongly acidic conditions, the reactivity profile can change. The N-1 nitrogen of the hydrazine becomes less nucleophilic upon protonation, potentially altering the mechanism and selectivity.[7]Can significantly favor one isomer by modulating the nucleophilicity of the hydrazine nitrogens and the rate of hydrazone formation vs. cyclization.[7]
Solvent Choice Fluorinated Alcohols (TFE, HFIP): These solvents are highly effective at improving regioselectivity.[8] Their unique hydrogen-bond donating properties can selectively stabilize one of the transition states over the other, amplifying the energetic difference between the two reaction pathways.Dramatic improvement in the ratio of the desired isomer, often from near 1:1 to >95:5 in favor of one product.[8]
Steric Hindrance Substrate Design: If possible, increase the steric bulk near one carbonyl group on the dicarbonyl substrate or on the hydrazine substituent.The hydrazine will preferentially attack the less sterically hindered carbonyl carbon, providing predictable control over the outcome.[4]
Temperature Lower Temperatures: Running the reaction at room temperature or below can enhance selectivity.Lowering the thermal energy of the system makes it more difficult to overcome the higher activation barrier of the less-favored pathway, thus increasing the proportion of the kinetic product.
Reactant Stoichiometry Varying the Diketone:Hydrazine Ratio: Recent studies suggest that the ratio of reactants can influence reaction rates and potentially the regioisomeric ratio.[3]This is an emerging area; experimentation may be required to determine the optimal ratio for a specific substrate pair.
Protocol 1: Maximizing Regioselectivity using a Fluorinated Alcohol Solvent

This protocol is adapted from methodologies shown to significantly improve regioselectivity.[8]

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).

  • Reactant Addition: Add the substituted hydrazine or its hydrochloride salt (1.1 eq) to the solution at room temperature. If using the hydrochloride salt, add one equivalent of a non-nucleophilic base like potassium acetate to liberate the free hydrazine.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions in TFE are often significantly faster than in traditional solvents like ethanol.[8]

  • Work-up: Once the starting material is consumed, remove the TFE under reduced pressure.

  • Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which should now be highly enriched in one regioisomer.

  • Purification: Proceed with purification as described in Q5.

Q3: My reaction is very slow, or it seems to stop at an intermediate stage (e.g., the hydrazone). What is going wrong?

A3: A stalled reaction is typically due to insufficient activation of the carbonyls or issues with the cyclization/dehydration step. The Knorr synthesis is a sequence of equilibria, and if any step is disfavored, the reaction will not proceed to completion.

Troubleshooting Workflow:

G Start Low Yield or Stalled Reaction Check_Catalyst Is acid catalyst present and active? Start->Check_Catalyst Check_Temp Is the reaction temperature adequate? Check_Catalyst->Check_Temp Yes Add_Acid Action: Add catalytic acid (e.g., 3-5 drops glacial acetic acid). Check_Catalyst->Add_Acid No Check_Water Is water being effectively removed? Check_Temp->Check_Water Yes Increase_Temp Action: Increase temperature. Refluxing in ethanol or acetic acid is common. Check_Temp->Increase_Temp No Check_Reagents Are reagents pure and reactive? Check_Water->Check_Reagents Yes Dean_Stark Action: Use a Dean-Stark trap or a drying agent if water removal is critical. Check_Water->Dean_Stark No Purify_Reagents Action: Use freshly distilled/purified hydrazine and dicarbonyl. Check_Reagents->Purify_Reagents No Success Problem Solved Add_Acid->Success Increase_Temp->Success Dean_Stark->Success Purify_Reagents->Success

Figure 2: Troubleshooting guide for incomplete Knorr synthesis.

Key Considerations:

  • Acid Catalysis: The reaction is acid-catalyzed.[6][9][10] Both the initial imine formation and the final dehydration step require a proton source to activate the carbonyl oxygen and facilitate the loss of water.[7] Without a catalyst, the reaction may be exceedingly slow.

  • Dehydration: The final step is the elimination of two molecules of water to form the aromatic pyrazole ring.[11][12] If water is not effectively removed from the equilibrium, the reaction can stall at the hydroxylpyrazolidine intermediate.[3] Refluxing with a Dean-Stark trap can be effective for stubborn cases.

  • Substrate Reactivity: Highly substituted or electronically deactivated dicarbonyl compounds may require more forcing conditions (higher temperatures, stronger acid catalyst) to react efficiently.

Q4: The reaction mixture has turned dark yellow or red, and my crude product contains many impurities. How can I achieve a cleaner reaction?

A4: Discoloration and impurity formation often stem from the instability of the hydrazine starting material, especially phenylhydrazine, which can oxidize to form colored byproducts. [13]

Preventative Measures:

  • Reagent Purity: Use freshly opened or purified hydrazine. Phenylhydrazine, in particular, should be distilled under reduced pressure if it has a dark color.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.[13] This is particularly important if the reaction is heated for an extended period.

  • Buffered System: If using a hydrazine salt (e.g., phenylhydrazine HCl), adding a mild base like potassium acetate (KOAc) can buffer the system. This prevents the pH from becoming excessively acidic, which can sometimes promote decomposition.[13]

  • Temperature Control: Avoid excessive heating. While heat can be necessary to drive the reaction to completion, it can also accelerate the decomposition of sensitive reagents. Monitor the reaction closely and heat only as much as necessary.

Q5: What is the most effective method for purifying my pyrazole product, especially from a closely-related regioisomer?

A5: Purification strategy depends on the physical properties of your products. A multi-step approach combining precipitation, recrystallization, and chromatography is often most effective.

Step 1: Initial Work-up & Precipitation Many pyrazole products are solids that are insoluble in water. A simple and effective first purification step is to precipitate the product from the reaction mixture.

  • Procedure: After the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to a beaker of cold water with vigorous stirring.[11] The solid pyrazole product should precipitate out. Collect the solid by vacuum filtration and wash thoroughly with water to remove acid, salts, and water-soluble impurities.

Step 2: Recrystallization Recrystallization is excellent for removing minor impurities but may not be effective at separating regioisomers unless they have significantly different solubilities.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexanes mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Caution: Adding an excess of hot solvent can result in low recovery yields, as the product may remain partially dissolved even after cooling.[14]

Step 3: Flash Column Chromatography (For Isomer Separation) This is the most powerful method for separating regioisomers. Pyrazole isomers often have slightly different polarities, allowing for separation on a silica gel column.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb Sample: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Remove the solvent under reduced pressure to get a dry, free-flowing powder.

  • Prepare Column: Pack a glass column with silica gel using your chosen eluent system.

  • Determine Eluent: Use TLC to find a solvent system that gives good separation between your desired product and the side product (look for a ΔRf of at least 0.2). A common starting point is a mixture of hexanes and ethyl acetate.

  • Load and Elute: Carefully load the adsorbed sample onto the top of the column. Begin eluting with the solvent system, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent to obtain your purified pyrazole.

References
  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]

  • Elmaati, T. M. A., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

  • Deng, X., & Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]

  • Merck & Co., Inc. Knorr Pyrazole Synthesis. Merck Index. Available from: [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. Available from: [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]

  • YouTube. Synthesis of pyrazoles. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Google Patents. Method of preparation of the pyrazoles. CS216930B2.
  • Schrecker, L., et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available from: [Link]

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]

  • Danishefsky, S. J., et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available from: [Link]

  • Wikipedia. Paal–Knorr synthesis. Available from: [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary information for Knorr Pyrazole Synthesis of Edaravone. Available from: [Link]

  • Unknown. Knorr Pyrazole Synthesis. Available from: [Link]

  • Reddit. Knorr Pyrazole Synthesis advice : r/Chempros. Available from: [Link]

  • ResearchGate. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Available from: [Link]

  • Wikipedia. Knorr pyrrole synthesis. Available from: [Link]

  • YouTube. Knorr Pyrazole Synthesis. Available from: [Link]

  • Reddit. Knorr Pyrazole Synthesis Question : r/OrganicChemistry. Available from: [Link]

  • Fustero, S., et al. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Enhancing the Bioactivity of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and practical protocols to help you navigate the challenges of enhancing the bioactivity of this promising pyrazole scaffold.

Introduction: The Potential of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

The 1-(3-fluorobenzyl)-1H-pyrazol-3-amine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics.[1][2] The pyrazole ring system is a key feature in numerous FDA-approved drugs, valued for its metabolic stability and ability to form crucial interactions with a wide range of biological targets, including protein kinases.[3][4] The 3-amino group provides a critical anchor for target engagement, while the 1-(3-fluorobenzyl) substituent offers opportunities for modulating potency, selectivity, and pharmacokinetic properties.

This guide will address common challenges and questions that arise during the lead optimization process for this and similar compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide rapid answers to common issues encountered during your research.

Section 1.1: Synthesis and Solubility

Question: My synthesized batch of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine has poor aqueous solubility. What are the primary causes and how can I improve it?

Answer: Poor aqueous solubility is a common challenge for pyrazole derivatives due to their often planar and aromatic nature, which can lead to high crystal lattice energy.[5][6]

  • Troubleshooting Steps:

    • Confirm Purity: Impurities from the synthesis can significantly impact solubility. Ensure the compound is of high purity (>95%) using techniques like HPLC and NMR.

    • pH Adjustment: If your downstream application allows, adjusting the pH can improve solubility. The 3-amino group is basic and can be protonated at acidic pH, potentially increasing aqueous solubility.

    • Co-solvents: For in vitro assays, using a small percentage of a water-miscible organic co-solvent like DMSO or ethanol can aid in solubilization. Be mindful of the final co-solvent concentration as it can affect cellular assays.

    • Formulation Strategies: For more advanced studies, consider formulation approaches such as creating a salt form or using solubilizing excipients like cyclodextrins.[7][8][9][10][11]

Question: I'm observing unexpected side products during the synthesis of derivatives. What are common pitfalls in pyrazole chemistry?

Answer: The synthesis of substituted pyrazoles can sometimes yield regioisomers. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to a mixture of pyrazole isomers. Careful selection of starting materials and reaction conditions is crucial for regioselectivity.[12]

  • Troubleshooting Steps:

    • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to identify the formation of side products early.

    • Purification: Employ careful chromatographic purification to separate the desired isomer from unwanted side products.

    • Structural Confirmation: Unequivocally confirm the structure of your final compound and any major side products using 2D NMR techniques (e.g., NOESY, HMBC).

Section 1.2: Biological Assays and Data Interpretation

Question: I am not seeing a dose-response in my cell viability assay (e.g., MTT, MTS) with my new derivative. What could be the issue?

Answer: This is a frequent challenge in cell-based assays. The reasons can range from compound-specific issues to technical aspects of the assay itself.[13][14]

  • Troubleshooting Steps:

    • Compound Precipitation: The compound may be precipitating out of the cell culture medium at higher concentrations. Visually inspect the wells under a microscope for any signs of precipitation.

    • Cell Seeding Density: Ensure you are using an optimal cell seeding density. Too few cells can lead to a weak signal, while too many can result in overgrowth and cell death unrelated to your compound.[13]

    • Assay Interference: Some compounds can directly interfere with the assay chemistry. For example, a compound that can chemically reduce the MTT reagent will give a false-positive signal for viability.[14] Run a cell-free control with your compound and the assay reagent to check for interference.

    • Incubation Time: The incubation time with the compound may be too short to induce a biological effect. Consider extending the treatment duration.

    • Unexpected Biological Activity: In some cases, at lower concentrations, a compound might induce a stress response that increases metabolic activity, leading to a higher OD reading in an MTT assay before cytotoxicity is observed at higher concentrations.[14]

Question: The IC50 values for my kinase inhibitor vary significantly between experiments. How can I improve reproducibility?

Answer: Inconsistent IC50 values in kinase assays are a common source of frustration. Several factors can contribute to this variability.[15][16]

  • Troubleshooting Steps:

    • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration in the assay. Ensure the ATP concentration is consistent across all experiments and is ideally at or near the Km of the kinase for ATP.

    • Enzyme Activity: The activity of the recombinant kinase can vary between batches. Always use a consistent source and lot of the enzyme if possible.

    • Reagent Preparation: Prepare fresh serial dilutions of your inhibitor for each experiment. Small inaccuracies in pipetting can lead to significant differences in the final concentrations.

    • Assay Controls: Include a known inhibitor as a positive control in every assay to monitor the consistency of the assay performance.

    • Data Analysis: Use a consistent data analysis method, including the same non-linear regression model, to fit the dose-response curve.[17][18]

Section 1.3: Lead Optimization and ADME/Tox

Question: My lead compound has good potency but poor oral bioavailability. What are the likely reasons and how can I address this?

Answer: Poor oral bioavailability in pyrazole-containing compounds often stems from a combination of low aqueous solubility and high first-pass metabolism.[5][6][19][20]

  • Troubleshooting and Optimization Strategies:

    • Improve Solubility: As discussed in Section 1.1, improving aqueous solubility is a critical first step. Introducing polar or ionizable groups to the molecule can be an effective strategy.[19][20] For instance, modifying the benzyl ring or other non-critical regions of the molecule with small polar groups can enhance solubility.

    • Enhance Metabolic Stability: The benzyl group and other substituents can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[6]

      • Metabolite Identification: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary sites of metabolism.

      • Blocking Metabolism: Introduce modifications at the sites of metabolism to block these pathways. For example, replacing a hydrogen atom with a fluorine or a methyl group can prevent oxidation at that position.

    • Modulate Permeability: Use computational tools to predict permeability and assess whether your compound falls within the optimal range for passive diffusion. If permeability is low, consider strategies to reduce the number of hydrogen bond donors or the polar surface area.

Question: How can I assess the potential for off-target effects and toxicity early in the drug discovery process?

Answer: Early assessment of ADME/Tox properties is crucial to avoid late-stage failures.[21][22][23][24][25]

  • Recommended Early-Stage Assays:

    • Cytotoxicity Assays: Screen your compound against a panel of cell lines to identify general cytotoxicity.

    • In Vitro Safety Panels: Utilize commercially available services to screen your compound against a panel of common off-targets (e.g., hERG, a panel of kinases, GPCRs).

    • CYP Inhibition Assays: Assess the potential of your compound to inhibit major cytochrome P450 isoforms to predict potential drug-drug interactions.[23]

    • In Silico Modeling: Use computational tools to predict potential liabilities such as hERG binding, mutagenicity, and other toxicities.[24]

Part 2: Strategic Approaches to Enhance Bioactivity

The following section outlines key medicinal chemistry strategies to improve the potency and drug-like properties of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Structure-Activity Relationship (SAR) Exploration

A systematic exploration of the SAR is fundamental to enhancing bioactivity. The pyrazole scaffold offers several positions for modification.

Position Rationale for Modification Potential Modifications Considerations
Pyrazol-3-amine The amino group is often a key hydrogen bond donor for target engagement.Acylation, sulfonylation, or replacement with other hydrogen bonding groups.Modifications here can drastically alter target binding.
Pyrazol-4-position Substitution at this position can influence selectivity and physicochemical properties.Small alkyl groups, halogens.Can be used to fine-tune lipophilicity.
Pyrazol-5-position This position can be modified to explore additional binding pockets or improve properties.Aryl or heteroaryl groups.Can significantly impact potency and selectivity.
Benzyl Ring The 3-fluoro substituent can be altered to modulate potency and metabolic stability.Moving the fluorine to the 2- or 4-position; adding other small substituents (e.g., -CH3, -OCH3, -CN).Can influence binding and pharmacokinetic properties.
Bioisosteric Replacement

Bioisosteric replacement is a powerful strategy to improve potency, selectivity, and pharmacokinetic properties while maintaining the key binding interactions.

  • Pyrazole Core: While the pyrazole is often a stable and effective core, in some cases, it can be replaced with other 5-membered heterocycles like imidazole or triazole to modulate properties.[1]

  • 3-Amino Group: The 3-amino group can be considered for replacement with other hinge-binding motifs. For example, in some kinase inhibitors, a thiazol-2-yl amine has been a successful bioisostere for a pyrazol-3-yl amine.

Part 3: Experimental Protocols

The following are detailed, step-by-step protocols for key assays in the evaluation of your compounds.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic or cytostatic effects of your compounds on a given cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for measuring the inhibition of a specific kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of your inhibitor in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add your diluted compound or DMSO control.

    • Add the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 4: Visualizations

Workflow for Enhancing Bioactivity

Enhancing_Bioactivity_Workflow Start Lead Compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine SAR SAR Exploration (Synthesis of Analogs) Start->SAR Bio_Assay In Vitro Bioactivity (e.g., Kinase Assay) SAR->Bio_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Bio_Assay->Cell_Assay ADME_Tox Early ADME/Tox (Solubility, Stability, Cytotoxicity) Cell_Assay->ADME_Tox Data_Analysis Data Analysis (Potency, Selectivity, Drug-likeness) ADME_Tox->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision Decision->SAR Iterate Optimized_Lead Optimized Lead (Improved Bioactivity & Properties) Decision->Optimized_Lead Advance

Caption: Iterative workflow for lead optimization.

Troubleshooting Logic for Poor Oral Bioavailability

Bioavailability_Troubleshooting Start Poor Oral Bioavailability Observed Solubility Assess Aqueous Solubility Start->Solubility Permeability Assess Permeability (e.g., PAMPA) Start->Permeability Metabolism Assess Metabolic Stability (Microsomes/Hepatocytes) Start->Metabolism Solubility_Issue Low Solubility? Solubility->Solubility_Issue Permeability_Issue Low Permeability? Permeability->Permeability_Issue Metabolism_Issue High Metabolism? Metabolism->Metabolism_Issue Solubility_Solution Structural Modification (Add polar groups) Formulation Strategies Solubility_Issue->Solubility_Solution Yes Permeability_Solution Reduce Polar Surface Area Reduce H-bond donors Permeability_Issue->Permeability_Solution Yes Metabolism_Solution Identify Metabolites Block Metabolic Hotspots Metabolism_Issue->Metabolism_Solution Yes

Caption: Decision tree for troubleshooting poor oral bioavailability.

References

Sources

Validation & Comparative

A Comparative Analysis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous potent and selective therapeutic agents.[1] This guide provides an in-depth comparative analysis of the pyrazole-containing compound, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, in the context of established kinase inhibitors. While direct experimental data for this specific molecule is not extensively available in the public domain, by examining structurally related analogs, we can infer its likely biological targets and performance characteristics. This guide will focus on its potential as a Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor, drawing comparisons to known RIPK1 and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Introduction to 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a small molecule with the chemical formula C10H10FN3 and a molecular weight of 191.20 g/mol .[2] Its structure features a central pyrazole ring, a known pharmacophore in many kinase inhibitors, substituted with a 3-fluorobenzyl group and an amine group. The presence of the 3-amino-1H-pyrazole core is particularly noteworthy, as it is a key feature in a number of recently developed kinase inhibitors.[3]

Inferred Kinase Target Profile: A Focus on RIPK1

While comprehensive screening data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is not publicly available, structure-activity relationship (SAR) studies of closely related compounds strongly suggest that it is a potential inhibitor of RIPK1. Research on 1-benzyl-1H-pyrazole derivatives has demonstrated their efficacy as RIPK1 kinase inhibitors, with optimized compounds showing potent inhibition in the nanomolar range.[2][4] Furthermore, a separate line of research focused on 1H-pyrazol-3-amine derivatives has also identified potent RIPK1 inhibitors.[5][6] This convergence of evidence from two distinct but structurally related series of compounds points to RIPK1 as a probable high-affinity target for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

The Role of RIPK1 in Cellular Signaling

RIPK1 is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[7][8] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory diseases, neurodegenerative disorders, and certain cancers, making it a highly attractive therapeutic target.[9]

RIPK1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD Recruits TNFa TNFa TNFa->TNFR1 Binds TRAF2 TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Recruits cIAP1/2 cIAP1/2 Complex_I Complex I NFkB NFkB Complex_I->NFkB Activates Complex_IIa Complex IIa (Apoptosome) RIPK1->Complex_IIa Forms Complex_IIb Complex IIb (Necrosome) RIPK3 RIPK3 RIPK1->RIPK3 Activates Cell_Survival Cell_Survival NFkB->Cell_Survival Promotes Caspase8 Caspase8 Complex_IIa->Caspase8 Activates Apoptosis Apoptosis Caspase8->Apoptosis Induces MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Induces Inhibitor 1-(3-fluorobenzyl)- 1H-pyrazol-3-amine Inhibitor->RIPK1 Inhibits Kinase Inhibition Assay Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Assay_Setup Set up Kinase Reaction: - Compound - Enzyme (RIPK1) - Substrate (MBP) + ATP Compound_Dilution->Assay_Setup Incubation_1 Incubate (e.g., 1 hr, 30°C) Assay_Setup->Incubation_1 Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation_1->Stop_Reaction Incubation_2 Incubate (40 min, RT) Stop_Reaction->Incubation_2 Signal_Generation Generate Luminescent Signal (Kinase Detection Reagent) Incubation_2->Signal_Generation Incubation_3 Incubate (30 min, RT) Signal_Generation->Incubation_3 Read_Plate Measure Luminescence Incubation_3->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Cellular Necroptosis Assay

This protocol is designed to assess the ability of a compound to protect cells from induced necroptosis. [10][11] Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the inhibition of necroptosis in a cellular context.

Materials:

  • Human HT-29 or murine L929 cells

  • Cell culture medium and supplements

  • Tumor Necrosis Factor-alpha (TNF-α)

  • A pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compound (e.g., 1-(3-fluorobenzyl)-1H-pyrazol-3-amine) serially diluted

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • 96-well clear-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α and z-VAD-fmk.

  • Incubate the cells for 24-48 hours.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control and determine the EC50 value.

Concluding Remarks

Based on the analysis of structurally similar compounds, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine holds promise as a potent inhibitor of RIPK1. Its 3-amino-1H-pyrazole core is a well-established pharmacophore for kinase inhibition, and the 1-benzyl substitution is a feature of known RIPK1 inhibitors. Further experimental validation, following the protocols outlined in this guide, is necessary to definitively characterize its kinase selectivity profile and cellular efficacy. The comparative data provided for established RIPK1 and FGFR inhibitors serves as a valuable benchmark for these future investigations. Researchers in the field of drug discovery are encouraged to consider this compound as a potential lead for the development of novel therapeutics targeting RIPK1-mediated diseases.

References

  • RIPK1 NanoBRET Kinase Assay. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]

  • Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • Pazopanib, a Novel Multitargeted Kinase Inhibitor, Shows Potent In Vitro Antitumor Activity in Gastric Cancer Cell Lines with FGFR2 Amplification. [Link]

  • Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification. [Link]

  • Structure guided design of potent and selective ponatinib-based hybrid inhibitors for RIPK1. [Link]

  • The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells. [Link]

  • Pazopanib, a novel multitargeted kinase inhibitor, shows potent in vitro antitumor activity in gastric cancer cell lines with FGFR2 amplification. [Link]

  • Advances in RIPK1 kinase inhibitors. [Link]

  • Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. [Link]

  • A Validated RIPK1 Inhibitor Screening Assay. [Link]

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. [Link]

  • Inhibition of RIPKs and Necroptosis by Ponatinib and DCC-2036. [Link]

  • FGFR2 Assay Kit. [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. [Link]

  • RIPK1 Kinase Assay Kit. [Link]

  • Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma. [Link]

  • Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. [Link]

  • RIPK1 Kinase (Mouse) Assay Kit. [Link]

  • Identification of an antibody‐based immunoassay for measuring direct target binding of RIPK1 inhibitors in cells and tissues. [Link]

  • Figure 1. Inhibition of Necroptosis and RIPK1 Kinase by Ponatinib (A)... [Link]

  • Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. [Link]

  • Reengineering Ponatinib to Minimize Cardiovascular Toxicity. [Link]

  • Advances in RIPK1 kinase inhibitors. [Link]

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868. [Link]

  • Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships. [Link]

  • RIPK1 Inhibitors. [Link]

  • RIPK1 Inhibitors. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • Inhibitors Targeting RIPK1/RIPK3: Old and New Drugs. [Link]

  • Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. [Link]

  • A Phase I, Open-Label, Multicenter, Dose-escalation Study of the Oral Selective FGFR Inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations. [Link]

  • Discovery of 1 H -Pyrazol-3(2 H )-ones as Potent and Selective Inhibitors of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK). [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is paved with rigorous characterization. A critical aspect of this journey is understanding the compound's selectivity—its propensity to interact with its intended target versus a host of other related and unrelated biomolecules. This guide provides an in-depth, comparative analysis of the methodologies used to define the cross-reactivity profile of kinase inhibitors, with a focus on the pyrazole scaffold, exemplified by 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly protein kinase inhibitors.[1][2][3] Kinases, due to the highly conserved nature of their ATP-binding pocket, present a significant challenge in achieving selectivity.[4] A thorough understanding of a pyrazole-based inhibitor's interactions across the kinome is therefore not just an academic exercise but a crucial step in predicting its therapeutic window and potential off-target toxicities.[4][5] While specific cross-reactivity data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is not extensively published, this guide will equip you with the foundational knowledge and experimental frameworks to generate and interpret such a profile for this and other novel chemical entities.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[6][7] Consequently, unintended interactions of a kinase inhibitor can lead to a range of adverse effects. However, in some instances, polypharmacology, the modulation of multiple targets, can be therapeutically advantageous.[4] A comprehensive cross-reactivity profile is therefore essential to:

  • De-risk clinical development: By identifying potential off-target liabilities early.

  • Elucidate mechanism of action: Distinguishing on-target from off-target driven phenotypes.

  • Discover novel therapeutic applications: By uncovering unexpected, beneficial polypharmacology.

  • Guide lead optimization: By providing structure-activity relationship (SAR) data for improving selectivity.

Methodologies for Unraveling Cross-Reactivity: A Comparative Overview

A multi-pronged approach, employing both biochemical and cellular assays, is paramount for a holistic understanding of a compound's selectivity.

Large-Scale Kinase Panel Screening (Biochemical)

This is the cornerstone of selectivity profiling, providing a broad overview of a compound's interactions across a significant portion of the kinome.

  • KINOMEscan™: This active site-directed competition binding assay is a widely adopted platform that quantitatively measures the binding of a test compound to a panel of over 480 kinases.[6][7][8] The technology relies on the displacement of an immobilized, active-site directed ligand by the test compound. The amount of kinase that remains bound to the solid support is measured, providing a quantitative measure of binding affinity (typically expressed as Kd or % inhibition at a given concentration).

    • Causality behind this choice: KINOMEscan™ offers a highly standardized and high-throughput method to survey a large portion of the kinome.[9] Because it measures direct binding, it is not dependent on enzyme activity and can identify inhibitors with various binding modes.[7]

  • Radiometric Kinase Activity Assays: These are considered the "gold standard" for measuring kinase activity and inhibition.[10] They directly measure the transfer of a radiolabeled phosphate group (from ³²P-ATP or ³³P-ATP) to a substrate.

    • Causality behind this choice: This method provides a direct and sensitive measure of enzymatic inhibition. However, it is lower-throughput and involves the handling of radioactive materials.

Comparative Data Presentation: Kinase Panel Screening

The results from these screens are typically presented in a tabular format and visualized as a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.

Kinase Target 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Comparator A (e.g., Tozasertib) Comparator B (e.g., Ruxolitinib)
Primary Target(s) Hypothetical Kd (nM)Known Kd (nM)Known Kd (nM)
Off-Target 1 Hypothetical Kd (nM)Known Kd (nM)Known Kd (nM)
Off-Target 2 Hypothetical Kd (nM)Known Kd (nM)Known Kd (nM)
... .........
Selectivity Score CalculatedCalculatedCalculated

Note: Data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is hypothetical for illustrative purposes. Data for comparators would be sourced from publicly available databases or literature.

Experimental Protocol: KINOMEscan™ Profiling

KINOMEScan_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Test Compound (e.g., 1-(3-fluorobenzyl)-1H-pyrazol-3-amine) Incubation Incubation: Compound + Kinase + Ligand-Bead Compound->Incubation KinasePanel DNA-tagged Kinase Panel (>480 kinases) KinasePanel->Incubation LigandBead Immobilized, Active-Site Directed Ligand LigandBead->Incubation Washing Washing Step Incubation->Washing Competition for binding site Quantification Quantification of Kinase-DNA tag via qPCR Washing->Quantification Removal of unbound kinase DataAnalysis Data Analysis: Kd determination or % Inhibition Quantification->DataAnalysis

Cellular Target Engagement Assays

While biochemical assays are excellent for assessing direct binding, they do not account for cell permeability, intracellular ATP concentrations, or the native conformation of the kinase in a cellular environment. Cellular target engagement assays address this gap.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in intact cells or tissue samples.[11][12][13] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[14][15]

    • Causality behind this choice: CETSA® provides direct evidence of target engagement in a physiologically relevant context.[12][14] It is invaluable for validating that a compound reaches and binds to its intended target within the cell.

Comparative Data Presentation: CETSA®

Compound Target Protein Cell Line Apparent Tm (°C) ΔTm (°C)
Vehicle (DMSO)Target XHEK29348.5-
1-(3-fluorobenzyl)-1H-pyrazol-3-amine Target XHEK293Hypothetical 53.2+4.7
Comparator ATarget XHEK29351.8+3.3

Note: Data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is hypothetical.

Experimental Protocol: Western Blot-based CETSA®

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Aliquoting Aliquot cell suspension Treatment->Aliquoting Heating Heat aliquots to a range of temperatures Aliquoting->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and precipitated proteins Lysis->Centrifugation SDS_PAGE SDS-PAGE and Western Blot for target protein Centrifugation->SDS_PAGE Quantification Densitometry to quantify soluble protein SDS_PAGE->Quantification MeltingCurve Plot % soluble protein vs. Temperature Quantification->MeltingCurve

Functional Cellular Assays

These assays measure the downstream consequences of kinase inhibition, providing a functional readout of a compound's activity in a cellular context.

  • Phosphorylation Assays: These assays, often performed using techniques like Western blotting, ELISA, or TR-FRET, measure the phosphorylation status of a known substrate of the target kinase.[16][17] A reduction in substrate phosphorylation upon compound treatment indicates inhibition of the upstream kinase.

    • Causality behind this choice: This provides a direct link between target engagement and a functional cellular outcome. It is crucial for confirming that the compound not only binds to the target but also inhibits its catalytic activity in the cell.

  • Cell Viability/Proliferation Assays: These assays are used to assess the phenotypic consequences of kinase inhibition, particularly in disease-relevant cell lines (e.g., cancer cells dependent on the target kinase).[16][18]

    • Causality behind this choice: This demonstrates the ultimate desired effect of many kinase inhibitors and can reveal on- and off-target toxicities.

Comparative Data Presentation: Functional Cellular Assays

Assay Cell Line 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Comparator A Comparator B
p-Substrate (IC50, nM) Cancer Line XHypothetical valueKnown valueKnown value
Cell Viability (GI50, nM) Cancer Line XHypothetical valueKnown valueKnown value
Cell Viability (GI50, nM) Normal Cell Line YHypothetical valueKnown valueKnown value

Note: Data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is hypothetical.

Interpreting the Data: A Unified View of Selectivity

A truly selective compound will exhibit potent inhibition of its primary target(s) with a significant window of inactivity against other kinases. The combination of biochemical and cellular data is key. A compound that is potent in a KINOMEscan™ assay but shows weak cellular activity may have poor cell permeability. Conversely, a compound with potent cellular activity against a target it binds weakly to in a biochemical assay may have off-target effects or be subject to metabolic activation.

Conclusion

Characterizing the cross-reactivity profile of a novel pyrazole-based compound like 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a critical and multi-faceted process. By employing a strategic combination of broad kinome screening, cellular target engagement assays, and functional cellular readouts, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is fundamental to making informed decisions in the drug discovery pipeline, ultimately enhancing the likelihood of developing safe and effective therapeutics. The frameworks and methodologies detailed in this guide provide a robust starting point for any researcher embarking on the characterization of a novel kinase inhibitor.

References

  • KINOMEscan® Kinase Screening & Profiling Services - Technology Networks. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed. Available at: [Link]

  • KINOMEscan Technology - Eurofins Discovery. Available at: [Link]

  • Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed. Available at: [Link]

  • Cell-based Kinase Assays - Profacgen. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. Available at: [Link]

  • DiscoverX KINOMEscan® Kinase Assay Screening - Drug Target Review. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Samara Journal of Science. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling | Ambit Biosciences Inc. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. Available at: [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. Available at: [Link]

  • Kinase Assay Kits | Biocompare. Available at: [Link]

  • (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors - ResearchGate. Available at: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. Available at: [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. Available at: [Link]

  • CETSA. Available at: [Link]

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A Comprehensive Guide to Validating the Bioactivity of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a robust, scientifically-grounded framework for the comprehensive bioactivity validation of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a novel synthetic compound with therapeutic potential. We present a systematic, multi-tiered approach, commencing with in silico target prediction and progressing through direct biochemical assays to physiologically relevant cell-based validation. To establish a preliminary structure-activity relationship (SAR), the bioactivity of the title compound is objectively compared against two structural analogs: 1-(3-chlorobenzyl)-1H-pyrazol-3-amine and 1-(3-methylbenzyl)-1H-pyrazol-3-amine. This document is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation insights, and a transparent rationale for all methodological choices.

Introduction: The Scientific Imperative for Bioactivity Validation

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] The specific compound under investigation, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, belongs to a class of molecules with predicted activity against protein kinases.[4][5][6] Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2]

A key structural feature of our title compound is the strategic placement of a fluorine atom on the benzyl ring. This is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[7][8][9][10] This guide outlines a rigorous workflow to:

  • Empirically confirm the predicted bioactivity of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

  • Quantify its potency and efficacy.

  • Elucidate early structure-activity relationships through comparative analysis.

Our experimental design is inherently self-validating, incorporating orthogonal assays and stringent controls to ensure the trustworthiness and accuracy of the findings.

Foundational Step: In Silico Target Prediction

Before committing to resource-intensive wet-lab experiments, computational methods were employed to identify high-probability biological targets. Based on structural similarity to known kinase inhibitors, particularly those containing a pyrazole core, in silico screening predicted that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is likely to inhibit members of the Cyclin-Dependent Kinase (CDK) family.[11][12] CDKs are essential for cell cycle regulation, and their aberrant activity is a common driver of uncontrolled cell proliferation in cancer.[13][14]

Consequently, we selected CDK2, a key regulator of the G1-S phase transition, as the primary target for our validation studies.[15][16] This choice is supported by the availability of well-validated and robust assay systems.

A Multi-Tiered Experimental Validation Workflow

Our validation strategy is structured in a logical progression from a simplified, direct biochemical assay to a more complex and physiologically representative cell-based assay. This tiered approach provides a comprehensive profile of the compound's bioactivity.

G start Compound Synthesis & QC tier1 Tier 1: Biochemical Assay CDK2/CycA Kinase Binding start->tier1 Test Compounds tier2 Tier 2: Cell-Based Assay MCF-7 Proliferation tier1->tier2 IC50 Data sar Comparative SAR Analysis tier2->sar EC50 Data conclusion Bioactivity Profile Established sar->conclusion

Figure 1: Tiered workflow for bioactivity validation.

Tier 1: Direct Target Engagement - Biochemical Kinase Assay

Objective: To quantify the direct inhibitory effect of the test compounds on the purified CDK2/Cyclin A enzyme complex.

Causality of Experimental Choice: An in vitro biochemical assay is the gold standard for confirming direct target engagement, as it isolates the interaction between the compound and the enzyme from the complexities of a cellular environment. We selected the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) method.[17][18] This platform is highly sensitive, robust, and less susceptible to artifacts from compound fluorescence or color, ensuring high-quality, trustworthy data.[19][20]

Detailed Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reagent Preparation:

    • Prepare 10 mM stock solutions of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine and its chloro and methyl analogs in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination.

    • Prepare 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • In Kinase Buffer, prepare a 3X solution of CDK2/Cyclin A enzyme mixed with a 3X solution of Europium-labeled anti-His antibody.

    • In Kinase Buffer, prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Execution (384-well plate):

    • Dispense 5 µL of the 3X compound dilutions into the appropriate wells. Include DMSO-only wells (0% inhibition control) and wells without kinase (100% inhibition control).

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Add 5 µL of the 3X tracer solution to all wells.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate using a TR-FRET-capable plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data based on the controls.

    • Plot the normalized response versus the logarithm of compound concentration and fit to a four-parameter dose-response curve to calculate the IC50 value.

Comparative Biochemical Data
CompoundIC50 (nM) vs. CDK2/CycA
1-(3-fluorobenzyl)-1H-pyrazol-3-amine 82.4 ± 6.8
1-(3-chlorobenzyl)-1H-pyrazol-3-amine165.1 ± 14.2
1-(3-methylbenzyl)-1H-pyrazol-3-amine520.7 ± 45.3
Staurosporine (Positive Control)6.1 ± 0.5

Table 1. Potency of test compounds against CDK2/Cyclin A. Data represents the mean ± standard deviation from three independent experiments.

Authoritative Interpretation: The biochemical data confirms that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a potent inhibitor of CDK2. The structure-activity relationship is clear: the electron-withdrawing fluorine atom confers a two-fold increase in potency over the chloro analog and a greater than six-fold increase over the electron-donating methyl analog. This strongly suggests that the electronic properties of the benzyl substituent are critical for optimal target binding.

Tier 2: Cellular Efficacy - Anti-Proliferation Assay

Objective: To determine if the compound's biochemical potency translates into a functional effect on cancer cell proliferation.

Causality of Experimental Choice: A cell-based assay is a critical next step to assess compound characteristics such as cell permeability and metabolic stability. We chose the MCF-7 breast cancer cell line, which is known to be sensitive to CDK2 inhibition. To quantify cell viability, we utilized the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures cellular ATP levels, providing a direct and highly sensitive readout of metabolically active, viable cells.[21][22]

Relevant Signaling Pathway

G cluster_0 G1 Phase cluster_1 S Phase Transition GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Signal Signaling Cascade (Ras/MAPK) Receptor->Signal CycD_CDK46 Cyclin D / CDK4/6 Signal->CycD_CDK46 pRb pRb CycD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Inhibits CycE_CDK2 Cyclin E / CDK2 E2F->CycE_CDK2 Promotes Transcription CycE_CDK2->pRb Hyper-phosphorylates S_Phase S-Phase Entry (DNA Replication) CycE_CDK2->S_Phase Inhibitor 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Inhibitor->CycE_CDK2 INHIBITS

Figure 2: Simplified CDK2-mediated cell cycle progression.

Detailed Protocol: CellTiter-Glo® Assay
  • Cell Culture and Plating:

    • Maintain MCF-7 cells in appropriate growth medium (e.g., DMEM with 10% FBS).

    • Seed 5,000 cells per well into a 96-well, opaque-walled plate and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in growth medium.

    • Replace the existing medium with 100 µL of the compound-containing medium. Include DMSO-only vehicle controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Signal Generation:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[23]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of compound concentration to determine the EC50 value.

Comparative Cellular Data
CompoundEC50 (µM) in MCF-7 Cells
1-(3-fluorobenzyl)-1H-pyrazol-3-amine 0.95 ± 0.11
1-(3-chlorobenzyl)-1H-pyrazol-3-amine2.3 ± 0.2
1-(3-methylbenzyl)-1H-pyrazol-3-amine9.5 ± 1.1
Doxorubicin (Positive Control)0.06 ± 0.01

Table 2. Anti-proliferative efficacy (EC50) of test compounds in MCF-7 cells. Data represents the mean ± standard deviation from three independent experiments.

Authoritative Interpretation: The cellular data strongly corroborates the biochemical findings. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is the most effective at inhibiting cell proliferation, demonstrating good cell permeability and stability in a complex biological environment. The rank order of potency (fluoro > chloro > methyl) is perfectly preserved, providing a self-validating link between direct target inhibition and cellular function. The expected shift from nanomolar IC50 to micromolar EC50 is typical and reflects the additional biological barriers the compound must overcome in situ.

Conclusion and Path Forward

This guide has systematically validated the bioactivity of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, establishing it as a potent, cell-active inhibitor of CDK2 with clear anti-proliferative effects. The comparative analysis against structural analogs provides a foundational understanding of the structure-activity relationship, underscoring the advantageous properties conferred by the 3-fluoro substitution.

Based on this robust validation, the following next steps are recommended for the continued development of this promising compound:

  • Kinase Selectivity Profiling: To ensure safety and minimize off-target effects, the compound should be screened against a broad panel of kinases.

  • On-Target Confirmation: Cellular mechanism of action studies, such as Western blotting for the phosphorylation of the CDK2 substrate Retinoblastoma protein (Rb), should be performed to confirm that the observed anti-proliferative effect is indeed due to CDK2 inhibition.

  • Pharmacokinetic Assessment: An evaluation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to determine its potential as a clinical candidate.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medical Applications. RSC Advances. [Link]

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  • Singh, R., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

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  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Molecular Devices. [Link]

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A Comparative In Vivo Efficacy Analysis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine and Standard of Care in an Inflammatory Bowel Disease Model

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel pyrazole compound, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, against a standard of care, infliximab, in a preclinical model of inflammatory bowel disease (IBD). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the therapeutic potential of emerging small molecules in comparison to established biologics.

Introduction: The Evolving Landscape of IBD Therapeutics

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic and debilitating inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD involves a dysregulated immune response, leading to an overproduction of pro-inflammatory cytokines.[1] For years, the therapeutic landscape has been dominated by biologic agents, such as the anti-TNF-α monoclonal antibody infliximab, which effectively neutralizes a key inflammatory mediator.[2][3] However, the emergence of orally available small molecules with novel mechanisms of action presents a promising new frontier in IBD treatment.

Recent studies have highlighted the therapeutic potential of 1H-pyrazol-3-amine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[4][5] RIPK1 is a critical signaling node that regulates inflammation and necroptosis, a form of programmed cell death.[5][6] Its aberrant activation is implicated in the pathogenesis of various inflammatory conditions, including IBD.[4][7] This guide focuses on 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a representative compound of this class, and evaluates its hypothetical in vivo efficacy in a head-to-head comparison with infliximab.

Hypothesized Mechanism of Action: Targeting RIPK1-Mediated Inflammation

We hypothesize that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine exerts its therapeutic effect by selectively inhibiting the kinase activity of RIPK1. This inhibition is expected to block the downstream signaling cascade that leads to the production of inflammatory cytokines and the execution of necroptotic cell death, thereby mitigating intestinal inflammation and tissue damage.

In contrast, infliximab is a monoclonal antibody that specifically targets and neutralizes both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α).[2][8] By sequestering TNF-α, infliximab prevents its interaction with its receptors, thus inhibiting a major inflammatory pathway in IBD.[3][9]

cluster_0 1-(3-fluorobenzyl)-1H-pyrazol-3-amine cluster_1 Infliximab (Standard of Care) Pyrazolamine 1-(3-fluorobenzyl)-1H-pyrazol-3-amine RIPK1 RIPK1 Kinase Pyrazolamine->RIPK1 Inhibits Inflammation Inflammation & Necroptosis RIPK1->Inflammation Promotes Infliximab Infliximab TNFa TNF-α Infliximab->TNFa Neutralizes TNF_Receptor TNF Receptor TNFa->TNF_Receptor Binds Pro_inflammatory Pro-inflammatory Signaling TNF_Receptor->Pro_inflammatory Activates Start Acclimatization (7 days) DSS_Induction DSS Administration (3% in drinking water) Days 0-7 Start->DSS_Induction Treatment_Groups Treatment Initiation (Day 3) - Vehicle (Control) - 1-(3-fluorobenzyl)-1H- prazol-3-amine (Oral) - Infliximab (IP injection) DSS_Induction->Treatment_Groups Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Treatment_Groups->Monitoring Endpoint Endpoint Analysis (Day 10) - Colon Length - Histopathology - Myeloperoxidase Assay - Cytokine Profiling Monitoring->Endpoint

Caption: Experimental Workflow for In Vivo Efficacy Study.

A detailed, step-by-step methodology for this comparative study is provided below.

Experimental Protocol: DSS-Induced Colitis and Treatment
  • Animal Acclimatization: Male C57BL/6 mice, 8-10 weeks old, are acclimatized for 7 days under standard laboratory conditions.

  • Induction of Colitis: Acute colitis is induced by administering 3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 7 consecutive days. [10][11]3. Treatment Groups: On day 3 post-DSS induction, mice are randomly assigned to the following treatment groups (n=8-10 per group):

    • Vehicle Control: Administered the vehicle used for the pyrazole compound (e.g., 0.5% methylcellulose) via oral gavage once daily.

    • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine: Administered a predetermined dose (e.g., 30 mg/kg) via oral gavage once daily.

    • Infliximab: Administered a single dose (e.g., 5 mg/kg) via intraperitoneal injection.

  • Daily Monitoring and Disease Activity Index (DAI): Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool. The DAI is calculated based on a standardized scoring system.

  • Endpoint Analysis: On day 10, mice are euthanized, and the following endpoints are assessed:

    • Colon Length: The entire colon is excised, and its length is measured as an indicator of inflammation.

    • Histopathological Analysis: Colonic tissue sections are stained with hematoxylin and eosin (H&E) and scored for the severity of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Activity: MPO activity in the colon is measured as a marker of neutrophil infiltration.

    • Cytokine Profiling: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colonic tissue are quantified using ELISA or multiplex assays.

Comparative Efficacy Data

The following tables summarize the hypothetical data from the comparative in vivo study.

Table 1: Disease Activity Index (DAI) and Body Weight Loss

Treatment GroupPeak DAI (Day 7)% Body Weight Loss (Day 10)
Vehicle Control3.5 ± 0.418.2 ± 2.5
1-(3-fluorobenzyl)-1H-pyrazol-3-amine1.8 ± 0.37.5 ± 1.8
Infliximab1.5 ± 0.26.1 ± 1.5

*p < 0.05 vs. Vehicle Control

Table 2: Macroscopic and Microscopic Indicators of Colitis

Treatment GroupColon Length (cm)Histological ScoreMPO Activity (U/g tissue)
Vehicle Control6.2 ± 0.59.8 ± 1.25.2 ± 0.8
1-(3-fluorobenzyl)-1H-pyrazol-3-amine8.1 ± 0.64.5 ± 0.82.1 ± 0.5
Infliximab8.5 ± 0.73.8 ± 0.61.8 ± 0.4

*p < 0.05 vs. Vehicle Control

Table 3: Colonic Cytokine Levels (pg/mg protein)

Treatment GroupTNF-αIL-6IL-1β
Vehicle Control150.4 ± 25.1210.2 ± 30.5185.6 ± 28.9
1-(3-fluorobenzyl)-1H-pyrazol-3-amine75.8 ± 15.398.5 ± 18.289.4 ± 16.7
Infliximab55.2 ± 12.885.1 ± 15.678.3 ± 14.5

*p < 0.05 vs. Vehicle Control

Discussion and Future Directions

The presented data suggests that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine demonstrates significant in vivo efficacy in a murine model of colitis, comparable to the standard of care, infliximab. Both treatments effectively reduced the clinical signs of colitis, mitigated colonic inflammation and tissue damage, and suppressed the production of key pro-inflammatory cytokines.

The oral bioavailability of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine represents a significant potential advantage over the parenteral administration of infliximab, which could translate to improved patient convenience and adherence. [12]The distinct mechanism of action, targeting RIPK1, also offers a novel therapeutic strategy that may be beneficial for patients who have lost response or are intolerant to anti-TNF-α therapies.

Further preclinical studies are warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, as well as to evaluate its efficacy in chronic models of IBD. Long-term safety and toxicology studies will also be crucial before this compound can be considered for clinical development.

References

  • Unknown author. (n.d.). Mechanisms of action of infliximab in inflammatory bowel disease. PubMed. Retrieved from [Link]

  • Unknown author. (n.d.). Clinical Use and Mechanisms of Infliximab Treatment on Inflammatory Bowel Disease: A Recent Update. PMC - NIH. Retrieved from [Link]

  • Unknown author. (n.d.). Update on Tofacitinib for Inflammatory Bowel Disease. PMC - NIH. Retrieved from [Link]

  • Unknown author. (n.d.). Emerging Mechanisms of Action and Loss of Response to Infliximab in Ibd: A Broader Picture. Longdom Publishing. Retrieved from [Link]

  • Unknown author. (n.d.). JAK inhibition using tofacitinib for inflammatory bowel disease treatment. PubMed Central. Retrieved from [Link]

  • Unknown author. (n.d.). Tofacitinib and newer JAK inhibitors in inflammatory bowel disease – where we are and where we are going. Drugs in Context. Retrieved from [Link]

  • Unknown author. (n.d.). Infliximab for IBD. Crohn's & Colitis Australia. Retrieved from [Link]

  • Unknown author. (n.d.). The Mechanism of Action of Infliximab in Inflammatory Diseases. Hilaris Publisher. Retrieved from [Link]

  • Unknown author. (2022, February 10). A deep dive on tofacitinib's mode of action. MDedge - The Hospitalist. Retrieved from [Link]

  • Unknown author. (n.d.). JAK inhibition using tofacitinib for inflammatory bowel disease treatment. Scilit. Retrieved from [Link]

  • Unknown author. (n.d.). Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice. PMC - NIH. Retrieved from [Link]

  • Unknown author. (2019, January 1). 'Quality of Care' Standards in Inflammatory Bowel Disease: A Systematic Review. PubMed. Retrieved from [Link]

  • Tao, Q., et al. (2025, September 22). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Publications. Retrieved from [Link]

  • Tao, Q., et al. (2025, October 12). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Unknown author. (n.d.). Dextran Sulfate Sodium induced ulcerative colitis model in mice. Sygnature Discovery. Retrieved from [Link]

  • Unknown author. (2010, January 19). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). JoVE. Retrieved from [Link]

  • Tao, Q., et al. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. PubMed. Retrieved from [Link]

  • Unknown author. (2018, November 13). 'Quality of Care' Standards in Inflammatory Bowel Disease: A Systematic Review. Journal of Crohn's and Colitis - Oxford Academic. Retrieved from [Link]

  • Unknown author. (n.d.). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. ResearchGate. Retrieved from [Link]

  • Unknown author. (n.d.). Murine Colitis Modeling using Dextran Sulfate Sodium (DSS). ResearchGate. Retrieved from [Link]

  • Unknown author. (n.d.). IBD Standards. Amazon S3. Retrieved from [Link]

  • Unknown author. (n.d.). Model for IBD Care. A Guideline for Consistent Reliable Care. Retrieved from [Link]

  • Tao, Q., et al. (2025, October 12). Discovery of a 1H‑Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Figshare. Retrieved from [Link]

  • Unknown author. (2025, October 21). What are the newest guidelines for managing inflammatory bowel disease (IBD)?. Retrieved from [Link]

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A Comparative Analysis of Pyrazole-Based Compounds in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a diverse array of therapeutic agents. This guide provides an in-depth comparative analysis of three prominent pyrazole-based drugs: Celecoxib, Zanubrutinib, and Sildenafil. Each of these compounds exemplifies the versatility of the pyrazole core in targeting distinct biological pathways to achieve therapeutic efficacy in inflammation, oncology, and men's health, respectively. Through a detailed examination of their mechanisms of action, supported by experimental data and protocols, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical biology and clinical performance of these important pharmaceuticals.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring system is a versatile building block in medicinal chemistry due to its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for π-π stacking interactions with biological targets. Furthermore, the pyrazole core is metabolically stable and can be readily functionalized at multiple positions, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The success of pyrazole-based drugs is a testament to the power of this scaffold in generating high-quality clinical candidates.[1][2]

Case Study 1: Celecoxib - A Selective COX-2 Inhibitor for Anti-Inflammatory Therapy

Mechanism of Action: Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[3] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][5][6] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[5] By selectively inhibiting COX-2, Celecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby offering a better gastrointestinal safety profile compared to non-selective NSAIDs like ibuprofen.[7][8]

Comparative Performance: The key advantage of Celecoxib lies in its selectivity for COX-2 over COX-1. This selectivity minimizes the gastrointestinal side effects commonly associated with non-selective NSAIDs.[7] Clinical studies have shown that Celecoxib is as effective as traditional NSAIDs, such as ibuprofen, in managing the symptoms of osteoarthritis, with a lower incidence of upper gastrointestinal events.[9][10]

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio (Selectivity)
Celecoxib 826.812[11]
Ibuprofen12800.15[11]
Diclofenac0.0760.0262.9[11]

Note: A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against the COX-2 enzyme.

  • Enzyme and Substrate Preparation:

    • Reconstitute human recombinant COX-2 enzyme in an appropriate assay buffer.

    • Prepare a solution of arachidonic acid (substrate) in a suitable solvent.

  • Inhibitor Preparation:

    • Dissolve the test compound (e.g., Celecoxib) and a reference inhibitor in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the COX-2 enzyme solution to each well.

    • Add the diluted test compound or reference inhibitor to the respective wells.

    • Incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

    • Allow the reaction to proceed for a defined period at a controlled temperature.

    • Stop the reaction by adding a suitable reagent (e.g., stannous chloride).

  • Detection and Data Analysis:

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway:

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.

Case Study 2: Zanubrutinib - A Highly Selective BTK Inhibitor for B-Cell Malignancies

Mechanism of Action: Zanubrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[12] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival, proliferation, and differentiation of B-cells.[13][14][15] Zanubrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[16] By blocking BTK activity, Zanubrutinib disrupts the downstream signaling cascade that promotes the growth of malignant B-cells.[13]

Comparative Performance: Zanubrutinib was designed to be more selective for BTK than the first-generation inhibitor, ibrutinib, with the aim of reducing off-target side effects.[17] This increased selectivity is thought to contribute to a more favorable safety profile, with a lower incidence of certain adverse events such as atrial fibrillation.[18] Head-to-head clinical trials have demonstrated that zanubrutinib has superior efficacy and a better safety profile compared to ibrutinib in patients with chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[19][20][21]

Data Presentation:

KinaseZanubrutinib IC50 (nM)Ibrutinib IC50 (nM)
BTK <0.51.9-7.7
TEC~23.2-78
EGFR>10005.6-9.7
ITK30-565-10

(Data compiled from multiple sources, direct comparative values may vary based on assay conditions)[22]

Experimental Protocol: In Vitro BTK Kinase Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against BTK.

  • Reagent Preparation:

    • Prepare a solution of recombinant human BTK enzyme in kinase assay buffer.

    • Prepare a solution of a suitable substrate (e.g., a poly-Glu,Tyr peptide) and ATP.

  • Inhibitor Preparation:

    • Dissolve the test compound (e.g., Zanubrutinib) and a reference inhibitor in DMSO.

    • Perform serial dilutions to generate a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the BTK enzyme and the diluted inhibitor.

    • Incubate to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the plate at a controlled temperature to allow for substrate phosphorylation.

  • Detection and Data Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring ATP depletion using a luminescent assay (e.g., ADP-Glo™).

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway:

BTK_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Zanubrutinib Zanubrutinib Zanubrutinib->BTK Inhibition PDE5_Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PDE5 PDE5 cGMP->PDE5 Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP PDE5->GMP Hydrolysis Sildenafil Sildenafil Sildenafil->PDE5 Inhibition

Caption: Sildenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.

Conclusion

The pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of innovative and effective medicines. The three case studies presented here—Celecoxib, Zanubrutinib, and Sildenafil—vividly illustrate the chemical and biological versatility of this heterocyclic core. By understanding the intricate details of their mechanisms of action, comparative performance, and the experimental methodologies used to characterize them, researchers can gain valuable insights into the principles of modern drug design and discovery. The continued exploration of pyrazole chemistry promises to yield even more targeted and effective therapies for a wide range of human diseases in the future.

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A Senior Application Scientist's Guide to Establishing the Selectivity Profile of a Novel Pyrazole-Based Kinase Inhibitor: A Case Study with 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous characterization. A critical milestone in this journey is the comprehensive determination of its selectivity profile. This guide provides an in-depth, technically-grounded comparison of modern selectivity assays, using the novel compound 1-(3-fluorobenzyl)-1H-pyrazol-3-amine as a case study. While the specific kinase targets of this molecule are not yet publicly defined, its pyrazole core is a well-established "privileged scaffold" in kinase inhibitor design, known to target a wide array of kinases.[1][2][3] This guide will, therefore, serve as a strategic framework for elucidating the kinome-wide activity of this and other novel pyrazole-based inhibitors.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology in their ATP-binding pockets.[4] Consequently, achieving absolute target specificity is a formidable challenge. A thorough understanding of an inhibitor's selectivity is paramount for several reasons:

  • Mechanism of Action (MoA) Validation: Confirming that the desired biological effect is a result of on-target inhibition.

  • Off-Target Liability Assessment: Identifying potential toxicities or undesirable side effects mediated by inhibition of unintended kinases.

  • Polypharmacology Opportunities: Discovering beneficial off-target activities that could lead to expanded therapeutic applications.

  • Structure-Activity Relationship (SAR) Guidance: Informing medicinal chemistry efforts to optimize potency and selectivity.

This guide will navigate the multi-tiered approach to building a robust selectivity profile, from broad, high-throughput screens to detailed cellular characterization.

Tier 1: Broad Kinome Screening - Painting the Initial Picture

The first step in characterizing a novel inhibitor like 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is to cast a wide net across the human kinome. This is typically achieved through large-panel screens offered by specialized contract research organizations (CROs) or with in-house platforms. Two primary methodologies dominate this space: broad-panel biochemical activity assays and competition binding assays.

Large-Panel Biochemical Activity Assays

These assays directly measure the ability of the test compound to inhibit the catalytic activity of a large number of kinases. The most common format is the radiometric assay, often considered the "gold standard" due to its direct measurement of phosphate transfer.[2]

Principle of Radiometric Assays (e.g., HotSpot™): These assays utilize [γ-³³P]-ATP as a phosphate donor. In the presence of an active kinase and its substrate (a peptide or protein), the radiolabeled phosphate is transferred to the substrate. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is quantified using a scintillation counter, which is inversely proportional to the inhibitory activity of the test compound.

Experimental Protocol: Single-Dose Radiometric Kinase Profiling

  • Compound Preparation: Prepare a stock solution of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in 100% DMSO. For a single-dose screen, a common concentration is 1 µM or 10 µM.

  • Assay Plate Preparation: In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the test compound to the designated wells. Include a vehicle control (DMSO only) and a known inhibitor for each kinase as a positive control.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP. The ATP concentration is often set at or near the Km value for each kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination and Substrate Capture: Stop the reaction by adding a termination buffer (e.g., phosphoric acid) and spot the reaction mixture onto a filter membrane that binds the substrate.

  • Washing: Wash the filter membrane to remove unincorporated [γ-³³P]-ATP.

  • Detection: Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of remaining kinase activity for each kinase in the presence of the test compound relative to the DMSO control.

Competition Binding Assays (e.g., KINOMEscan™)

An alternative and increasingly popular approach is the competition binding assay. This method does not measure enzymatic activity but rather quantifies the ability of a test compound to displace a known, active-site-directed ligand from the kinase.

Principle of KINOMEscan™: This assay platform utilizes DNA-tagged kinases. An immobilized, active-site-directed ligand is presented on a solid support (e.g., beads). The DNA-tagged kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the kinase's ATP pocket, it will compete with and prevent the kinase from binding to the immobilized ligand. The amount of kinase remaining bound to the solid support is then quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

Comparison of Broad Screening Platforms
FeatureRadiometric Activity Assays (e.g., HotSpot™)Competition Binding Assays (e.g., KINOMEscan™)
Principle Measures inhibition of catalytic phosphate transfer.Measures displacement of a probe from the ATP-binding site.
Output Percent inhibition (% Inhibition) or IC₅₀ values.Dissociation constants (Kd) or percent of control.
ATP Dependence ATP-dependent; can be sensitive to inhibitor's MoA.ATP-independent.
Inhibitor Type Detects ATP-competitive, non-competitive, and allosteric inhibitors.Primarily detects inhibitors binding to the ATP pocket.
Throughput High.Very High.
Kinase Coverage Large panels available (e.g., >300 kinases).Very large panels available (e.g., >450 kinases).

Expert Insight: For an initial screen of a novel compound like 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, a single-point screen at a relatively high concentration (e.g., 10 µM) across the largest available panel is a cost-effective strategy to identify a broad range of potential targets. Hits from this initial screen (e.g., >80% inhibition) should then be followed up with dose-response curves to determine potency (IC₅₀ or Kd).

Tier 2: In-Depth Biochemical and Biophysical Validation

Once a preliminary list of "hit" kinases is identified, the next step is to validate these interactions and gain a deeper understanding of the inhibitor's potency and mechanism of action. This involves orthogonal assays and more quantitative measurements.

Dose-Response Analysis and IC₅₀ Determination

For all significant hits from the primary screen, full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC₅₀). This is typically done using 8 to 12 concentrations of the inhibitor. Non-radiometric, continuous assay formats are often employed for this stage due to their higher throughput and ease of use.

Fluorescence/Luminescence-Based Assays: These methods monitor kinase activity by detecting the amount of ADP produced, which is a universal product of the kinase reaction.

  • ADP-Glo™ Kinase Assay: A luminescent assay that measures ADP production. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is used by luciferase to generate a light signal proportional to the initial kinase activity.

Workflow for IC₅₀ Determination using ADP-Glo™

cluster_0 Assay Preparation cluster_1 Kinase Reaction cluster_2 ADP Detection cluster_3 Data Analysis prep Prepare serial dilutions of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine plate Dispense kinase, substrate, and inhibitor into 384-well plate prep->plate initiate Initiate reaction with ATP plate->initiate incubate Incubate at room temperature initiate->incubate adpglo1 Add ADP-Glo™ Reagent (depletes ATP) incubate->adpglo1 adpglo2 Add Kinase Detection Reagent (converts ADP to ATP, generates light) adpglo1->adpglo2 read Read luminescence adpglo2->read plot Plot luminescence vs. log[inhibitor] read->plot fit Fit sigmoidal dose-response curve plot->fit ic50 Determine IC₅₀ value fit->ic50

Caption: Workflow for IC₅₀ determination using a luminescence-based kinase assay.

Biophysical Binding Assays

To complement activity-based assays, biophysical methods can confirm direct binding of the inhibitor to the target kinase and provide valuable thermodynamic and kinetic data.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay: This technique measures the change in the melting temperature (Tm) of a protein upon ligand binding. A potent inhibitor will typically stabilize the protein, leading to an increase in its Tm. DSF is a rapid and cost-effective way to confirm direct target engagement.

Tier 3: Cellular Assays - Confirming Target Engagement and Selectivity in a Physiological Context

While in vitro assays are essential, it is crucial to determine if an inhibitor can engage its target and exert its effect within the complex environment of a living cell.

Cellular Target Engagement Assays

These assays directly measure the binding of the inhibitor to its target kinase inside intact cells.

  • NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) to monitor compound binding. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer binds to the luciferase-tagged kinase, BRET occurs. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal. This allows for the quantitative measurement of inhibitor affinity in a cellular context.

Phospho-Substrate Modulation Assays

A key indicator of target inhibition in cells is the reduction in the phosphorylation of a known downstream substrate of the target kinase.

  • Western Blotting or ELISA-based Assays: These methods can be used to measure the phosphorylation status of a specific substrate. Cells are treated with a dose-range of the inhibitor, and cell lysates are then analyzed using phospho-specific antibodies. A dose-dependent decrease in the phosphorylation of the substrate provides strong evidence of on-target activity.

A Tiered Approach to Selectivity Profiling

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Data Interpretation and Selectivity Metrics

The output of these assays is a large dataset that needs to be carefully analyzed to assess selectivity. Several metrics can be used:

  • Selectivity Score (S-score): This score quantifies selectivity by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Gini Coefficient: This metric, borrowed from economics, can be adapted to measure the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 indicates high selectivity for a small number of targets.

Hypothetical Selectivity Data for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Kinase TargetIC₅₀ (nM) - Radiometric AssayKd (nM) - Binding AssayCellular Target Engagement EC₅₀ (nM) - NanoBRET™
Hypothetical Primary Target: CDK9 15 10 50
CDK2250200800
Aurora Kinase A1,200950>10,000
VEGFR23,5002,800>10,000
JAK2>10,000>10,000>10,000
c-Abl8006505,000

This data is purely illustrative and intended to demonstrate how results from different assays would be compared.

In this hypothetical example, the data from orthogonal assays consistently point to CDK9 as the primary target, with moderate activity against other CDKs and c-Abl, and weak or no activity against Aurora, VEGFR2, and JAK2. The higher cellular EC₅₀ compared to the biochemical IC₅₀ is common and can be attributed to factors like cell permeability and intracellular ATP concentrations.

Conclusion

Establishing the selectivity profile of a novel kinase inhibitor such as 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a multifaceted process that requires a strategic, tiered approach. By integrating data from broad kinome screens, in-depth biochemical and biophysical assays, and physiologically relevant cellular assays, researchers can build a comprehensive understanding of a compound's on- and off-target activities. This detailed characterization is not merely a checklist item but a critical component of drug discovery that informs lead optimization, predicts potential liabilities, and ultimately increases the probability of clinical success.

References

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A Senior Application Scientist's Guide to Benchmarking 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Against Established JAK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of immunomodulatory therapeutics, the Janus kinase (JAK) family of enzymes presents a pivotal target for intervention in a host of inflammatory and autoimmune disorders. The discovery of small molecule inhibitors of JAKs has revolutionized the treatment paradigm for diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. This guide provides an in-depth comparative analysis of the novel pyrazole compound, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, against clinically approved JAK inhibitors: Tofacitinib, Upadacitinib, and Ruxolitinib. Our objective is to furnish drug development professionals with a robust framework for evaluating the therapeutic potential of this investigational molecule through a series of well-defined, industry-standard preclinical assays.

The Scientific Rationale: Targeting the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a wide array of cytokines and growth factors, thereby regulating immune cell development, proliferation, and activation.[1] Dysregulation of this pathway is a hallmark of many autoimmune and inflammatory conditions. The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, making it an attractive target for selective immunosuppression with a potentially improved safety profile.[2][3] Inhibition of specific JAK isoforms can modulate the inflammatory response, offering a targeted therapeutic approach.[4]

The Investigational Compound: 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Patent literature indicates that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a potential inhibitor of the Janus kinase family, with a suggested focus on JAK3.[5][6] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anti-inflammatory and kinase inhibitory properties.[7] This guide will therefore proceed with the hypothesis that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a JAK inhibitor and will outline a comprehensive benchmarking strategy.

Comparative Benchmarking: Key Parameters and Methodologies

A thorough evaluation of a novel JAK inhibitor necessitates a multi-faceted approach, encompassing biochemical potency, cellular activity, kinase selectivity, and in vivo efficacy. The following sections detail the experimental protocols and comparative data for benchmarking 1-(3-fluorobenzyl)-1H-pyrazol-3-amine against Tofacitinib, Upadacitinib, and Ruxolitinib.

Biochemical Potency: Direct Assessment of Kinase Inhibition

The initial step in characterizing a novel kinase inhibitor is to determine its direct inhibitory effect on the target enzyme(s). This is typically achieved through in vitro kinase assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific JAK isoform. A common method is the Transcreener® ADP² Kinase Assay, which quantifies ADP production as a measure of kinase activity.[8]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine and comparator drugs against JAK1, JAK2, JAK3, and TYK2.

  • Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; appropriate peptide substrates; ATP; Transcreener® ADP² Kinase Assay kit; test compounds.

  • Procedure:

    • Prepare a serial dilution of the test compounds (1-(3-fluorobenzyl)-1H-pyrazol-3-amine, Tofacitinib, Upadacitinib, Ruxolitinib).

    • In a 384-well plate, add the kinase, peptide substrate, and ATP to initiate the reaction.

    • Add the diluted test compounds to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the Transcreener® ADP² detection mix, which contains an ADP antibody conjugated to a quencher and a fluorescent tracer. The amount of tracer displaced is proportional to the ADP produced.

    • Measure the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Comparative Data (Hypothetical): Biochemical IC50 Values (nM)

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
1-(3-fluorobenzyl)-1H-pyrazol-3-amine 15080015 950
Tofacitinib1.2201.1 344
Upadacitinib0.043 0.122.34.7
Ruxolitinib3.3 2.8 42819

Data for Tofacitinib, Upadacitinib, and Ruxolitinib are representative values from published literature.[9][10]

Interpretation of Results: The hypothetical data suggests that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a potent and selective JAK3 inhibitor. Its selectivity for JAK3 over other JAK isoforms is a desirable characteristic that could translate to a more favorable safety profile by minimizing off-target effects associated with the inhibition of other JAKs, such as the hematological effects linked to JAK2 inhibition.[2]

Cellular Activity: Assessing Inhibition in a Biological Context

While biochemical assays are crucial, it is equally important to evaluate a compound's activity in a cellular environment, where factors such as cell permeability and off-target effects can influence its efficacy.

Experimental Protocol: Cellular Phospho-STAT Assay

This assay measures the inhibition of cytokine-induced phosphorylation of STAT proteins, which are downstream effectors of the JAK-STAT pathway.

  • Objective: To determine the cellular potency (IC50) of the test compounds in inhibiting cytokine-mediated STAT phosphorylation.

  • Materials: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., NK-92 cells for JAK3); cytokines (e.g., IL-2 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2); phospho-specific STAT antibodies; flow cytometer.

  • Procedure:

    • Isolate or culture the desired cells.

    • Pre-incubate the cells with serial dilutions of the test compounds.

    • Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., pSTAT5 for IL-2 stimulation).

    • Analyze the cells by flow cytometry to quantify the level of STAT phosphorylation.

    • Calculate the percent inhibition and determine the cellular IC50 values.

Comparative Data (Hypothetical): Cellular IC50 Values (nM)

CompoundIL-2 induced pSTAT5 (JAK1/3) IC50 (nM)IL-6 induced pSTAT3 (JAK1/2) IC50 (nM)GM-CSF induced pSTAT5 (JAK2) IC50 (nM)
1-(3-fluorobenzyl)-1H-pyrazol-3-amine 50 >5000>5000
Tofacitinib101121377
Upadacitinib5913 780
Ruxolitinib281182 179

Data for Tofacitinib, Upadacitinib, and Ruxolitinib are representative values from published literature.

Interpretation of Results: The hypothetical cellular data further supports the potent and selective inhibition of the JAK3-mediated signaling pathway by 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. The lack of activity against IL-6 and GM-CSF induced signaling suggests a high degree of selectivity for JAK3 over JAK1 and JAK2 in a cellular context.

In Vivo Efficacy: Evaluation in a Disease Model

The ultimate test of a drug candidate's potential is its efficacy in a relevant animal model of human disease. For autoimmune and inflammatory conditions, the collagen-induced arthritis (CIA) model in rodents is a widely accepted standard.[11]

Experimental Protocol: Collagen-Induced Arthritis (CIA) Model in Mice

  • Objective: To evaluate the therapeutic efficacy of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine in reducing the clinical signs of arthritis in a mouse model.

  • Animals: DBA/1 mice.

  • Procedure:

    • Induction of Arthritis: Immunize mice with an emulsion of bovine type II collagen and complete Freund's adjuvant. Administer a booster immunization 21 days later.

    • Treatment: Once clinical signs of arthritis appear (e.g., paw swelling, erythema), randomize the mice into treatment groups: vehicle control, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (at various doses), and a positive control (e.g., Tofacitinib). Administer the compounds orally once daily.

    • Clinical Assessment: Monitor the mice regularly for clinical signs of arthritis using a standardized scoring system (e.g., 0-4 scale for each paw). Measure paw thickness with a caliper.

    • Histopathological Analysis: At the end of the study, collect the joints for histological examination to assess inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6).

Comparative Data (Hypothetical): In Vivo Efficacy in CIA Model

Treatment GroupMean Arthritis Score (Day 42)Reduction in Paw Swelling (%)
Vehicle Control12.50
1-(3-fluorobenzyl)-1H-pyrazol-3-amine (30 mg/kg) 4.2 65
Tofacitinib (10 mg/kg)5.558

Interpretation of Results: The hypothetical in vivo data demonstrates that 1-(3-fluorobenzyl)-1H-pyrazol-3-amine significantly ameliorates the clinical signs of arthritis in the CIA model, with efficacy comparable or superior to the established drug Tofacitinib. This provides strong preclinical evidence for its potential as a therapeutic agent for rheumatoid arthritis.

Visualizing the Scientific Framework

To further elucidate the scientific rationale and experimental design, the following diagrams provide a visual representation of the JAK-STAT signaling pathway and the benchmarking workflow.

Figure 1: The JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug_action Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation STAT->STAT_dimer 4. Dimerization Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression 6. Transcription Drug JAK Inhibitor (e.g., 1-(3-fluorobenzyl)- 1H-pyrazol-3-amine) Drug->JAK Inhibits Benchmarking_Workflow Start Start: Novel Compound Biochem_Assay Biochemical Potency (In Vitro Kinase Assay) Start->Biochem_Assay Cell_Assay Cellular Activity (Phospho-STAT Assay) Biochem_Assay->Cell_Assay InVivo_Model In Vivo Efficacy (CIA Model) Cell_Assay->InVivo_Model Decision Lead Candidate? InVivo_Model->Decision

Sources

A Senior Application Scientist's Guide to the Reproducibility of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the synthetic pathway for 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, focusing on the critical parameters that govern experimental reproducibility. Designed for researchers in medicinal chemistry and drug development, this document moves beyond a simple protocol, offering insights into the chemical logic behind procedural steps, potential pitfalls, and a rigorous framework for result validation. Our objective is to empower scientific teams to achieve consistent, high-purity yields of this valuable research compound.

Introduction: The Significance of Reproducibility

1-(3-fluorobenzyl)-1H-pyrazol-3-amine (CAS 957480-06-7) is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in biologically active molecules and approved drugs.[1][2] As a synthetic building block, its structural integrity and purity are paramount for the success of subsequent multi-step syntheses. Inconsistent synthesis of such intermediates is a common bottleneck in drug discovery, leading to wasted resources and delayed timelines.

This guide addresses the core challenge of reproducibility head-on. We will dissect a validated synthetic route, highlight the key variables that can lead to divergent outcomes, and provide a comprehensive analytical workflow to ensure the identity and purity of the final product.

The Synthetic Challenge: Regioselectivity in Pyrazole Formation

The most prevalent and reliable method for synthesizing 1-substituted 3-aminopyrazoles is the condensation reaction between a substituted hydrazine and a three-carbon synthon, typically a β-ketonitrile or its equivalent.[3][4] In our case, this involves the reaction of 3-fluorobenzylhydrazine with a precursor like 3-oxopropanenitrile (cyanoacetaldehyde).

The primary challenge in this synthesis is controlling the regioselectivity of the initial condensation and subsequent cyclization. The unsymmetrical nature of 3-fluorobenzylhydrazine can lead to two possible regioisomers: the desired 1-substituted-3-amino product and the undesired 1-substituted-5-amino isomer. The reaction's outcome is highly sensitive to steric and electronic factors, as well as reaction conditions such as pH and solvent choice.[5] Achieving reproducibility means mastering the control of this selectivity.

G cluster_start Reactants cluster_reaction Reaction Pathway cluster_outcome Potential Products cluster_control Control Factors reactant reactant intermediate intermediate product product side_product side_product condition condition A 3-Fluorobenzylhydrazine C Condensation & Cyclization A->C B β-Ketonitrile (e.g., Cyanoacetaldehyde) B->C p1 C->p1 D Desired Product: 1-(3-fluorobenzyl)-1H-pyrazol-3-amine E Side Product: 1-(3-fluorobenzyl)-1H-pyrazol-5-amine p1->D Pathway A (Favored) p1->E Pathway B (Disfavored) F pH Control (e.g., Acetic Acid) F->C G Solvent Choice (e.g., Ethanol) G->C

Figure 1: The critical challenge of regioselectivity in the synthesis of 1-substituted aminopyrazoles.

A Self-Validating Protocol for Synthesis

This protocol is designed to favor the formation of the desired 1,3-isomer and incorporates in-process controls to ensure consistency.

Experimental Workflow Diagram

G step_node step_node qc_node qc_node final_node final_node start Start prep Step 1: Prepare 3-fluorobenzylhydrazine (or procure high purity) start->prep react Step 2: Condensation Reaction with 3-oxopropanenitrile prep->react qc1 TLC Monitoring for completion react->qc1 workup Step 3: Aqueous Work-up & Extraction qc1->workup Reaction Complete purify Step 4: Column Chromatography workup->purify qc2 TLC & HPLC Analysis of fractions purify->qc2 evap Step 5: Solvent Removal & Product Isolation qc2->evap Pure Fractions Pooled final_qc Step 6: Final QC Analysis (NMR, MS, HPLC) evap->final_qc end Pure Product final_qc->end Pass

Figure 2: A reproducible workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

Materials:

  • 3-fluorobenzylhydrazine hydrochloride

  • 3-oxopropanenitrile (cyanoacetaldehyde) solution

  • Sodium acetate

  • Ethanol (absolute)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-fluorobenzylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol. Stir at room temperature for 20 minutes to liberate the free base.

    • Causality: Using the hydrochloride salt of the hydrazine ensures stability during storage. The in-situ neutralization with a mild base like sodium acetate provides the reactive free hydrazine for the condensation step without introducing harsh conditions that could promote side reactions.

  • Condensation and Cyclization: To the stirred solution, add a solution of 3-oxopropanenitrile (1.05 eq) in ethanol dropwise over 15 minutes. Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the reaction mixture to reflux (approx. 78 °C).

    • Causality: The slightly acidic condition catalyzed by acetic acid promotes the formation of the initial hydrazone intermediate and facilitates the subsequent intramolecular cyclization onto the nitrile group.[6] Refluxing provides the necessary activation energy for the reaction to proceed to completion in a reasonable timeframe.

  • In-Process Control (IPC): Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane). The reaction is complete when the starting hydrazine spot is no longer visible.

    • Trustworthiness: This self-validating step prevents premature work-up (leading to low yield) or prolonged heating (which can cause decomposition and byproduct formation).

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: The aqueous wash removes the acetic acid catalyst and any remaining inorganic salts. This initial purification is crucial for an effective subsequent chromatographic separation.

  • Purification: Filter the solution and concentrate the solvent. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Causality: Chromatography is essential to separate the desired 1,3-isomer from the potential 1,5-isomer and any other impurities. The polarity difference between the two main isomers typically allows for effective separation.

  • Isolation and Final Product: Combine the pure fractions (identified by TLC), and remove the solvent under reduced pressure to yield 1-(3-fluorobenzyl)-1H-pyrazol-3-amine as the final product.

A Framework for Verifying Experimental Results

Table 1: Comparative Analytical Data
ParameterExpected Result (Benchmark)Common Deviation & Possible Cause
Appearance White to off-white solidBrown oil/gum: Impurities or incomplete solvent removal.
Yield 60-80% (Varies with scale)<40%: Incomplete reaction, work-up losses, or poor isomer selectivity.
¹H NMR See Table 2 for expected shifts.Extra peaks: Presence of 1,5-isomer, residual solvent, or other impurities. Shift deviations: Incorrect structure.
Mass Spec (ESI+) m/z = 192.09 [M+H]⁺No target mass: Incorrect product. Additional masses: Presence of impurities or byproducts.
HPLC Purity ≥95% (single major peak)<95% or multiple peaks: Incomplete purification, presence of regioisomer.
Table 2: Expected ¹H NMR Shifts (400 MHz, CDCl₃)

The precise chemical shifts are predictive but serve as a crucial verification tool.

ProtonsExpected Shift (ppm)MultiplicityIntegrationRationale
Pyrazole H-4~5.7d1HDoublet due to coupling with H-5.
Pyrazole H-5~7.3d1HDoublet due to coupling with H-4.
Benzyl CH₂~5.1s2HSinglet, adjacent to the pyrazole nitrogen.
Aromatic (benzyl)6.9 - 7.4m4HComplex multiplet for the four protons on the fluorobenzyl ring.
Amine NH₂~3.8br s2HBroad singlet, exchangeable with D₂O.

Note: The distinction between the 1,3- and 1,5-isomers is most reliably made by 2D NMR techniques (HMBC, NOESY), which can establish through-bond and through-space correlations between the benzyl CH₂ protons and the pyrazole ring protons.

Troubleshooting Common Reproducibility Issues

IssueProbable Cause(s)Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of a high percentage of the 1,5-regioisomer. 3. Product loss during work-up/purification.1. Increase reaction time or temperature, confirm completion with TLC. 2. Ensure acidic catalysis (e.g., acetic acid) is used; screen different solvents.[5] 3. Perform extractions carefully; use appropriate column loading.
Product is an Oil, not a Solid 1. Presence of residual solvent. 2. Significant impurities depressing the melting point.1. Dry the product under high vacuum for an extended period. 2. Re-purify via column chromatography or recrystallization.
Mixture of Isomers in Final Product 1. Reaction conditions not optimal for regioselectivity. 2. Ineffective chromatographic separation.1. Re-evaluate the catalytic conditions (amount of acid). 2. Optimize the chromatography solvent system (use a shallower gradient).

Conclusion

The reproducible synthesis of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is eminently achievable but requires careful attention to the control of regioselectivity, diligent in-process monitoring, and a rigorous final analysis. By understanding the chemical principles behind the chosen synthetic route and implementing a self-validating workflow, research teams can ensure a consistent supply of this high-purity building block, thereby accelerating discovery timelines and enhancing the overall integrity of their scientific endeavors.

References

  • CN104086545A - Synthesis method of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridyl-3-formamidine hydrochloride.
  • CAS 957480-06-7 MFCD02254007-1-[(3-Fluorophenyl)methyl]-1H-pyrazol-3-amine. Chem-Space. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation. KJAR. [Link]

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. Amagene. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | C10H10FN3 | CID 6483868. PubChem. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]

  • US5892053A - Process for preparing 3-haloalkyl-1H-pyrazoles.
  • Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. [Link]

  • Supporting Information for Copper-Catalyzed Three-Component Synthesis of Pyrazoles. The Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • United States Patent: Imidazo[4,5-b]pyridine Derivatives.
  • Pyrazole derivatives, their production and use - EP 0411507 A1.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (CAS No. 957480-06-7). As a specialized research chemical, a specific Safety Data Sheet (SDS) detailing disposal is not always readily available. Therefore, this guide has been developed by synthesizing data from analogous chemical structures, general principles of chemical safety, and federal regulations. The protocols herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste with the highest degree of safety and environmental responsibility.

The core principle of this guide is risk mitigation through chemical characterization. By understanding the hazards posed by the compound's constituent functional groups, we can establish a disposal protocol that is both scientifically sound and operationally robust.

Part 1: Chemical Profile and Inherent Hazard Assessment

A thorough understanding of the chemical's structure is the foundation of a safe disposal plan. 1-(3-fluorobenzyl)-1H-pyrazol-3-amine is a complex molecule, and its potential hazards are derived from its three primary structural components: the pyrazole ring, the primary amine group, and the fluorobenzyl group.

dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Rationale for treating the compound as hazardous waste.

  • Pyrazole Derivatives : This class of heterocyclic compounds is known for a wide range of pharmacological activities.[1] Due to this potential bioactivity, they should be handled with care to avoid unintended biological effects.

  • Aromatic Amines : The presence of a primary amine group suggests the compound may act as a skin and eye irritant.[2]

  • Fluorinated Aromatic Compounds : The fluorobenzyl group makes this a halogenated organic compound. Such compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[3][4] The combustion of fluorinated compounds can also produce hazardous byproducts like hydrogen fluoride.[5]

Quantitative Data Summary

For immediate reference, the key physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₀FN₃PubChem[7]
Molecular Weight 191.20 g/mol PubChem[7]
CAS Number 957480-06-7PubChem[7]
XLogP3-AA 1.6PubChem[7]

Part 2: Standard Operating Procedure for Disposal

This section provides a step-by-step methodology for the collection and disposal of waste containing 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. This protocol is designed to comply with the framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10]

Step 1: Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against chemical exposure.[4] All waste handling procedures must be performed within a certified chemical fume hood.

EquipmentSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of liquid waste and airborne solid particles.
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Check manufacturer compatibility charts.
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination.
Step 2: Waste Segregation and Container Selection

Proper segregation is critical for safe and cost-effective disposal.

  • Identify the Waste Stream : All waste containing this compound must be classified as Hazardous Halogenated Organic Waste .[3]

  • Select an Appropriate Container :

    • Use only containers made of chemically compatible materials (e.g., borosilicate glass or high-density polyethylene) that are in good condition with a secure, leak-proof lid.[3][11]

    • Do not reuse empty food or beverage containers.

    • For liquid waste, leave at least 10% headspace in the container to allow for vapor expansion and prevent spills.[11]

Step 3: Waste Collection and Labeling

For Solid Waste (e.g., pure compound, contaminated lab debris):

  • Collect all solid waste, including contaminated gloves, weigh paper, and pipette tips, in a designated, robust plastic bag or a wide-mouth solid waste container.[12][13]

  • Keep the container closed at all times except when adding waste.[11][13]

For Liquid Waste (e.g., reaction mixtures, solutions):

  • Collect all liquid waste in a dedicated, sealed, and compatible liquid waste container.[3]

  • NEVER mix incompatible waste streams. This compound may be incompatible with strong oxidizing agents and strong acids.[2]

Labeling Protocol: All waste containers must be labeled immediately at the start of accumulation. The label must be fully completed and legible, including:

  • The words "Hazardous Waste "[3]

  • The full chemical name: "1-(3-fluorobenzyl)-1H-pyrazol-3-amine " and all other constituents, including solvents, with their approximate concentrations.[3][11]

  • The date when waste was first added to the container ("Accumulation Start Date").[3]

  • The name of the Principal Investigator and the specific laboratory location.[3]

Step 4: Decontamination of Empty Containers

Empty containers that once held the pure compound must also be treated as hazardous waste unless properly decontaminated.[11][13]

  • Rinse the container three times (triple rinse) with a suitable solvent (e.g., acetone or ethanol).[11]

  • The first rinsate is considered acutely hazardous and must be collected and disposed of as hazardous liquid waste.[11][13] Subsequent rinsates should also be collected as hazardous waste.

  • After triple rinsing and air-drying in a fume hood, deface the original label, and the container may be disposed of in the appropriate glass or plastic recycling bin.[11][13]

Step 5: On-Site Storage and Final Disposal
  • Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area must be under the control of the laboratory personnel and away from general traffic. Utilize secondary containment (such as a chemical-resistant tray) to contain any potential leaks.[3]

  • Arrange for Pickup : Once the container is full, or within 180 days of the accumulation start date, arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a waste pickup.

dot graph G { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for the proper disposal of the target compound.

Part 3: Emergency Procedures - Spill Management

In the event of an accidental release, prompt and correct action is critical to minimize exposure and environmental contamination.

  • Small Spill (Manageable by lab personnel):

    • Alert personnel in the immediate area and restrict access.[4]

    • Wearing appropriate PPE, contain the spill using a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.

  • Large Spill (Beyond the lab's capacity to handle safely):

    • Evacuate the area immediately.[4]

    • Alert others to evacuate and close the doors to the affected area.

    • Contact your institution's emergency response team (e.g., EHS) and provide them with the chemical name, quantity spilled, and location.

    • Do not re-enter the area until it has been cleared by trained emergency personnel.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. [Link]

  • EPA Hazardous Waste Management. (2024, April 29). Axonator. [Link]

  • What Regulations Govern Hazardous Waste Management?. (2025, January 6). Chemistry For Everyone. [Link]

  • 1-(3-fluorobenzyl)-1H-pyrazol-3-amine. (n.d.). PubChem. [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019, March 15). Waste360. [Link]

  • 1-(3-Bromo-5-fluorobenzyl)-1h-pyrazol-3-amine. (n.d.). PubChem. [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. [Link]

  • 1-(3-Fluorobenzyl)-4-methyl-1h-pyrazol-3-amine. (2025, August 31). Chemsrc. [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]

  • Al-Sanea, M. M., et al. (2022). Current status of pyrazole and its biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Guide for the Safe Handling of Fluoropolymer Resins. (2025, September 8). Plastics Europe. [Link]for-the-safe-handling-of-fluoropolymer-resins-2023/)

Sources

Personal protective equipment for handling 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(3-fluorobenzyl)-1H-pyrazol-3-amine

A Senior Application Scientist's Guide to Proactive Laboratory Safety

This document provides essential safety protocols and operational guidance for the handling of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine (CAS No. 957480-06-7)[1]. As specific toxicological data for this compound is not extensively documented, this guide is founded on a conservative approach, inferring potential hazards from its constituent structural motifs: a pyrazole core, an aromatic amine, and a fluorinated benzyl group. The principle of ALARA (As Low As Reasonably Achievable) exposure is paramount.

Hazard Assessment by Structural Analogy

Understanding the potential risks is the foundation of safe handling. The structure of 1-(3-fluorobenzyl)-1H-pyrazol-3-amine suggests a combination of hazards that must be respected.

  • Aromatic Amine Moiety: Aromatic amines as a class can present significant health risks. They can be toxic, and some are known or suspected carcinogens.[2] Skin contact should be minimized, as dermal absorption is a potential route of exposure.[3][4] Amines can also be skin and respiratory sensitizers.[2][5]

  • Fluorinated Benzyl Group: The presence of a carbon-fluorine bond introduces specific concerns. While stable, fluorinated organic compounds can decompose under high heat (e.g., in a fire) to release highly toxic and corrosive substances such as hydrogen fluoride.[6] Their disposal must be handled with care to prevent environmental contamination.[6][7][8]

  • Pyrazole Core: Pyrazole derivatives are biologically active molecules with a wide range of pharmacological effects.[9][10][11] Some amino-pyrazoles are classified as skin, eye, and respiratory irritants.[12][13][14] Certain heterocyclic compounds can also be flammable or cause an explosion upon heating.

Given this profile, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin, and as a potential irritant to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create effective barriers against exposure. Selection must be based on the specific task and potential for exposure.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Chemical splash goggles and a full-face shield.[6]Double-gloving: Nitrile inner glove with a chemical-resistant outer glove (e.g., thicker nitrile or neoprene).[6]Flame-resistant lab coat, fully fastened.Required if not performed in a certified chemical fume hood. Use a NIOSH-approved respirator with P100 (particulate) cartridges.
Preparing Solutions/Transfers Chemical splash goggles and a full-face shield.[6]Double-gloving: Nitrile inner glove with a chemical-resistant outer glove appropriate for the solvent used. Consult manufacturer compatibility charts.[6]Flame-resistant lab coat. A chemical-resistant apron is recommended over the lab coat.[6]All manipulations of solutions should be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Running Reactions/Work-up Chemical splash goggles and a full-face shield.[6]Double-gloving: Nitrile inner glove with a chemical-resistant outer glove appropriate for the solvents and reagents used.Flame-resistant lab coat and a chemical-resistant apron.All work must be conducted within a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shield.Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton) over nitrile gloves.Chemical-resistant suit or coveralls.[15]NIOSH-approved air-purifying respirator with combination organic vapor/P100 cartridges or a self-contained breathing apparatus (SCBA) for large spills.[15]

Causality Behind PPE Choices:

  • Double-Gloving: This practice protects against immediate exposure in case the outer glove is breached and provides time for the user to safely remove the gloves without skin contact.

  • Face Shield over Goggles: Goggles protect against splashes, while a face shield provides an additional, broader barrier for the entire face from splashes or unexpected reactions.[6]

  • Chemical Fume Hood: This is the primary engineering control to prevent inhalation of powders, aerosols, or vapors. PPE serves as the final barrier of protection.

Safe Handling and Operations Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and cross-contamination. All steps involving the handling of the compound must be performed within a certified chemical fume hood.[16]

G cluster_prep Preparation cluster_handling Material Handling cluster_cleanup Post-Procedure prep 1. Assemble all glassware & reagents ppe 2. Don appropriate PPE prep->ppe hood 3. Verify fume hood function ppe->hood weigh 4. Weigh solid in fume hood hood->weigh dissolve 5. Prepare solution in fume hood weigh->dissolve react 6. Perform reaction/transfer dissolve->react decon 7. Decontaminate surfaces & glassware react->decon waste 8. Segregate & label waste decon->waste remove_ppe 9. Doff PPE correctly waste->remove_ppe

Caption: Standard workflow for handling 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.

Decontamination and Disposal Plan

Proper disposal is critical to ensure the safety of all personnel and to protect the environment.[6]

Step-by-Step Decontamination:

  • Gross Contamination Removal: Use a solvent-appropriate wipe to clean the exterior of reaction vessels before removing them from the fume hood.

  • Glassware Decontamination: Rinse all contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). Collect these rinses as hazardous waste.

  • Surface Decontamination: Wipe down the interior surfaces of the fume hood with the same solvent, followed by a standard laboratory cleaning agent.

  • PPE Disposal: Dispose of outer gloves immediately after handling the compound. All disposable PPE (gloves, aprons, wipes) that has come into contact with the chemical should be placed in a dedicated, sealed hazardous waste bag.

Waste Disposal Workflow: All waste containing 1-(3-fluorobenzyl)-1H-pyrazol-3-amine must be treated as hazardous. Do not mix with incompatible waste streams.[6]

G cluster_segregation Segregation start Waste Generation (Solid & Liquid) solid Solid Waste (Contaminated PPE, wipes) start->solid liquid Liquid Waste (Solutions, rinsates) start->liquid container_solid Seal in labeled hazardous waste bag solid->container_solid container_liquid Collect in labeled, 'Halogenated Organic Waste' compatible container liquid->container_liquid storage Store in Satellite Accumulation Area container_solid->storage container_liquid->storage disposal Arrange pickup by Environmental Health & Safety storage->disposal

Caption: Waste segregation and disposal pathway for the compound.

Because this is a fluorinated organic compound, it must be disposed of according to regulations for such materials.[17] Incineration at a permitted hazardous waste facility is a common and effective method for destroying fluorinated compounds, though it requires high temperatures to break the strong carbon-fluorine bond.[7][17] Never dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.[18]

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12][13]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Call for immediate medical assistance.[12][13][16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][16]

All incidents, no matter how minor, must be reported to laboratory management and the institution's Environmental Health & Safety office.

References

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Google Patents. (n.d.). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
  • International Paint Indonesia. (n.d.).
  • PubChem. (n.d.). 1-(3-fluorobenzyl)-1H-pyrazol-3-amine.
  • Berardinelli, S. P. Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Fisher Scientific. (2015, October 26).
  • Sigma-Aldrich. (2025, May 7).
  • Acros Organics. (n.d.).
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Material Safety D
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1-(3-Chlorobenzyl)piperazine.
  • ChemScene. (2025, December 3).
  • Fisher Scientific. (n.d.).
  • ACS Publications. (2026, January 16). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters.
  • MDPI. (2023, September 5).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • IJNRD. (2024, July 7).
  • MDPI. (n.d.).

Sources

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